molecular formula C18H39NO3 B164345 Phytosphingosine CAS No. 388566-94-7

Phytosphingosine

Katalognummer: B164345
CAS-Nummer: 388566-94-7
Molekulargewicht: 317.5 g/mol
InChI-Schlüssel: AERBNCYCJBRYDG-KSZLIROESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C12-NBD Phytosphingosine is a fluorescent derivative of the naturally occurring lipid compound, this compound which is localised in skin, kidney and intestines.>This compound is a ceramide molecule localized to the stratum corneum.>D-ribo-Phytosphingosine is a stereoisomer of this compound. D-ribo-phytosphingosine is present mainly in the membranes of fungi, plants, bacteria, marine organisms, and mammalian tissues.>C12-NBD this compound is a fluorescent analog of biologically active sphingoid base lipid molecule, this compound. This compound is predominantly found in the lipid lamellae. This compound (PHS), a long-chain base sphingoid is a vital component of phytoceramides and is generally present in kidney, skin, and intestine.>This compound belongs to the class of organic compounds known as 1, 3-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom. Thus, this compound is considered to be a sphingoid base lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human epidermis and endocrine gland tissues. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans. This compound participates in a number of enzymatic reactions. In particular, this compound and ferricytochrome c can be biosynthesized from sphinganine and ferrocytochrome through its interaction with the enzyme sphinganine C4-monooxygenase. Furthermore, this compound can be biosynthesized from sphinganine;  which is catalyzed by the enzyme dihydrosphingosine C-4 hydroxylase. Furthermore, this compound can be biosynthesized from sphinganine;  which is catalyzed by the enzyme dihydrosphingosine C-4 hydroxylase. Finally, this compound and docosanoyl-CoA can be converted into N-docosanoyl-4-hydroxysphinganine;  which is catalyzed by the enzyme ceramide synthase.>This compound is a sphingoid, an amino alcohol and a triol. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a sphinganine. It is a conjugate base of a this compound(1+).

Eigenschaften

IUPAC Name

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERBNCYCJBRYDG-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203951
Record name Phytosphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phytosphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

554-62-1
Record name Phytosphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phytosphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phytosphingosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phytosphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S,4R)-2-aminooctadecane-1,3,4-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHYTOSPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIN46U9Q2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phytosphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

102 - 103 °C
Record name Phytosphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Structure of Phytosphingosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental structure, physicochemical properties, and biological significance of phytosphingosine. It includes summaries of quantitative data, descriptions of experimental methodologies for its study, and visualizations of its key signaling pathways.

Fundamental Molecular Structure

This compound is a crucial bioactive sphingoid base, serving as a fundamental architectural component of more complex sphingolipids such as ceramides and glycosphingolipids. Predominantly found in plants, fungi, and yeast, it is also present in mammalian tissues, particularly in the stratum corneum of the skin.

Structurally, this compound is an 18-carbon amino alcohol possessing three hydroxyl groups, classifying it as a triol.[1] Its systematic IUPAC name is (2S,3S,4R)-2-Aminooctadecane-1,3,4-triol .[1] This specific stereochemistry is critical for its biological recognition and function. The molecule consists of a long, saturated hydrocarbon tail, which imparts a hydrophobic character, and a polar head group containing an amino group and three hydroxyl groups, making it amphipathic.

  • Chemical Formula : C₁₈H₃₉NO₃[2][1][3]

  • Key Functional Groups :

    • Primary Amine (-NH₂) at the C2 position.

    • Primary Hydroxyl (-OH) group at the C1 position.

    • Two Secondary Hydroxyl (-OH) groups at the C3 and C4 positions.

    • An 18-carbon aliphatic chain.

  • Stereochemistry : The naturally occurring isomer possesses the D-ribo configuration, corresponding to the (2S,3S,4R) stereochemistry at its three chiral centers.[1]

Physicochemical and Quantitative Data

The biophysical and chemical properties of this compound are essential for its role in membrane structures and cellular signaling. The following table summarizes key quantitative data for the molecule.

PropertyValueSource(s)
Molecular Weight 317.51 g/mol [4]
317.514 g/mol [1]
Melting Point 102 - 103 °C[2][1]
110 - 112.5 °C
Boiling Point 483.7 ± 40.0 °C (Predicted at 760 Torr)[4]
Density 0.983 ± 0.06 g/cm³[4]
Water Solubility Practically insoluble[5]
2.6 mg/L (at 20 °C)[6]
0.045 g/L (Predicted)[5]
Solubility (Organic) Soluble in Ethanol (up to 2 mg/mL), DMSO, Methanol, Pyridine[4][7][8]
pKa (Predicted) 13.45 (Strongest Acidic)[5]
8.91 (Strongest Basic)[5]
Polar Surface Area 86.71 Ų (Predicted)[5]

Biological Significance and Signaling Pathways

This compound and its phosphorylated derivative, this compound-1-phosphate (PHS1P), are not merely structural lipids; they are potent signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and stress responses.[9][10]

Apoptosis Induction in Mammalian Cancer Cells

In human cancer cells, this compound is a potent inducer of apoptosis. It triggers programmed cell death through two coordinated pathways: direct activation of the initiator caspase-8 and engagement of the mitochondrial pathway. This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[9][10]

G This compound-Induced Apoptosis Pathway PHS This compound Casp8 Caspase-8 Activation PHS->Casp8 Bax Bax Translocation to Mitochondria PHS->Bax Casp3 Caspase-3 Activation Casp8->Casp3 CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptosis in cancer cells.
PHS1P Signaling in Yeast

In the model organism Saccharomyces cerevisiae, the phosphorylated form, PHS1P, has a defined signaling role. It has been shown to regulate the expression of genes essential for mitochondrial respiration. This regulation is mediated through the HAP2/3/4/5 transcription factor complex, demonstrating a specific lipid-mediated control of cellular energy metabolism.[10][11][12]

G PHS1P Signaling Pathway in Yeast PHS This compound (PHS) LCB4_LCB5 LCB4/LCB5 Kinases PHS->LCB4_LCB5 Phosphorylation PHS1P This compound-1-Phosphate (PHS1P) LCB4_LCB5->PHS1P HAP HAP2/3/4/5 Transcription Factor Complex PHS1P->HAP Regulates Mito_Resp Mitochondrial Respiration Genes HAP->Mito_Resp Activates Transcription Respiration Cellular Respiration Mito_Resp->Respiration

PHS1P-mediated regulation of mitochondrial respiration in yeast.

Experimental Protocols and Methodologies

The study of this compound relies on a combination of chemical synthesis, biological isolation, and advanced analytical techniques for characterization and quantification.

Chemical Synthesis

The total synthesis of this compound and its various stereoisomers is a significant challenge in organic chemistry due to the need for precise control over three contiguous chiral centers. Methodology Overview:

  • Stereoselective Synthesis: Modern synthetic strategies often employ chiral pool starting materials (e.g., carbohydrates or amino acids like L-serine) or asymmetric reactions.[5][13]

  • Key Reactions: A common approach involves an asymmetric aldol reaction to set the stereochemistry of the C3 and C4 hydroxyl groups.[14] Other key reactions include Wittig-type olefination or Grignard reactions to install the long alkyl chain, followed by stereoselective reduction and functional group manipulations.

  • Divergent Synthesis: Researchers have developed divergent synthetic routes that allow for the creation of all eight possible stereoisomers of this compound from a common intermediate, which is invaluable for structure-activity relationship studies.[10]

  • Purification: Purification of synthetic intermediates and the final product typically involves column chromatography (e.g., silica gel) to separate diastereomers and remove impurities.[9]

Isolation from Biological Sources (Yeast)

Yeast, such as Pichia pastoris or Saccharomyces cerevisiae, are common sources for the isolation of this compound. Protocol Outline:

  • Cell Culture and Harvest: Yeast cells are cultured in an appropriate medium and harvested by centrifugation.

  • Cell Lysis: The robust yeast cell wall must be disrupted. This is commonly achieved by mechanical methods, such as vigorous agitation with acid-washed glass beads (bead beating) in a lysis buffer.[6][7][15]

  • Lipid Extraction: Total lipids are extracted from the cell lysate using a biphasic solvent system, most commonly a chloroform/methanol/water mixture (e.g., Bligh-Dyer or Folch extraction). The lower organic phase, containing the lipids, is collected.

  • Saponification: To release free sphingoid bases from complex sphingolipids, the lipid extract is subjected to strong alkaline hydrolysis (saponification) using reagents like KOH or NaOH in methanol. This cleaves the ester and amide linkages.

  • Purification: The free this compound is partitioned into an organic solvent and purified from other fatty acids and non-saponifiable lipids using chromatographic techniques, such as silica gel column chromatography or preparative thin-layer chromatography (TLC).[9]

Characterization and Quantification

Accurate identification and quantification of this compound require sophisticated analytical methods. Methodology Overview:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate this compound from other sphingoid bases and lipids.[2][1][11]

  • Mass Spectrometry (MS): HPLC is often coupled to tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific detection. Electrospray ionization (ESI) is typically used, and quantification is achieved through multiple reaction monitoring (MRM), using a stable isotope-labeled internal standard.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the complete structural elucidation of novel or synthesized this compound analogs. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to confirm connectivity and establish the relative stereochemistry of the molecule.[16][10][17]

G General Workflow for this compound Isolation and Analysis cluster_isolation Isolation cluster_analysis Analysis Yeast Yeast Culture Lysis Cell Lysis (e.g., Bead Beating) Yeast->Lysis Extraction Total Lipid Extraction (Chloroform/Methanol) Lysis->Extraction Hydrolysis Alkaline Hydrolysis Extraction->Hydrolysis Purification Chromatographic Purification Hydrolysis->Purification LCMS LC-MS/MS (Quantification) Purification->LCMS NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR

Workflow for isolation and analysis of this compound.

References

Phytosphingosine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytosphingosine is a naturally occurring sphingolipid that plays a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. First discovered in the mid-20th century, this bioactive molecule is found across diverse biological kingdoms, from microorganisms and plants to mammals. Its unique structure and potent biological activities have made it a subject of intense research and a promising candidate for therapeutic and cosmetic applications. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its isolation and analysis, and a thorough examination of its key signaling pathways.

Discovery and Historical Context

The journey to understanding this compound is deeply rooted in the broader history of sphingolipid research. The story begins in the late 19th century with the pioneering work of Johann Ludwig Wilhelm Thudichum, who first identified a new class of lipids from brain extracts in the 1870s.[1][2] Due to their enigmatic nature, he named them "sphingolipids" after the mythological Sphinx.[1]

Decades later, the specific structure and function of various sphingolipids began to be unraveled. While the exact first isolation of this compound is not definitively documented in a single seminal publication, the extensive work of Herbert E. Carter and his colleagues at the University of Illinois in the 1940s and 1950s was instrumental in characterizing sphingolipids from plant sources, including corn. Their research laid the foundation for identifying and understanding the structure of this compound as a distinct sphingoid base.

This compound, chemically known as (2S,3S,4R)-2-aminooctadecane-1,3,4-triol, is structurally similar to sphingosine but possesses an additional hydroxyl group at the C-4 position of the sphingoid backbone.[3] This seemingly minor structural difference has significant implications for its biological activity and physical properties.

Natural Sources and Abundance

This compound is widely distributed in nature, serving as a key structural component of cell membranes and a precursor to more complex sphingolipids.[4] Its concentration varies significantly among different organisms and even within different tissues of the same organism.

Microorganisms

Yeast, particularly the non-conventional yeast Pichia ciferrii (also known as Wickerhamomyces ciferrii), stands out as a prolific producer of this compound, often in its tetraacetylated form (TAPS). This has made it a primary source for the industrial production of this compound for cosmetic and pharmaceutical applications.[5] Genetic engineering efforts have further enhanced production yields in P. ciferrii. The budding yeast Saccharomyces cerevisiae also synthesizes this compound, where it plays a crucial role in cellular processes like the heat stress response.[1][6]

Plants

This compound is a characteristic sphingolipid in plants, where it is a component of ceramides and more complex glucosylceramides. It is found in various plant tissues, including seeds and leaves. For instance, it has been isolated from soybeans and the root exudates of wheat.[3][7] In plants, this compound and its phosphorylated derivative, this compound-1-phosphate (PHS-1P), are involved in stress signaling and defense pathways against pathogens.[8]

Animals and Humans

In mammals, this compound is most notably present in the epidermis , the outermost layer of the skin.[9] It is a crucial component of ceramides in the stratum corneum, the skin's primary barrier against water loss and external insults.[7][10] The presence of this compound-containing ceramides is essential for maintaining skin hydration and barrier integrity.[7] Reduced levels of this compound have been observed in certain skin conditions like psoriasis.

Quantitative Data on this compound Content

The following table summarizes the reported concentrations of this compound in various natural sources. It is important to note that these values can vary depending on the specific strain, growth conditions, extraction method, and analytical technique used.

Natural SourceOrganism/TissueConcentrationReference(s)
Microorganism Pichia ciferrii (genetically engineered)~2 g/L (as TAPS)
Microorganism Pichia ciferrii (genetically engineered)199 mg/g (cell dry weight) (as TAPS)
Microorganism Pichia ciferrii240 mg/L (as triacetyl sphingosine)[11]
Animal Porcine Stratum Corneum0.44% by weight of total lipid[10]
Animal Porcine Viable Epidermis0.09% by weight of total lipid[10]

Experimental Protocols

Extraction and Isolation of this compound from Yeast (Pichia ciferrii)

This protocol provides a general workflow for the extraction of tetraacetylthis compound (TAPS) from Pichia ciferrii culture, followed by hydrolysis to obtain this compound.

I. Fermentation of Pichia ciferrii

  • Cultivate a high-producing strain of Pichia ciferrii in a suitable fermentation medium. A typical medium contains a non-fermentative carbon source like glycerol, a nitrogen source, salts, and trace elements.

  • Maintain the fermentation under controlled conditions of temperature (e.g., 30°C), pH, and aeration to optimize TAPS production.

  • The fermentation is typically run in a fed-batch mode, where the carbon source is fed at a controlled rate.

II. Extraction of Tetraacetylthis compound (TAPS)

  • Separate the yeast biomass from the culture broth by centrifugation or filtration.

  • Extract the TAPS from the biomass using an organic solvent such as methanol, ethanol, or ethyl acetate. The addition of a small amount of acetic acid (e.g., 1% w/w) to the solvent can improve extraction efficiency.

  • The supernatant from the biomass separation can also be extracted to recover additional TAPS.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude TAPS extract.

III. Hydrolysis of TAPS to this compound

  • Subject the crude TAPS extract to alkaline hydrolysis to remove the acetyl groups. This can be achieved by treating the extract with a base such as potassium hydroxide in an alcoholic solution.

  • After the hydrolysis is complete, neutralize the reaction mixture.

  • Extract the this compound into an organic solvent.

  • Wash the organic phase with water to remove salts and other water-soluble impurities.

  • Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent to yield crude this compound.

IV. Purification of this compound

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as methanol or isopropanol, or by column chromatography on silica gel.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_hydrolysis Hydrolysis cluster_purification Purification Fermentation Pichia ciferrii Fermentation Biomass_Separation Biomass Separation (Centrifugation/Filtration) Fermentation->Biomass_Separation Solvent_Extraction Solvent Extraction of Biomass (e.g., Ethanol) Biomass_Separation->Solvent_Extraction Evaporation1 Solvent Evaporation Solvent_Extraction->Evaporation1 Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., KOH) Evaporation1->Alkaline_Hydrolysis Crude TAPS Neutralization Neutralization Alkaline_Hydrolysis->Neutralization Solvent_Extraction2 Solvent Extraction Neutralization->Solvent_Extraction2 Evaporation2 Solvent Evaporation Solvent_Extraction2->Evaporation2 Purification Purification (Recrystallization or Chromatography) Evaporation2->Purification Crude this compound Pure_this compound Pure_this compound Purification->Pure_this compound Pure this compound

Fig. 1: Experimental workflow for the extraction and purification of this compound from yeast.
Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.[11][12]

I. Sample Preparation

  • Lipid Extraction: Extract total lipids from the biological matrix (e.g., yeast cells, skin tissue) using a suitable solvent system, such as a chloroform/methanol mixture.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structural analog not present in the sample) to the sample before extraction to account for sample loss and matrix effects.

  • Protein Precipitation (for plasma/serum): For liquid samples like plasma, precipitate proteins using a cold organic solvent (e.g., acetonitrile).[11]

  • Hydrolysis (optional): To measure total this compound (free and in complex sphingolipids), perform an acid or base hydrolysis to release this compound from its conjugates.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the lipid extract under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.

II. LC-MS/MS Analysis

  • Chromatographic Separation: Separate the lipids using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used.

  • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, the precursor ion ([M+H]+) is m/z 318.3.[11] The specific product ions will depend on the instrument and collision energy.

III. Data Analysis

  • Generate a calibration curve using known concentrations of a this compound standard.

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Key Signaling Pathways

This compound is not merely a structural lipid; it is a potent signaling molecule involved in a variety of cellular processes.

Induction of Apoptosis

This compound is a known inducer of apoptosis, or programmed cell death, in various cell types, including cancer cells. Its pro-apoptotic effects are mediated through multiple pathways:

  • Caspase Activation: this compound can directly activate caspase-8, an initiator caspase in the extrinsic apoptosis pathway, in a death receptor-independent manner. This leads to the activation of downstream executioner caspases, such as caspase-3, which cleave key cellular substrates and execute the apoptotic program.[13]

  • Mitochondrial Pathway: this compound can also trigger the intrinsic apoptosis pathway by promoting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[13] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9 and subsequently caspase-3.[13]

G cluster_extrinsic Extrinsic-like Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway This compound This compound Caspase8 Caspase-8 This compound->Caspase8 Direct Activation Bax Bax (cytosolic) This compound->Bax Caspase3 Caspase-3 Caspase8->Caspase3 Activation Bax_mito Bax (mitochondrial) Bax->Bax_mito Translocation Mito Mitochondrion Bax_mito->Mito Disrupts Membrane Potential Cytochrome_c Cytochrome c Mito->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 2: this compound-induced apoptosis signaling pathway.
Cell Cycle Arrest

This compound and its derivatives can inhibit cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase.[5] This is often associated with changes in the expression of key cell cycle regulatory proteins. For example, a derivative of this compound has been shown to increase the phosphorylation of Cdc2 on Tyr-15, a modification that inhibits its kinase activity and prevents entry into mitosis.[5]

G This compound This compound Derivative (TAPS) Phospho_Cdc2 Phospho-Cdc2 (Tyr-15) This compound->Phospho_Cdc2 Increases Phosphorylation Cdc2 Cdc2 G2_M_Arrest G2/M Phase Arrest Cdc2->G2_M_Arrest Progression to Mitosis Blocked Phospho_Cdc2->Cdc2 Inhibits Activity Phospho_Cdc2->G2_M_Arrest

Fig. 3: this compound-induced G2/M cell cycle arrest.
Regulation of Gene Expression via PPARs

This compound can act as a signaling molecule that modulates gene expression by activating peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors. In human keratinocytes, this compound has been shown to activate the transcriptional activity of PPARs and increase the mRNA level of PPARγ. This activation leads to the stimulation of keratinocyte differentiation and inhibition of proliferation, highlighting the role of this compound in maintaining skin homeostasis.

Conclusion

Since its initial characterization, our understanding of this compound has evolved from it being a simple structural component of membranes to a multifaceted signaling molecule with profound effects on cellular physiology. Its widespread presence in nature, from yeast to human skin, underscores its fundamental biological importance. The ability to produce this compound on a large scale through microbial fermentation has opened up exciting avenues for its application in dermatology and oncology. Further research into its precise mechanisms of action and the development of novel derivatives will undoubtedly continue to unlock the full therapeutic potential of this remarkable sphingolipid.

References

The Integral Role of Phytosphingosine in the Skin's Lipid Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytosphingosine, a naturally occurring sphingolipid, is a cornerstone of the skin's barrier function. This technical guide provides an in-depth exploration of its multifaceted role, from its fundamental contribution to the architecture of the stratum corneum's lipid matrix to its intricate involvement in cellular signaling pathways that govern skin health. This document synthesizes quantitative data on its efficacy, details key experimental protocols for its study, and visualizes its mechanisms of action to support advanced research and development in dermatology and cosmetic science.

Introduction: The Significance of this compound in Epidermal Homeostasis

The skin's primary function as a protective barrier against environmental insults and excessive water loss is critically dependent on the composition and organization of lipids in the stratum corneum (SC).[1] Among these, ceramides are paramount, and this compound (PHS) serves as a fundamental precursor to a significant portion of these essential lipids.[2][3] this compound is a naturally occurring lipid found in the outermost layer of the skin and is integral to the skin's lipid barrier, which is composed of ceramides, cholesterol, and fatty acids.[2] Beyond its structural role, PHS exhibits potent anti-inflammatory and antimicrobial properties and plays a crucial role in regulating keratinocyte differentiation, making it a key molecule in maintaining skin homeostasis and a promising therapeutic agent for a variety of dermatological conditions.[1][2]

Biochemical Role of this compound in the Lipid Barrier Matrix

This compound is a sphingoid base that, when N-acylated with a fatty acid, forms phytoceramides, such as ceramide NP (non-hydroxy fatty acid linked to a this compound base).[3][4] These ceramides are integral to the lamellar lipid structures in the intercellular spaces of the stratum corneum, which are crucial for the permeability barrier.[5][6] The presence and concentration of this compound-derived ceramides directly influence the integrity and function of this barrier.

Contribution to Ceramide Profile

The ratio of different ceramide species is critical for optimal barrier function. In inflammatory skin diseases like atopic dermatitis and psoriasis, a common alteration is the molar ratio between ceramides derived from sphingosine (like CER NS) and those from this compound (like CER NP).[7][8][9] A higher CER NS to CER NP ratio is often correlated with impaired skin barrier function.[7][9] Ceramide NP is one of the most abundant ceramides in healthy human stratum corneum.[6][10]

Impact on Skin Barrier Function and Health: Quantitative Insights

The functional consequences of this compound's presence in the stratum corneum are quantifiable through various biophysical parameters. Its application has been shown to improve skin barrier integrity, reduce inflammation, and combat microbial overgrowth.

Enhancement of Barrier Integrity and Hydration

Topical application of this compound strengthens the skin's barrier, leading to reduced transepidermal water loss (TEWL) and improved hydration.[1] By promoting the production of ceramides, it helps to lock in moisture, preventing dryness and flakiness.[1] Studies on lipid model systems have demonstrated that a higher ratio of this compound-derived ceramides (CER NP) to sphingosine-derived ceramides (CER NS) is associated with lower TEWL, indicative of a more robust barrier.[7]

ParameterModel SystemCER NS:CER NP RatioTEWL (g/m²/h)Significance
Transepidermal Water Loss (TEWL)LPP Model Membrane1:2 (Healthy Skin Mimic)1.61 ± 0.48P < 0.01
LPP Model Membrane2:1 (Diseased Skin Mimic)2.34 ± 0.46

Table 1: Effect of Ceramide NS to NP Ratio on Transepidermal Water Loss in a Long Periodicity Phase (LPP) model membrane. A lower ratio, mimicking healthy skin with a higher proportion of this compound-derived ceramides, results in significantly lower TEWL. Data adapted from Nadaban et al., 2023.[7]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties.[11][12] In vivo studies using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model have demonstrated its ability to reduce key markers of inflammation.

Treatment GroupEpidermal Thickness (µm, Mean ± SEM)Ear Weight (mg, Mean ± SEM)
Control15.2 ± 1.110.5 ± 0.8
TPA (10 nmoles)30.5 ± 2.522.1 ± 1.5
TPA + this compound (20 µmoles)18.9 ± 1.814.3 ± 1.2
TPA + Troglitazone (PPARγ agonist, 20 µmoles)20.1 ± 2.015.1 ± 1.3

Table 2: Effect of this compound on TPA-Induced Epidermal Hyperplasia and Edema in Mice. This compound significantly reduces epidermal thickness and ear weight, comparable to the PPARγ agonist troglitazone. Data adapted from Kim et al., 2006.[11]

Antimicrobial and Anti-Acne Efficacy

This compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of bacteria and yeasts, including the acne-associated bacterium Propionibacterium acnes.[1][2] Clinical studies have validated its efficacy in the management of acne vulgaris.

TreatmentReduction in Papules and PustulesReduction in Comedones
0.2% this compound89%Not significant
4% Benzoyl Peroxide (BPO)32%22%
0.2% this compound + 4% BPO88%72%

Table 3: Clinical Efficacy of this compound in the Treatment of Acne Vulgaris. This compound demonstrates significant efficacy in reducing inflammatory lesions and acts synergistically with benzoyl peroxide to reduce comedones. Data adapted from Pavicic et al., 2007.[12]

Regulation of Keratinocyte Differentiation and Signaling Pathways

This compound is not merely a structural component but also a signaling molecule that influences key cellular processes in the epidermis.

Promotion of Keratinocyte Differentiation

This compound stimulates the terminal differentiation of keratinocytes, a process essential for the formation of a healthy stratum corneum.[11][13] It has been shown to increase the expression of key differentiation markers such as involucrin, loricrin, and keratin 1.[11][14] This pro-differentiation effect contributes to the strengthening of the skin barrier. Furthermore, this compound has been found to enhance the biosynthesis and degradation of filaggrin, leading to the formation of Natural Moisturizing Factor (NMF), which is crucial for skin hydration.[15]

TreatmentCornified Envelope Production (Fold Increase vs. Control)Involucrin Protein Level (Fold Increase vs. Control)Loricrin Protein Level (Fold Increase vs. Control)
This compound (5 µM)~1.8IncreasedIncreased

Table 4: Effect of this compound on Keratinocyte Differentiation Markers. This compound significantly increases the production of cornified envelopes and the expression of key differentiation proteins. Data adapted from Kim et al., 2006.[11][14]

Modulation of Signaling Pathways

This compound exerts its biological effects through the modulation of critical intracellular signaling pathways, primarily the NF-κB and PPAR pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. This compound and its derivatives have been shown to inhibit NF-κB signaling, thereby reducing the production of pro-inflammatory cytokines.[16][17][18] This inhibition is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits.[18]

NF_kB_Inhibition cluster_nucleus Nucleus TPA TPA / LPS PKC PKC TPA->PKC IKK IKK Complex PKC->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression PHS This compound PHS->IKK Inhibition NFkB_nuc NF-κB DNA DNA DNA->Inflammation

This compound inhibits the NF-κB signaling pathway.

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation. This compound has been identified as an agonist for PPARs, particularly PPARγ.[11][19] Activation of PPARs by this compound leads to the transcriptional regulation of genes involved in keratinocyte differentiation and the suppression of inflammatory responses.[11][20]

PPAR_Activation cluster_nucleus Nucleus PHS This compound PPAR PPARγ PHS->PPAR Activation PPAR_RXR PPARγ-RXR Heterodimer RXR RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Differentiation ↑ Keratinocyte Differentiation Gene_Expression->Differentiation Inflammation ↓ Inflammation Gene_Expression->Inflammation Nucleus Nucleus

This compound activates the PPARγ signaling pathway.

Experimental Protocols for the Analysis of this compound and Skin Lipids

Stratum Corneum Sample Collection: Tape Stripping

Objective: To non-invasively collect samples of the stratum corneum for subsequent lipid analysis.

Materials:

  • Adhesive tape discs (e.g., D-Squame®, Leukoplex®)[21][22][23]

  • Forceps

  • Microcentrifuge tubes

Procedure:

  • Clean the selected skin area (e.g., forearm) with a dry wipe to remove any surface contaminants. Do not use solvents.

  • Firmly press an adhesive tape disc onto the skin for a few seconds with consistent pressure.[21]

  • Remove the tape strip in a swift, continuous motion using forceps.

  • For depth profiling, repeat the stripping process on the same skin spot, placing each subsequent strip into a separate labeled tube.[24] Typically, 6-10 strips can be collected from the same site.[24]

  • Store the collected tape strips at -80°C until lipid extraction.

Tape_Stripping_Workflow cluster_protocol Tape Stripping Protocol start Start: Clean Skin Area press_tape Press Adhesive Tape on Skin start->press_tape remove_tape Remove Tape Strip press_tape->remove_tape decision Depth Profile? remove_tape->decision store_sample Store Sample at -80°C end End: Sample Ready for Extraction store_sample->end decision->store_sample No repeat_strip Repeat Stripping on Same Spot decision->repeat_strip Yes repeat_strip->press_tape

Workflow for stratum corneum sample collection via tape stripping.
Lipid Extraction and Analysis: High-Performance Thin-Layer Chromatography (HPTLC)

Objective: To extract and separate the major lipid classes, including ceramides, from stratum corneum samples.

Materials:

  • Solvent mixture for extraction (e.g., ethyl acetate:methanol 20:80 v/v)[22][23]

  • HPTLC plates (e.g., silica gel 60)

  • Developing solvents

  • Densitometer for quantification

Procedure:

  • Extraction: Immerse the tape strips in the extraction solvent and sonicate to facilitate lipid removal.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Sample Application: Re-dissolve the lipid extract in a small volume of a suitable solvent and apply it to the HPTLC plate.

  • Chromatographic Development: Develop the plate in a chamber with a specific mobile phase to separate the lipid classes. Multiple development steps with different solvent systems may be required for optimal separation of ceramide subclasses.

  • Visualization and Quantification: After development, visualize the lipid bands using a suitable staining reagent (e.g., primuline spray). Quantify the lipid bands using densitometry by comparing them to known standards.[25][26]

In Vivo Model of Skin Inflammation: TPA-Induced Mouse Ear Edema

Objective: To assess the anti-inflammatory potential of topically applied this compound.

Materials:

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone[27][28]

  • Test compound (this compound) solution

  • Control vehicle

  • Mice (e.g., ICR or hairless strains)[11][13]

Procedure:

  • Apply a solution of TPA (e.g., 10 nmoles) to the inner and outer surfaces of the mouse ear to induce inflammation.[11][28]

  • Concurrently or at a specified time point, apply the test compound (e.g., 20 µmoles of this compound) or the vehicle control to the same area.

  • After a defined period (e.g., 24 hours), euthanize the mice and collect the ear punches.

  • Measure the weight of the ear punches to quantify edema.

  • Process the tissue for histological analysis to measure epidermal thickness and assess inflammatory cell infiltration.[11][13]

Conclusion

This compound is a multi-functional lipid that is indispensable for the structural integrity and physiological function of the skin's lipid barrier. Its role extends beyond being a simple building block for ceramides to encompass active regulation of cellular processes critical for skin health, including inflammation and differentiation. The quantitative data and experimental models presented in this guide underscore its therapeutic potential for a range of dermatological conditions characterized by barrier dysfunction, such as atopic dermatitis and acne vulgaris. Further research into the precise molecular mechanisms of this compound and the development of optimized delivery systems will continue to unlock its full potential in dermatological and cosmetic applications.

References

Phytosphingosine as a Precursor to Ceramide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytosphingosine (PHS), a bioactive sphingoid base, serves as a crucial precursor for the synthesis of phytoceramides, a specific class of ceramides essential for skin barrier function and cellular signaling. This technical guide provides an in-depth examination of the biochemical conversion of this compound into ceramides, focusing on the enzymatic pathways, regulatory mechanisms, and analytical methodologies. We present quantitative data on ceramide production, detailed experimental protocols for studying this pathway, and visualizations of the core biochemical and signaling cascades. This document is intended to be a comprehensive resource for researchers in dermatology, sphingolipid biology, and pharmacology.

Introduction to this compound and Ceramide Synthesis

Ceramides are a heterogeneous class of sphingolipids composed of a sphingoid base linked to a fatty acid via an amide bond. They are fundamental components of the stratum corneum, where they contribute to the epidermal permeability barrier, and also act as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, and differentiation.

This compound is a 4-hydroxysphinganine, a sphingoid base distinguished by a hydroxyl group at the C4 position. Ceramides derived from this base are termed phytoceramides. The direct precursor pathway involves the N-acylation of this compound by a family of enzymes known as ceramide synthases (CerS). This conversion is a key step in maintaining the cellular pool of specific ceramide species, particularly in the epidermis.

The Biochemical Pathway: From this compound to Phytoceramide

The primary mechanism for converting this compound into phytoceramides is through the action of ceramide synthases (CerS, EC 2.3.1.24). These enzymes, located in the endoplasmic reticulum, catalyze the formation of an amide bond between the amino group of this compound and the carboxyl group of a fatty acyl-CoA.

Key Enzymes and Substrate Specificity:

  • Ceramide Synthases (CerS): Mammals possess six CerS isoforms (CerS1-6), each exhibiting distinct specificity for fatty acyl-CoAs of varying chain lengths. While comprehensive kinetic data for this compound across all mammalian CerS isoforms is not fully compiled, studies indicate that this compound is a viable substrate for multiple isoforms, including CERS5, which prefers palmitoyl-CoA (C16:0).[1] Plant-based studies have shown that specific CerS isoforms, such as LOH1 and LOH3 in Arabidopsis, efficiently utilize this compound.[2]

  • Dihydroceramide Desaturase 2 (DES2): It is important to note that this compound itself can be generated in mammals from dihydroceramide through the C4-hydroxylase activity of the enzyme DES2.[3] Interestingly, treatment of human keratinocytes with exogenous this compound has been shown to uniquely upregulate the expression of DES2, suggesting a positive feedback loop that amplifies the production of phytoceramides.

The resulting phytoceramide species are classified based on the attached fatty acid, such as non-hydroxy (N), α-hydroxy (A), or esterified ω-hydroxy (EO) fatty acids, leading to designations like Cer[NP], Cer[AP], and Cer[EOP].[4][5]

Phytosphingosine_to_Ceramide_Pathway PHS This compound (t18:0) CerS Ceramide Synthases (CerS1-6) PHS->CerS FA_CoA Fatty Acyl-CoA (e.g., C16:0-CoA, C24:0-CoA) FA_CoA->CerS CerNP Phytoceramide (Cer[NP]) CerS->CerNP N-acylation Further_Metabolism Further Metabolism (e.g., Glucosylation, Phosphorylation) CerNP->Further_Metabolism

Caption: Biochemical conversion of this compound to phytoceramide.

Quantitative Analysis of Phytoceramide Synthesis

The application of exogenous this compound to cultured cells, particularly human keratinocytes, leads to a significant and specific increase in the intracellular pool of phytoceramides. While comprehensive datasets are limited, available studies provide key quantitative insights.

Table 1: Ceramide Synthase Kinetic Parameters

Kinetic data for ceramide synthases primarily focus on sphinganine as the substrate. The Km values for sphinganine are consistently in the low micromolar range across different isoforms, suggesting a high affinity. While specific Vmax and Km values for this compound with each mammalian CerS are not well-documented in a comparative table, its effective utilization by certain isoforms is established.

Enzyme FamilySubstrateKm (µM)Organism/SystemReference
Mammalian CerS (general)Sphinganine2 - 5Over-expressed in COS cells
Arabidopsis LOH1This compoundLowest of 3 isoformsIn vitro assay[2]
Arabidopsis LOH3This compoundEfficiently usedIn vitro assay[2]
Absolute values were not provided in a comparative table in the source, but relative efficiency was noted.
Table 2: Changes in Phytoceramide Levels in Keratinocytes

Lipidomic analysis of human keratinocytes treated with this compound reveals a dramatic and specific increase in phytoceramides, particularly Ceramide [NP] (non-hydroxy fatty acid linked to this compound).

TreatmentCeramide SpeciesFold Change (vs. Control)Cell TypeReference
This compoundCeramide [NP]>20-foldHuman Keratinocytes(Inferred from text)
This compoundCeramide [NS] / [NDS]No significant enhancementHuman Keratinocytes(Inferred from text)

Signaling Pathways of this compound-Derived Ceramides

Ceramides are potent signaling molecules that mediate cellular responses to stress, ultimately leading to apoptosis or cell cycle arrest. The accumulation of ceramides, including those derived from this compound, can activate several downstream cascades.

  • Stress-Activated Protein Kinase (SAPK) Pathways: Ceramides are well-known activators of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[6][7] Activation of these kinases can lead to the phosphorylation of transcription factors like c-Jun, promoting the expression of pro-apoptotic genes.

  • Mitochondrial Apoptosis Pathway: Ceramide accumulation can lead to mitochondrial dysfunction, including the release of cytochrome c.[8][9] This triggers the activation of a cascade of cysteine proteases known as caspases, particularly the initiator caspase-9 and the executioner caspase-3, which dismantle the cell.[10]

  • Protein Phosphatase Activation: Ceramides can activate protein phosphatases, such as PP2A, which can dephosphorylate and inactivate pro-survival proteins like Akt, further tipping the cellular balance towards apoptosis.[9]

Ceramide_Signaling_Pathway PHS This compound (Exogenous) CerNP Phytoceramide (Cer[NP]) Accumulation PHS->CerNP CerS ASK1 ASK1 CerNP->ASK1 p38 p38 MAPK ASK1->p38 JNK JNK ASK1->JNK Apoptosis Apoptosis p38->Apoptosis Mito Mitochondria JNK->Mito via Bcl-2 family Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis Experimental_Workflow cluster_0 In Vitro Experiment cluster_1 Sample Preparation cluster_2 Analysis & Data Processing A 1. Cell Culture (e.g., Keratinocytes) B 2. Treatment (this compound vs. Vehicle) A->B C 3. Cell Harvesting B->C D 4. Lipid Extraction (Bligh & Dyer) C->D C->D E 5. Sample Reconstitution D->E F 6. LC-MS/MS Analysis (MRM) E->F G 7. Peak Integration & Quantification F->G H 8. Statistical Analysis & Pathway Interpretation G->H

References

The Antimicrobial Efficacy of Phytosphingosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phytosphingosine (PS), a naturally occurring sphingolipid found in the stratum corneum, is emerging as a promising antimicrobial agent with broad-spectrum activity against a variety of skin pathogens. Its inherent presence in the skin's natural defense system, coupled with its demonstrated efficacy, positions it as a compelling candidate for therapeutic and prophylactic applications in dermatology. This technical guide provides an in-depth analysis of the antimicrobial properties of this compound, including quantitative efficacy data, detailed experimental protocols for its evaluation, and an elucidation of its mechanism of action.

Introduction

The skin serves as the primary barrier against microbial invasion, employing a sophisticated arsenal of defense mechanisms. Among these are antimicrobial lipids, such as this compound, which play a direct role in the innate immune response.[1] this compound has demonstrated variable but potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as yeasts, making it a subject of significant interest for addressing skin infections and related inflammatory conditions like acne vulgaris.[1][2][3] This document synthesizes the current scientific understanding of this compound's antimicrobial action to support further research and development.

Mechanism of Action

The primary antimicrobial mechanism of this compound is the disruption of microbial cell membrane integrity. Unlike traditional antibiotics that may target specific metabolic pathways, this compound exerts a direct physical effect on the cell membrane, leading to rapid cell death.

Studies suggest that the protonated amino group of sphingoid bases, including this compound, interacts with negatively charged lipid components within the bacterial plasma membrane, such as cardiolipin.[4] This interaction is believed to induce a rearrangement of membrane lipids, leading to increased membrane permeability.[2][5] The consequences of this membrane disruption include:

  • Permeabilization: The influx of external molecules and the efflux of essential intracellular components, such as adenine nucleotides and proteins.[6]

  • Loss of Metabolic Activity: Disruption of the membrane potential and vital cellular processes.[4]

  • Ultrastructural Damage: Severe physical damage to the plasma membrane, ultimately leading to cell lysis.[6][7]

This direct action on the cell membrane is a valuable attribute, as it may be less prone to the development of microbial resistance compared to single-target antibiotics.

cluster_0 This compound Action cluster_1 Bacterial Cell Membrane cluster_2 Cellular Consequences PS This compound (PS) Interaction Electrostatic Interaction with Negatively Charged Membrane Lipids (e.g., Cardiolipin) PS->Interaction Positive charge on PS attracts negative charge on lipids DisruptedMembrane Disrupted Membrane (Increased Permeability) Interaction->DisruptedMembrane Induces lipid rearrangement & permeabilization Membrane Intact Cell Membrane Membrane->DisruptedMembrane Efflux Efflux of Intracellular Components (Ions, ATP, Proteins) DisruptedMembrane->Efflux Influx Influx of External Molecules DisruptedMembrane->Influx MetabolicArrest Loss of Metabolic Activity DisruptedMembrane->MetabolicArrest CellDeath Bacterial Cell Death Efflux->CellDeath Influx->CellDeath MetabolicArrest->CellDeath

Proposed mechanism of this compound's antimicrobial action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible microbial growth. The data presented below is derived from in vitro studies and showcases the activity of this compound and its hydrochloride salt (PSHCl) against a panel of relevant skin microorganisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (PS) and its Formulations (µg/mL) [3]

MicroorganismStrainPS SolutionPSHCl SolutionPS Nanoemulsion (PS-NE)PSHCl Nanoemulsion (PSHCl-NE)
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213125124
Enterococcus faecalisATCC 292122448
Bacillus subtilisRSKK 02021816832
Gram-Negative Bacteria
Escherichia coliATCC 25922816102432
Salmonella entericaRSKK 04059816102432
Pseudomonas aeruginosaATCC 27853>1024>1024>1024>1024
Yeasts
Candida albicansATCC 900288851216
Candida parapsilosisRSKK 0405781625632

Note: Data extracted from Başpınar et al. (2018). The study highlights that the activity of this compound can be significantly influenced by its formulation.

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is paramount. The following sections detail the standard methodologies for determining the MIC of this compound.

Broth Microdilution Method

This method is considered a gold standard for determining quantitative MIC values.[8] It involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Standardized microbial suspension (0.5 McFarland standard)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Preparation of Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or PBS and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Final Inoculum Dilution: Dilute the standardized suspension in broth to achieve the final target inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Within 15 minutes of standardization, inoculate each well (columns 1-11) with 100 µL of the final diluted inoculum. Column 11 serves as the growth control (inoculum, no drug), and column 12 serves as the sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours (for bacteria) or as appropriate for the test organism.

  • Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

start Start prep_plate Dispense 100µL Broth into 96-well plate start->prep_plate add_ps Add 100µL this compound Stock to First Column prep_plate->add_ps serial_dilute Perform 2-fold Serial Dilutions across columns 1-10 add_ps->serial_dilute prep_inoculum Prepare 0.5 McFarland Standard Inoculum serial_dilute->prep_inoculum inoculate Inoculate Wells with Standardized Bacteria serial_dilute->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_mic Read Plate for Turbidity incubate->read_mic end Determine MIC read_mic->end

Workflow for the Broth Microdilution MIC Test.
Disk Diffusion (Kirby-Bauer) Method

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[1][9]

Materials:

  • Sterile blank paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial suspension (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile forceps

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland turbidity standard.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.

  • Disk Application: Aseptically apply sterile blank disks to the inoculated agar surface. The disks should be pressed down gently to ensure complete contact with the agar.

  • This compound Application: Pipette a standardized volume of the this compound solution onto each blank disk.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. The size of the zone corresponds to the susceptibility of the organism to the tested agent.

start Start prep_inoculum Prepare 0.5 McFarland Standard Inoculum start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate with a Sterile Swab for Confluent Growth prep_inoculum->inoculate_plate apply_disks Aseptically Place Blank Paper Disks on Agar Surface inoculate_plate->apply_disks add_ps Apply Standardized Volume of This compound Solution to Disks apply_disks->add_ps incubate Invert and Incubate Plate (e.g., 37°C for 24h) add_ps->incubate measure_zone Measure Diameter of the Zone of Inhibition (mm) incubate->measure_zone end Determine Susceptibility measure_zone->end

Workflow for the Disk Diffusion Susceptibility Test.

Conclusion and Future Directions

This compound exhibits significant antimicrobial activity against a broad range of skin pathogens, primarily through the disruption of the cell membrane. Its efficacy, particularly against Gram-positive bacteria and yeasts, underscores its potential as a valuable agent in dermatological formulations for treating and preventing microbial skin conditions. However, its reduced activity against resistant Gram-negative bacteria like P. aeruginosa indicates a need for further investigation and potential synergistic applications.[1][3]

Future research should focus on:

  • Optimizing formulations to enhance the bioavailability and efficacy of this compound.

  • Investigating synergistic combinations with other antimicrobial agents to broaden the spectrum of activity.

  • Conducting comprehensive in vivo studies to validate its clinical efficacy and safety profile for various dermatological applications.

The data and protocols presented in this guide offer a robust foundation for researchers and drug development professionals to advance the scientific understanding and application of this compound as a natural and effective antimicrobial agent.

References

Phytosphingosine in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Phytosphingosine (PHS), a bioactive sphingolipid, is an essential structural component of cellular membranes and a critical signaling molecule involved in a multitude of cellular processes. Its roles in regulating cell growth, differentiation, apoptosis, and inflammatory responses have made it a focal point for research and a promising target for drug development.[1] This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by this compound, offering detailed experimental methodologies, quantitative data summaries, and visual pathway diagrams to support advanced research and therapeutic development.

Introduction to this compound

This compound is a long-chain amino alcohol, one of the primary sphingoid bases found in fungi, plants, and mammals, particularly in the epidermis.[1][2] Structurally similar to sphingosine, PHS is distinguished by a hydroxyl group at the C-4 position of its sphingoid backbone.[1] This structural feature is crucial for its biological activity and its role as a precursor in the synthesis of phytoceramides, which are vital for maintaining the skin's permeability barrier.[3][4] Beyond its structural role, PHS functions as a potent signaling molecule, directly and indirectly influencing key cellular pathways implicated in cancer, inflammatory skin diseases, and immune responses.[1][5][6]

This compound-Mediated Apoptosis

PHS is a potent inducer of apoptosis in various human cancer cell lines, including lung adenocarcinoma.[5] Its pro-apoptotic effects are mediated primarily through the intrinsic mitochondrial pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of a cascade of caspases.

The Mitochondrial Apoptosis Pathway

Studies have shown that PHS treatment leads to a dose-dependent increase in the Bax/Bcl-2 ratio.[5] This shift promotes the translocation of Bax from the cytosol to the mitochondria, which in turn disrupts the mitochondrial membrane potential (ΔΨm).[5][7] The loss of ΔΨm facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[7][8] Cytoplasmic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9, which subsequently activates the executioner caspase-3.[7] Activated caspase-3 cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][8]

Furthermore, PHS can activate caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, in a death receptor-independent manner.[7][8] This activation of caspase-8 also contributes to the activation of caspase-3, amplifying the apoptotic signal.[7]

// Nodes PHS [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Bax_trans [label="Bax Translocation\nto Mitochondria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mito_pot [label="↓ Mitochondrial\nMembrane Potential", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CytC [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP [label="PARP Cleavage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Casp8 [label="Caspase-8\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PHS -> ROS [label=" damages mitochondrial\nfunctions", fontsize=8]; PHS -> Bax_trans; PHS -> Casp8 [label=" DR-independent", fontsize=8]; ROS -> Bax_trans; Bax_trans -> Mito_pot; Mito_pot -> CytC; CytC -> Casp9; Casp9 -> Casp3; Casp8 -> Casp3; Casp3 -> PARP; PARP -> Apoptosis; }

Caption: this compound-induced mitochondrial apoptosis pathway.

Regulation of Cell Cycle

In addition to inducing apoptosis, this compound can arrest the cell cycle, thereby inhibiting cancer cell proliferation. In A549 lung cancer cells, PHS has been shown to induce cell cycle arrest at the G2/M phase.[5][9] This effect is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs) that govern the G2/M transition, although the precise molecular targets of PHS in this process are still under investigation. The induction of G2/M arrest prevents cells from entering mitosis, ultimately contributing to the overall anti-proliferative effect.[9]

Anti-inflammatory Signaling Pathways

PHS exhibits significant anti-inflammatory properties by modulating key signaling pathways, including NF-κB, MAPKs, and JAK/STAT, which are often dysregulated in inflammatory skin diseases like psoriasis and atopic dermatitis.[2][6][10]

Inhibition of NF-κB Signaling

In inflammatory conditions stimulated by agents like lipopolysaccharide (LPS), the transcription factor NF-κB is activated. This involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and COX-2.[6] PHS has been demonstrated to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the expression of its target genes.[6] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[6]

// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Toll-like Receptor 4\n(TLR4)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; p_IkBa [label="p-IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkBa_deg [label="IκBα Degradation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_trans [label="NF-κB Nuclear\nTranslocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflam_genes [label="↑ Pro-inflammatory\nGene Expression\n(iNOS, COX-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PHS [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> Receptor [arrowhead=normal]; Receptor -> p_IkBa [arrowhead=normal]; p_IkBa -> IkBa_deg [arrowhead=normal]; IkBa_deg -> NFkB_trans [arrowhead=normal]; NFkB_trans -> Inflam_genes [arrowhead=normal]; PHS -> p_IkBa [arrowhead=tee, label=" inhibits", fontsize=8]; }

Caption: Inhibition of the NF-κB inflammatory pathway by PHS.
Modulation of MAPK and JAK/STAT Pathways

PHS and its derivatives also suppress inflammatory responses by inhibiting the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[2][6] These kinases are central to signal transduction in response to inflammatory stimuli. Additionally, PHS has been shown to interfere with the JAK/STAT pathway, which is critical for cytokine signaling.[2][10] By inhibiting these pathways, PHS reduces the expression of numerous pro-inflammatory cytokines and chemokines, such as IL-1α, IL-1β, IL-6, TNF-α, IL-17A, and IL-22.[10]

Involvement in Other Signaling Pathways

PPAR Signaling

This compound can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to differentiation and inflammation. In human keratinocytes, PHS increases the transcriptional activity of PPARs and specifically upregulates the expression of PPARγ in a dose- and time-dependent manner.[1] This activation of PPAR signaling contributes to the anti-inflammatory and differentiation-promoting effects of PHS in the skin.[1]

Protein Kinase C (PKC) and Protein Phosphatase 2A (PP2A)

Sphingolipids, as a class, are known regulators of key signaling enzymes. Sphingosine, which is structurally related to PHS, is a known inhibitor of the Protein Kinase C (PKC) signaling pathway.[1][11] This inhibition is thought to contribute to its anti-proliferative and anti-inflammatory activities.[1] Conversely, sphingolipids and their analogs can activate Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that acts as a tumor suppressor by dephosphorylating and inactivating pro-proliferative kinases.[12][13] The ability of PHS to modulate these enzymes suggests a broader role in controlling cellular homeostasis and growth.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's signaling effects.

Table 1: Anti-inflammatory and Pro-differentiative Effects of PHS in Keratinocytes

Parameter Measured Cell Type Treatment Concentration Result Reference
PGE₂ Production Mononuclear Leukocytes PHS + TPA 5 µM 38% inhibition [1]
PPARγ mRNA Level HaCaT PHS (24h) 5 µM ~3.5-fold induction [1]
Involucrin Level Keratinocytes PHS (4 days) 5 µM ~2.2-fold increase [1]
DES2 Gene Expression Keratinocytes PHS 10 µM Markedly increased [4]

| Ceramide NP Content | Keratinocytes | PHS | 10 µM | >20-fold increase |[4] |

Table 2: Pro-Apoptotic and Anti-proliferative Effects of PHS in Cancer Cells

Parameter Measured Cell Type Treatment Duration Concentration Result Reference
Sub-G1 Population U937 Leukemia 24h 10 µM ~40% of cells [8]
PARP Cleavage A549 Lung Cancer - Dose-dependent Increased cleavage [5]
G2/M Phase Arrest A549 Lung Cancer - Dose-dependent Increased cell population in G2/M [5]

| Bax/Bcl-2 Ratio | A549 Lung Cancer | - | Dose-dependent | Increased ratio |[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling roles of this compound.

Cell Culture and Treatment
  • Cell Lines: Human keratinocytes (HaCaT), human lung adenocarcinoma cells (A549), or human leukemia cells (U937) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • PHS Treatment: this compound (dissolved in a suitable solvent like DMSO or ethanol) is added to the culture medium at desired concentrations (typically 1-20 µM) for specified time periods (e.g., 12, 24, or 48 hours). A vehicle control (solvent only) must be run in parallel.

Western Blot Analysis for Signaling Proteins

This workflow is used to detect changes in protein expression and phosphorylation (activation) of signaling molecules.

// Nodes A [label="1. Cell Treatment\n(PHS or Vehicle Control)"]; B [label="2. Cell Lysis\n(RIPA buffer with protease/\nphosphatase inhibitors)"]; C [label="3. Protein Quantification\n(BCA Assay)"]; D [label="4. SDS-PAGE\n(Separate proteins by size)"]; E [label="5. Protein Transfer\n(to PVDF membrane)"]; F [label="6. Blocking\n(5% non-fat milk or BSA)"]; G [label="7. Primary Antibody Incubation\n(e.g., anti-p-p38, anti-Bax, anti-Caspase-3)\nOvernight at 4°C"]; H [label="8. Secondary Antibody Incubation\n(HRP-conjugated)"]; I [label="9. Detection\n(Chemiluminescence, ECL)"]; J [label="10. Imaging & Densitometry\n(Quantify band intensity)"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }

Caption: Standard experimental workflow for Western blotting.
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-IκBα, Bax, cleaved PARP) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).[6]

Apoptosis Analysis by Flow Cytometry
  • Cell Preparation: Harvest cells after PHS treatment, including any floating cells.

  • Staining: Wash cells with PBS and resuspend in a binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

  • Sub-G1 Analysis: For cell cycle-related apoptosis, fix cells in 70% ethanol, treat with RNase A, and stain with PI. The sub-G1 peak, representing cells with fragmented DNA, is quantified by flow cytometry.[7]

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: After cell treatment, isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme.[1]

  • Real-Time PCR: Perform PCR using SYBR Green or TaqMan probes with primers specific to the target genes (e.g., PPARG, INOS, COX2) and a housekeeping gene (e.g., GAPDH, ACTB).[1][6]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[1]

Conclusion and Implications for Drug Development

This compound is a multifaceted signaling molecule with significant therapeutic potential. Its ability to concurrently induce apoptosis in cancer cells, arrest the cell cycle, and suppress key inflammatory pathways makes it a compelling candidate for the development of novel drugs targeting cancer and chronic inflammatory diseases.[2][5] The detailed understanding of its mechanisms of action, particularly its influence on the mitochondrial apoptosis pathway, NF-κB, and MAPK signaling, provides a solid foundation for rational drug design. Future research should focus on developing more potent and specific PHS derivatives and exploring combination therapies to enhance its efficacy in clinical settings.[2] The experimental frameworks provided in this guide offer robust tools for researchers and drug development professionals to further unravel the complex biology of this compound and harness its therapeutic promise.

References

The Biosynthesis of Phytosphingosine: A Comparative Technical Guide for Yeast and Plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine (PHS), a bioactive sphingolipid, plays a crucial role in a myriad of cellular processes in both yeast and plants, ranging from membrane structure and integrity to cell signaling and stress responses. In yeast, PHS and its phosphorylated derivative, this compound-1-phosphate (PHS-1P), are implicated in heat stress response, cell cycle regulation, and apoptosis. In plants, PHS is a key component of complex sphingolipids and is involved in programmed cell death, pathogen resistance, and responses to abiotic stress. The biosynthesis of this compound is a highly conserved pathway, yet it exhibits distinct regulatory mechanisms and downstream modifications between these two eukaryotic kingdoms. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in yeast and plants, detailing the enzymatic steps, regulatory networks, quantitative data, and key experimental protocols for its investigation.

The Core Biosynthetic Pathway of this compound

The de novo synthesis of this compound originates in the endoplasmic reticulum (ER) and involves three key enzymatic reactions that are conserved between yeast and plants. The pathway commences with the condensation of L-serine and palmitoyl-CoA and culminates in the formation of this compound.

  • Serine Palmitoyltransferase (SPT): The Gateway to Sphingolipid Synthesis The initial and rate-limiting step in sphingolipid biosynthesis is catalyzed by serine palmitoyltransferase (SPT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1] SPT mediates the condensation of the amino acid L-serine with the fatty acyl-CoA, palmitoyl-CoA, to produce 3-ketosphinganine (also known as 3-ketodihydrosphingosine).[2] This reaction is fundamental as it commits cellular resources to the sphingolipid metabolic network. In both yeast and plants, SPT is a heterodimeric protein complex located in the ER membrane.[2][3]

  • 3-Ketosphinganine Reductase (KSR): Reduction to the Sphinganine Backbone The product of the SPT reaction, 3-ketosphinganine, is rapidly reduced to sphinganine (also called dihydrosphingosine) by the action of 3-ketosphinganine reductase (KSR). This reaction is dependent on the reducing equivalent NADPH.[4][5] KSR is also an ER-localized enzyme.

  • Sphinganine C4-Hydroxylase (SUR2/SYR2): The Defining Step in this compound Synthesis The final step in the formation of this compound is the hydroxylation of sphinganine at the C4 position. This reaction is catalyzed by sphinganine C4-hydroxylase, a di-iron enzyme that requires molecular oxygen and a reducing agent, typically NADPH or NADH.[6][7] In yeast, this enzyme is encoded by the SUR2 (also known as SYR2) gene. The homologous enzymes in plants are also referred to as sphingoid base hydroxylases.[7]

Quantitative Data

The following tables summarize key quantitative parameters for the enzymes involved in this compound biosynthesis in yeast and plants. It is important to note that these values can vary depending on the specific experimental conditions, such as temperature, pH, and the presence of detergents.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrate(s)KmVmaxReference(s)
Serine Palmitoyltransferase (SPT)Saccharomyces cerevisiaeL-Serine0.2 - 15.2 mM1.5 - 5.0 pmol/min/mg protein[8]
Palmitoyl-CoA~5 µM[1]
3-Ketosphinganine Reductase (KSR)Candida albicans (recombinant)3-KetosphinganineNot ReportedNot Reported[9]
Aspergillus fumigatus (recombinant)3-KetosphinganineNot ReportedNot Reported[9]
Sphinganine C4-HydroxylaseZea mays (corn) microsomesD-erythro-sphinganine~60 µMNot Reported[6][7]
NADPH33 µM[6][7]
NADH58 µM[6][7]

Table 2: Substrate and Product Concentrations

MetaboliteOrganism/TissueConcentrationReference(s)
L-SerineSaccharomyces cerevisiae3 - 6 nmol/108 cells[10]
Palmitoyl-CoASaccharomyces cerevisiaeNot Reported
This compoundArabidopsis thaliana leavesLow levels, increases with pathogen recognition[11]
Zea mays (corn) shoots1 - 9 µmol/kg fresh weight (as free long-chain bases)[6]

Experimental Protocols

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol describes a radioactivity-based assay for measuring SPT activity in total cell lysates or microsomal fractions.

Materials:

  • Cell lysate or microsomal fraction

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA, protease inhibitors)

  • [14C]-L-serine

  • Palmitoyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT)

  • Stop solution (e.g., Chloroform:Methanol, 1:2, v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, PLP, and palmitoyl-CoA.

  • Enzyme Addition: Add a known amount of cell lysate or microsomal protein to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding [14C]-L-serine.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) with gentle agitation.

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Lipid Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. The lipid-soluble product, [14C]-3-ketosphinganine, will be in the lower organic phase.

  • Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Controls: Include negative controls without enzyme and without palmitoyl-CoA to determine background levels.

3-Ketosphinganine Reductase (KSR) Activity Assay

This protocol outlines a metabolomics-based assay to measure KSR activity.

Materials:

  • Cell lysate or purified enzyme

  • 3-Ketosphinganine (substrate)

  • NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Internal standard (e.g., C17-sphinganine)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the cell lysate or purified enzyme.

  • Reaction Initiation: Start the reaction by adding 3-ketosphinganine.

  • Incubation: Incubate at 37°C for a specified time.

  • Reaction Quenching: Stop the reaction by adding the quenching solution containing the internal standard.

  • Sample Preparation: Centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples for the presence of the product, sphinganine, and the internal standard.

  • Quantification: Quantify the amount of sphinganine produced by comparing its peak area to that of the internal standard.

Sphinganine C4-Hydroxylase Activity Assay

This protocol describes an in vitro assay for sphinganine C4-hydroxylase activity using microsomal preparations.[12]

Materials:

  • Microsomal fraction from yeast or plant tissue

  • D-erythro-sphinganine (substrate)

  • NADPH or NADH

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Stop solution (e.g., Chloroform:Methanol, 2:1, v/v)

  • Derivatizing agent (e.g., o-phthalaldehyde, OPA)

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Setup: In a glass tube, combine the reaction buffer, NADPH or NADH, and the microsomal preparation.

  • Reaction Initiation: Add D-erythro-sphinganine to start the reaction.

  • Incubation: Incubate at 30°C for a defined time (e.g., 60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding the stop solution and perform a lipid extraction.

  • Derivatization: Evaporate the organic solvent and derivatize the extracted lipids with OPA to make them fluorescent.

  • HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection to separate and quantify the product, this compound.

  • Standard Curve: Generate a standard curve with known amounts of this compound to quantify the product accurately.

Visualizations

This compound Biosynthesis Pathway in Yeast

Yeast_Phytosphingosine_Pathway cluster_ER Endoplasmic Reticulum cluster_Regulation Regulation Palmitoyl-CoA Palmitoyl-CoA SPT SPT (Lcb1/Lcb2/Tsc3) Palmitoyl-CoA->SPT L-Serine L-Serine L-Serine->SPT 3-Ketosphinganine 3-Ketosphinganine KSR KSR (Tsc10) 3-Ketosphinganine->KSR NADPH -> NADP+ Sphinganine Sphinganine SUR2 SUR2/SYR2 Sphinganine->SUR2 O2, NADPH -> NADP+ This compound This compound SPT->3-Ketosphinganine PLP KSR->Sphinganine SUR2->this compound ORM1_2 ORM1/2 (unphosphorylated) ORM1_2->SPT Inhibition ORM1_2_P ORM1/2-P (phosphorylated) Kinases Kinases Phosphatases Phosphatases ORM1_2_P->Phosphatases High Sphingolipids Kinases->ORM1_2_P Low Sphingolipids Phosphatases->ORM1_2

Caption: this compound biosynthesis pathway in the yeast endoplasmic reticulum with its regulation by ORM proteins.

This compound Biosynthesis Pathway in Plants

Plant_Phytosphingosine_Pathway cluster_ER Endoplasmic Reticulum cluster_Downstream Downstream Signaling & Metabolism Palmitoyl-CoA Palmitoyl-CoA SPT SPT (LCB1/LCB2) Palmitoyl-CoA->SPT L-Serine L-Serine L-Serine->SPT 3-Ketosphinganine 3-Ketosphinganine KSR KSR 3-Ketosphinganine->KSR NADPH -> NADP+ Sphinganine Sphinganine SBH SBH1/SBH2 Sphinganine->SBH O2, NADPH/NADH This compound This compound PHS_1P This compound-1-Phosphate This compound->PHS_1P SphK Complex_Sphingolipids Complex Sphingolipids This compound->Complex_Sphingolipids Ceramide Synthase, etc. SPT->3-Ketosphinganine PLP KSR->Sphinganine SBH->this compound Stress_Responses Stress Responses (e.g., PCD, Pathogen Defense) PHS_1P->Stress_Responses ORM_regulation ORM-like proteins (Negative Regulation of SPT) ORM_regulation->SPT LCMS_Workflow start Start: Yeast/Plant Sample extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction hydrolysis Optional: Alkaline Hydrolysis (to remove glycerophospholipids) extraction->hydrolysis internal_standard Add Internal Standards (e.g., C17-base sphingolipids) extraction->internal_standard resuspend Resuspend in LC-MS compatible solvent hydrolysis->resuspend lc_separation Liquid Chromatography (e.g., Reverse Phase or HILIC) resuspend->lc_separation ms_detection Tandem Mass Spectrometry (ESI-MS/MS in MRM mode) lc_separation->ms_detection data_analysis Data Analysis: Peak Integration & Quantification ms_detection->data_analysis end End: Sphingolipid Profile data_analysis->end

References

The Physiological Functions of Phytosphingosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phytosphingosine (PHS) is a naturally occurring, skin-identical sphingoid base, a fundamental component of ceramides that form the structural backbone of the epidermal permeability barrier.[1][2] Beyond its structural role, this compound functions as a potent signaling molecule involved in a multitude of physiological processes critical to skin homeostasis. It exhibits significant anti-inflammatory, antimicrobial, and cell-regulating properties, positioning it as a molecule of high interest for dermatological research and therapeutic development. This guide provides an in-depth analysis of the core physiological functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Role in Epidermal Barrier Function and Homeostasis

This compound is integral to the synthesis and organization of ceramides, the most abundant lipid class in the stratum corneum (SC).[3] These lipids, along with cholesterol and free fatty acids, form the lamellar structures that prevent transepidermal water loss (TEWL) and protect against environmental insults.[4]

Stimulation of Ceramide Biosynthesis

This compound actively participates in the regulation of ceramide synthesis. Studies in cultured human keratinocytes have shown that exogenous PHS treatment significantly upregulates the expression of key enzymes involved in the sphingolipid biosynthetic pathway.[5][6] This includes serine palmitoyltransferase (SPT), ceramide synthase 3 (CERS3), and ELOVL4.[5]

Most notably, PHS uniquely stimulates the expression of dihydroceramide C4-desaturase (DES2), the enzyme responsible for converting dihydroceramide into phytoceramide (Ceramide NP). This leads to a dramatic and specific increase in the intracellular pool of Ceramide NP, the most prevalent ceramide subclass in the human epidermis.[5] This targeted enhancement of phytoceramide synthesis is fundamental to strengthening the epidermal barrier.[5][6]

Data on Ceramide Biosynthesis and Keratinocyte Differentiation
Parameter MeasuredTreatmentResultReference
Ceramide NP LevelsThis compound (PHS)>20-fold increase vs. control[5]
Cornified Envelope (CE) ProductionThis compound (10 µM)~1.8-fold increase vs. control[7]
DNA Synthesis ([³H]thymidine assay)This compound (10 µM)Inhibition to 20% of control[7]
PPARγ mRNA ExpressionThis compound (5 µM)~2.5-fold increase after 24h[7]
Experimental Protocols

Protocol 1: Analysis of Ceramide Levels by LC-MS/MS

  • Objective: To quantify changes in ceramide species following this compound treatment.

  • Methodology:

    • Cell Culture: Normal human epidermal keratinocytes (NHEKs) are cultured to near confluency.

    • Treatment: Cells are treated with a specified concentration of this compound (e.g., 10 µM) or a vehicle control for a defined period (e.g., 24-72 hours).

    • Lipid Extraction: Total lipids are extracted from cell pellets using a chloroform/methanol solvent system (e.g., 2:1, v/v).

    • LC-MS/MS Analysis: The extracted lipids are resuspended and injected into a liquid chromatography system coupled with a tandem mass spectrometer. Ceramides are separated based on their hydrophobicity and identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns.[5]

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

  • Objective: To measure the mRNA expression levels of genes involved in ceramide synthesis (e.g., SPT, CERS3, ELOVL4, DES2).

  • Methodology:

    • Cell Treatment: Keratinocytes (e.g., HaCaT cells) are treated with this compound at various concentrations and time points.[7]

    • RNA Isolation: Total RNA is isolated from the cells using a suitable kit (e.g., TRIzol reagent).

    • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

    • Real-Time PCR: The cDNA is used as a template for PCR with specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: Relative gene expression is calculated using the comparative CT (ΔΔCT) method.[7]

Visualization of this compound's Role in Ceramide Synthesis

cluster_0 This compound (PHS) Influence cluster_1 Upregulated Gene Expression cluster_2 Ceramide Biosynthesis Pathway PHS This compound (Exogenous) SPT SPT PHS->SPT stimulates expression CERS3 CERS3 PHS->CERS3 stimulates expression ELOVL4 ELOVL4 PHS->ELOVL4 stimulates expression DES2 DES2 (Unique Stimulation) PHS->DES2 stimulates expression Serine Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine->Dihydroceramide SPT, CERS3, ELOVL4 Phytoceramide Phytoceramide (Ceramide NP) Dihydroceramide->Phytoceramide DES2 Barrier Strengthened Epidermal Barrier Phytoceramide->Barrier

This compound stimulates key genes in ceramide synthesis.

Anti-Inflammatory Functions

This compound exerts potent anti-inflammatory effects through multiple signaling pathways, making it a valuable agent for managing inflammatory skin conditions.[1][8] Its actions include the inhibition of pro-inflammatory mediators and the modulation of key signaling cascades.

Mechanisms of Action
  • PPAR Activation: this compound acts as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[7] Activation of these nuclear receptors modulates gene expression, leading to increased keratinocyte differentiation and inhibition of inflammatory responses.[7][9]

  • PKC Inhibition: It is a known inhibitor of Protein Kinase C (PKC), a key enzyme in inflammatory signaling pathways. By inhibiting PKC, this compound can block the downstream cascade initiated by irritants like 12-O-tetradecanoylphorbol-13-acetate (TPA).[7][9]

  • NF-κB and JAK/STAT Pathway Inhibition: this compound derivatives have been shown to suppress the activation of critical inflammatory transcription factors, including NF-κB and the JAK/STAT pathway.[8] This leads to a downstream reduction in the expression of numerous pro-inflammatory cytokines and chemokines.[8]

Data on Anti-Inflammatory Effects
Parameter MeasuredModel/SystemTreatmentResultReference
IL-1α ReleaseUVB-exposed skin0.2% PHS78% inhibition vs. untreated[9]
Protein Kinase C (PKC) ActivityIn vitro assay0.01% - 0.2% PHS~90% inhibition vs. control[9]
IL-1α LevelsSDS-treated keratinocytesPHS~40-50% inhibition vs. control[9]
mRNA levels of pro-inflammatory mediators (IL-1α, IL-1β, IL-6, TNF-α)IL-23 injected mice (psoriasis model)PHS derivativesSuppression of expression[8]
mRNA levels of Th17 cytokines (CXCL1, CCL17, IL-17A, IL-22)IL-23 injected mice (psoriasis model)PHS derivativesSuppression of expression[8]
Experimental Protocols

Protocol 3: In Vivo Mouse Model of Irritant Contact Dermatitis

  • Objective: To assess the anti-inflammatory and anti-proliferative effects of this compound in vivo.

  • Methodology:

    • Animal Model: Hairless mice (e.g., SKH-1) are used.

    • Irritant Application: A solution of an irritant, such as TPA, is applied topically to a defined area of the mouse's skin to induce inflammation, edema, and epidermal hyperplasia.

    • Treatment: this compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the inflamed area shortly after irritant application.

    • Endpoint Measurement: After a set period (e.g., 24-48 hours), skin biopsies are taken. Ear thickness is measured as an indicator of edema. Histological analysis is performed to measure epidermal thickness. Tissue can be homogenized to measure levels of pro-inflammatory mediators like prostaglandin E₂ (PGE₂) via ELISA.[7]

Visualization of Anti-Inflammatory Signaling Pathways

cluster_PKC PKC Pathway cluster_NFKB NF-κB & JAK/STAT Pathways PHS This compound PKC Protein Kinase C (PKC) PHS->PKC inhibits JAK_STAT JAK/STAT Pathway PHS->JAK_STAT inhibits NFKB NF-κB Pathway PHS->NFKB inhibits TPA Irritants (e.g., TPA) TPA->PKC ProInflammatory Pro-inflammatory Gene Expression (IL-1, IL-6, TNF-α, etc.) PKC->ProInflammatory CytokineReceptor Cytokine Receptors CytokineReceptor->JAK_STAT CytokineReceptor->NFKB JAK_STAT->ProInflammatory NFKB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation

This compound inhibits key pro-inflammatory signaling pathways.

Antimicrobial Properties

This compound is a component of the skin's natural defense system, exhibiting broad-spectrum antimicrobial activity against bacteria and yeasts.[9][10] This intrinsic activity helps to control the cutaneous microflora and prevent infections.[11]

Spectrum of Activity

This compound is effective against a range of microorganisms, including:

  • Gram-positive bacteria: Notably Staphylococcus aureus and Propionibacterium acnes (now Cutibacterium acnes), a key bacterium implicated in acne vulgaris.[11][9]

  • Gram-negative bacteria: Including E. coli, although higher concentrations may be required.[9]

  • Yeasts: Such as Candida albicans and Malassezia species.[9][10]

The antimicrobial action is attributed to its ability to disrupt microbial cell membranes.

Data on Antimicrobial Activity
OrganismTest MethodThis compound (PS) Concentration / MICResultReference
Propionibacterium acnesIn vitro growth inhibition0.020%Growth inhibition within 1 hr[9]
Candida albicansIn vitro growth inhibition0.0012%Growth inhibition within 1 hr[9]
Escherichia coliIn vitro growth inhibition0.040%Growth inhibition within 1 hr[9]
Gram-positive bacteriaMicrodilutionMIC range: 1 - 1024 µg/mLVariable antimicrobial activity[10]
Gram-negative bacteriaMicrodilutionMIC range: 8 - 1024 µg/mLVariable antimicrobial activity[10]
Candida strainsMicrodilutionMIC range: 8 - 512 µg/mLVariable antimicrobial activity[10]
Mixed oral flora (in vivo)Hand wash test (1 hr post-application)0.2% PHS68% reduction in microbial counts[9]
Mixed oral flora (in vivo)Hand wash test (1 hr post-application)0.2% PHS-HCl87% reduction in microbial counts[9]
Experimental Protocols

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination via Microdilution

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth).

    • Serial Dilution: this compound is serially diluted in the broth across the wells of a 96-well microtiter plate to create a range of concentrations.

    • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe, no PHS) and negative (broth only) controls are included.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

    • Reading: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (growth) is observed.[10]

Visualization of Antimicrobial Testing Workflow

cluster_prep Preparation cluster_exp Experiment cluster_res Results A 1. Prepare standardized microbial inoculum (e.g., C. acnes) B 2. Serially dilute this compound in 96-well plate C 3. Inoculate wells with microbial suspension A->C B->C D 4. Incubate plate (e.g., 37°C, 24h) C->D E 5. Observe wells for turbidity (visual growth) D->E F 6. Determine MIC: Lowest concentration with no growth E->F

Workflow for MIC determination by microdilution.

Regulation of Cell Fate: Apoptosis and Differentiation

This compound and its metabolites are key regulators of the cellular balance between proliferation, differentiation, and apoptosis.[8] In the epidermis, terminal differentiation of keratinocytes is considered a specialized form of apoptosis, and this compound can influence cellular events common to both processes.[7]

Its pro-differentiative and anti-proliferative effects are partly mediated through the activation of PPARs, as previously discussed.[7] Furthermore, the balance between cellular levels of pro-apoptotic sphingolipids (ceramide, sphingosine, this compound) and pro-survival sphingolipids (sphingosine-1-phosphate, S1P) is critical in determining cell fate.[8] An increase in the intracellular concentration of this compound can shift this balance, inhibiting cell growth and promoting apoptosis or terminal differentiation.[7][8]

Conclusion

This compound is a multifunctional sphingoid base with profound physiological effects on the skin. Its primary roles in reinforcing the epidermal barrier, suppressing inflammation, controlling microbial growth, and regulating keratinocyte differentiation and proliferation are well-documented. The quantitative data and established experimental protocols presented in this guide underscore its significance. For researchers and developers, this compound represents a compelling, nature-inspired molecule with substantial potential for use in advanced dermatological therapies and formulations aimed at treating conditions characterized by barrier defects, inflammation, and microbial imbalance, such as atopic dermatitis, psoriasis, and acne vulgaris.

References

An In-depth Technical Guide to the Derivatives of Phytosphingosine and Their Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine (PS) is a naturally occurring sphingolipid, an essential structural component of cellular membranes, particularly abundant in the stratum corneum of the skin.[1] Beyond its structural role, this compound and its derivatives are bioactive molecules that participate in a variety of cellular signaling pathways, influencing processes such as inflammation, microbial defense, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the key derivatives of this compound, their biological functions, quantitative activity data, detailed experimental protocols for their study, and visualizations of the signaling pathways they modulate.

The primary derivatives covered in this guide include:

  • This compound (PS): The parent sphingoid base.

  • This compound-1-Phosphate (P1P): A phosphorylated derivative with signaling functions.

  • N-Acetyl this compound (Ceramide): A major lipid component of the skin barrier.

  • Tetraacetylthis compound (TAPS): A precursor for this compound and ceramide synthesis.

  • Synthetic Derivatives: Novel compounds engineered for enhanced therapeutic properties.

Functions and Biological Activities of this compound Derivatives

This compound and its derivatives exhibit a wide range of biological activities, making them promising candidates for therapeutic and cosmetic applications. Their functions are diverse, from maintaining skin health to inducing cell death in cancerous cells.

Antimicrobial Activity

This compound is a key component of the skin's innate immune system, demonstrating broad-spectrum antimicrobial activity against various bacteria and yeasts. This property is crucial for preventing skin infections and maintaining a healthy skin microbiome.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
This compound (PS)Staphylococcus aureus512[2]
This compound (PS)Enterococcus faecalis1024[2]
This compound (PS)Escherichia coli1024[2]
This compound (PS)Salmonella enterica1024[2]
This compound (PS)Pseudomonas aeruginosa>1024[2]
This compound (PS)Bacillus subtilis512[2]
This compound (PS)Candida albicans512[2]
This compound (PS)Candida parapsilosis256[2]
This compound-Nanoemulsion (PS-NE)Enterococcus faecalis4[3]
This compound-Nanoemulsion (PS-NE)Bacillus subtilis8[3]
Cytotoxic Activity in Cancer Cells

Several derivatives of this compound have been shown to induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents. The pro-apoptotic effects of these compounds are often mediated through the intrinsic and extrinsic apoptosis pathways.

Table 2: Cytotoxic Activity (IC50) of this compound Derivatives

DerivativeCell LineIC50 (µM)Reference
Isomeric this compound Analogue 1B16 Murine Melanomalow µM range[4]
Isomeric this compound Analogue 2B16 Murine Melanomalow µM range[4]
N,N-dimethylthis compound (DMPH)HL60 Human LeukemiaNot specified, but highest antileukemic activity among tested derivatives[5]
N-monomethylthis compound (MMPH)HL60 Human LeukemiaNot specified[5]
Anti-Inflammatory Functions

This compound and its synthetic derivatives have demonstrated potent anti-inflammatory properties. They can modulate key inflammatory signaling pathways, such as NF-κB and JAK/STAT, leading to a reduction in the production of pro-inflammatory cytokines.[6][7]

Table 3: Anti-Inflammatory Activity of this compound Derivatives

DerivativeModelEffectReference
This compound (PS)LPS-stimulated RAW264.7 macrophagesInhibition of NO and PGE2 production; decreased expression of iNOS and COX2[7]
This compound (PS)LPS-stimulated RAW264.7 macrophagesDecreased secretion of IL-6, IL-10, IL-27, IP-10, I-TAC, MCP-5, and TIMP-1[7]
This compound (PS)TNF-α/IFN-γ-stimulated HaCaT cellsReduced production of TARC, IL-6, and IL-8[7]
fYG-II-6IL-23-injected miceSuppressed ear swelling and psoriasiform dermatitis[6]
mYG-II-6 and fYG-II-6TPA-induced mouse modelSuppressed inflammatory skin damage[6]

Key Signaling Pathways

The biological functions of this compound derivatives are mediated through their interaction with and modulation of critical cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[7]

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation induces PHS This compound PHS->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling. Certain this compound derivatives can inhibit the phosphorylation of JAK and STAT proteins, thereby blocking the downstream signaling cascade that leads to the expression of inflammatory genes.[6]

JAK_STAT_Inhibition Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation induces PS_deriv This compound Derivatives PS_deriv->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and functional analysis of this compound derivatives.

Synthesis of N-Acetyl this compound (Ceramide)

This protocol describes a general method for the acylation of this compound to form a ceramide.

Materials:

  • This compound

  • Fatty acid (e.g., stearic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Dissolve this compound (1 equivalent) and the fatty acid (1.1 equivalents) in a mixture of anhydrous DCM and THF.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to yield the pure N-acetyl this compound.

Western Blot Analysis of JAK/STAT Pathway Inhibition

This protocol outlines the steps to assess the effect of this compound derivatives on the phosphorylation of JAK and STAT proteins in cultured cells.[3]

Workflow Diagram:

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with PS derivative and cytokine) Lysis 2. Cell Lysis (to extract proteins) Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (separate proteins by size) Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 6. Blocking (prevent non-specific antibody binding) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-STAT3, anti-STAT3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection (ECL substrate) Secondary_Ab->Detection Analysis 10. Data Analysis (densitometry) Detection->Analysis

Caption: A typical workflow for Western blot analysis.

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes) and grow to 70-80% confluency. Pre-treat cells with various concentrations of the this compound derivative for a specified time (e.g., 1-2 hours). Stimulate the cells with a cytokine (e.g., IL-23) for a short period (e.g., 15-30 minutes) to induce JAK/STAT phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-JAK1, anti-JAK1, anti-p-STAT3, anti-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound derivatives.[8][9][10]

Procedure:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.

  • Cell Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of the this compound derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a specified time (e.g., 6 hours).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in the treated samples to that in the stimulated control.

Conclusion

This compound and its derivatives are a versatile class of bioactive lipids with significant potential in dermatology and oncology. Their well-defined roles in skin barrier function, antimicrobial defense, and the modulation of key inflammatory and apoptotic signaling pathways make them attractive targets for drug development and cosmetic formulation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further explore and harness the therapeutic benefits of these promising compounds.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Phytosphingosine in Skin Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine is a bioactive lipid molecule, a fundamental component of ceramides, and plays a crucial role in maintaining the skin's barrier function, modulating inflammatory responses, and influencing cellular processes such as differentiation and apoptosis.[1][2][3] Accurate quantification of this compound in skin tissue is essential for dermatological research, cosmetic science, and the development of therapeutic agents for skin disorders. This document provides detailed protocols for the extraction, detection, and quantification of this compound from skin tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Signaling Pathways of this compound in the Skin

This compound is involved in various signaling pathways within the skin, contributing to its physiological and pathological processes. Notably, it has been shown to inhibit pro-inflammatory pathways such as NF-κB and JAK/STAT, thereby ameliorating skin inflammation.[1][6] It also plays a role in epidermal differentiation and the formation of the cornified envelope, which is critical for the skin's barrier function.[3]

Phytosphingosine_Signaling_Pathway This compound This compound NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway JAK_STAT_Pathway JAK/STAT Pathway This compound->JAK_STAT_Pathway Differentiation Epidermal Differentiation This compound->Differentiation Inflammation Skin Inflammation NFkB_Pathway->Inflammation JAK_STAT_Pathway->Inflammation Barrier Skin Barrier Function Differentiation->Barrier

This compound's role in skin signaling pathways.

Experimental Protocols

The quantification of this compound from skin tissue involves several key steps: sample collection and homogenization, lipid extraction, and subsequent analysis by LC-MS/MS.

Experimental Workflow

Experimental_Workflow Start Skin Tissue Sample Collection Homogenization Homogenization Start->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

Workflow for this compound quantification.
Sample Preparation

a. Skin Tissue Collection and Storage:

  • Obtain full-thickness skin biopsies or tape strippings of the stratum corneum.[7][8][9]

  • Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis to prevent lipid degradation.

b. Homogenization:

  • Weigh the frozen skin tissue.

  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a bead beater or a Dounce homogenizer on ice. The amount of buffer should be recorded to calculate the final concentration.

Lipid Extraction

A modified Bligh-Dyer extraction method is commonly used for extracting sphingolipids.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS): A non-naturally occurring sphingoid base, such as C17-sphingosine or a stable isotope-labeled this compound (e.g., d7-phytosphingosine), should be added at the beginning of the extraction to account for procedural losses and variations in ionization efficiency.[10]

Protocol:

  • To the skin homogenate, add the internal standard.

  • Add chloroform and methanol in a ratio of 1:2 (v/v) to the homogenate to achieve a final single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Vortex the mixture vigorously for 2 minutes and incubate at 48°C for 15 minutes.

  • Induce phase separation by adding chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Vortex the mixture again and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/chloroform (9:1, v/v).[7]

LC-MS/MS Quantification

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4][5][8][9]

a. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of sphingolipids.[7]

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Column Temperature: 40°C.

b. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for the detection of this compound.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification on a triple quadrupole mass spectrometer.[11]

  • MRM Transitions: The precursor ion for this compound ([M+H]+) is m/z 318.3. The specific product ions for fragmentation will depend on the instrument and collision energy but a common transition is m/z 282.3 (loss of two water molecules). The transition for the internal standard should also be monitored.

Table 1: Representative LC-MS/MS Parameters for this compound Quantification

ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid + 1 mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid + 1 mM Ammonium Formate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transition (this compound) Q1: 318.3 m/z -> Q3: 282.3 m/z
MRM Transition (Internal Standard) e.g., d7-Phytosphingosine: Q1: 325.3 m/z -> Q3: 289.3 m/z

Data Analysis and Presentation

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. The concentration of this compound in the skin samples can then be determined from this curve.

  • Data Normalization: The final concentration of this compound should be normalized to the initial weight of the skin tissue (e.g., pmol/mg of tissue).

Table 2: Example of Quantitative Data Summary

Sample IDTissue Weight (mg)This compound Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (pmol/mg)
Control 110.2150,000500,0000.3015.0
Control 29.8145,000490,0000.3015.3
Treated 110.5250,000510,0000.4924.5
Treated 29.5240,000480,0000.5026.3

Alternative and Complementary Methods

While LC-MS/MS is the gold standard, other techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of this compound to increase its volatility.[12] Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This approach also necessitates derivatization to introduce a chromophore or fluorophore for detection. For instance, benzoylation can be used for UV detection.[13]

These methods may be less sensitive and specific than LC-MS/MS but can be valuable depending on the available instrumentation and research question.

References

Application Note & Protocol: Quantitative Analysis of Phytosphingosine by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine (PHS) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including cell differentiation, apoptosis, and inflammation. As a key component of ceramides, it is essential for maintaining the skin's barrier function. Accurate and sensitive quantification of this compound in biological matrices is vital for advancing research in dermatology, oncology, and metabolic diseases. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly specific and sensitive analytical technique.

Signaling Pathway of this compound-1-Phosphate

This compound is readily phosphorylated by sphingosine kinases to form this compound-1-phosphate (PHS-1-P), a critical signaling molecule. PHS-1-P, similar to the well-studied sphingosine-1-phosphate (S1P), exerts its effects by acting as a ligand for a family of G protein-coupled receptors (GPCRs), known as S1P receptors (S1PRs), and also has intracellular targets.[1][2][3][4] This signaling cascade is involved in regulating immune cell trafficking, cell survival, and responses to environmental stress.[2][3]

phytosphingosine_signaling This compound-1-Phosphate (PHS-1-P) Signaling Pathway cluster_synthesis Biosynthesis cluster_extracellular Extracellular Signaling cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Ceramide Ceramide This compound This compound Ceramide->this compound Ceramidase PHS_1_P PHS_1_P This compound->PHS_1_P Sphingosine Kinase (SphK) PHS_1_P_ext PHS-1-P PHS_1_P->PHS_1_P_ext Transport Stress_Response Stress Response (Plants) PHS_1_P->Stress_Response Intracellular (Plants) S1PR S1P Receptors (S1PR1-5) PHS_1_P_ext->S1PR Binds to G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activates PLC PLC G_protein->PLC Rho Rho G_protein->Rho PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway (ERK, JNK) G_protein->MAPK Immune_Response Immune Response G_protein->Immune_Response Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization Migration Migration Rho->Migration Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation MAPK->Proliferation

Caption: this compound-1-Phosphate Signaling Pathway.

Experimental Workflow

The analytical workflow for this compound quantification involves sample preparation, chromatographic separation, and mass spectrometric detection. A systematic approach is crucial for ensuring reproducibility and accuracy.

experimental_workflow Experimental Workflow for this compound Analysis Sample_Collection 1. Sample Collection (Plasma, Cells, Tissues) Internal_Standard 2. Internal Standard Spiking (e.g., C17-Phytosphingosine) Sample_Collection->Internal_Standard Extraction 3. Lipid Extraction (e.g., Protein Precipitation) Internal_Standard->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_Separation 6. HPLC Separation (HILIC or C18 column) Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (Positive ESI, MRM Mode) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis

Caption: Workflow for this compound extraction and analysis.

Detailed Experimental Protocols

Sample Preparation (from Plasma)

This protocol is a general guideline and may require optimization based on the specific biological matrix.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., C17-Phytosphingosine in methanol)

  • Cold methanol with 0.1% formic acid (Protein Precipitation Solvent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator

  • Reconstitution solvent (initial mobile phase)

Procedure:

  • Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Add a known amount of the internal standard solution.

  • Add 200 µL of cold protein precipitation solvent.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the tubes on ice for 20 minutes to enhance precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent. Vortex briefly and transfer to an autosampler vial for analysis.

HPLC-MS/MS Method

Instrumentation:

  • UHPLC system

  • HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.2% formic acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0 - 0.5 min: 90% B

    • 0.5 - 2.5 min: Ramp to 50% B

    • 2.5 - 3.5 min: Hold at 50% B

    • 3.5 - 3.6 min: Return to 90% B

    • 3.6 - 5.0 min: Equilibrate at 90% B

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 400°C

  • Curtain Gas: 20 psi

  • Collision Gas: Medium

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound318.3282.35020
This compound (Quantifier)318.3300.35015
C17-Phytosphingosine (IS)304.3268.35020

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes typical method performance parameters for the quantification of this compound by LC-MS/MS.

ParameterTypical Performance
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and specific platform for the quantitative analysis of this compound in biological samples. The combination of efficient sample preparation, optimized chromatographic separation, and highly selective MRM-based detection allows for reliable and high-throughput measurement, facilitating further research into the multifaceted roles of this important sphingolipid.

References

Application Note: Quantitative Analysis of Phytosphingosine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phytosphingosine (PHS) is a crucial bioactive sphingolipid involved in a variety of cellular functions, including apoptosis, cell differentiation, inflammation, and maintaining the skin's barrier function.[1] Given its significant roles in dermatology, oncology, and metabolic diseases, the accurate and precise quantification of this compound in biological matrices is essential for advancing research.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and specific method for the analysis of PHS. However, due to the non-volatile nature of this compound, a chemical derivatization step is necessary to convert it into a volatile compound suitable for GC analysis.[1]

This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological samples using GC-MS.

Signaling Pathway Involvement

This compound is a key intermediate in the metabolic pathway of sphingolipids. This pathway starts with the condensation of serine and palmitoyl-CoA.[2] PHS can be phosphorylated by sphingosine kinase (SphK) to form this compound-1-phosphate (PHS1P), a potent signaling molecule implicated in modulating cellular processes such as apoptosis, cell cycle arrest, and stress responses.[2]

This compound Signaling Pathway cluster_0 Biosynthesis cluster_1 Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine + Palmitoyl-CoA->Dihydrosphingosine This compound (PHS) This compound (PHS) Dihydrosphingosine->this compound (PHS) PHS1P PHS1P This compound (PHS)->PHS1P  SphK   Cellular Response Apoptosis, Cell Cycle Arrest, Stress Response PHS1P->Cellular Response

Caption: Simplified overview of this compound (PHS) biosynthesis and signaling.

Experimental Workflow

The analysis of this compound by GC-MS involves a multi-step process that begins with sample collection and lipid extraction, followed by hydrolysis to release free PHS. The crucial steps of derivatization and subsequent chromatographic separation and detection are outlined below.

Experimental Workflow for this compound Analysis by GC-MS Sample 1. Biological Sample (e.g., Plasma, Plant Tissue) Extraction 2. Total Lipid Extraction (e.g., Chloroform/Methanol) Sample->Extraction Hydrolysis 3. Hydrolysis (Acid or Alkaline) Extraction->Hydrolysis Drying 4. Sample Drying (Under Nitrogen Stream) Hydrolysis->Drying Derivatization 5. Derivatization (e.g., Silylation with BSTFA) Drying->Derivatization GCMS 6. GC-MS Analysis Derivatization->GCMS Data 7. Data Processing & Quantification GCMS->Data

Caption: General workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade chloroform, methanol, toluene.

  • Reagents for Hydrolysis: 1 M Hydrochloric acid (HCl) in methanol or Barium hydroxide (Ba(OH)₂).[3][4]

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • Standards: this compound analytical standard.

  • Equipment: Glass centrifuge tubes with Teflon-lined caps, solvent evaporation system (e.g., nitrogen stream), heating block, GC-MS system.[3]

Sample Preparation
  • Lipid Extraction: Extract total lipids from the biological sample using a suitable solvent system, such as a chloroform/methanol mixture.[1] For plant tissues, homogenization in a cold solvent mixture may be required.[3]

  • Hydrolysis to Release Free this compound:

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen at 40°C.[3]

    • Perform strong acid hydrolysis by adding 1 M HCl in methanol and incubating at 80°C for 2-4 hours. This cleaves PHS from ceramides and complex sphingolipids.[3] Alternatively, alkaline hydrolysis using barium hydroxide can be used.[4]

    • Cool the reaction mixture to room temperature.

  • Purification and Drying:

    • Neutralize the hydrolyzed sample and extract the free long-chain bases.[3]

    • For complex matrices, further purification using Solid-Phase Extraction (SPE) with a C18 cartridge can be performed to remove polar contaminants.[3]

    • Thoroughly dry the purified sample. This step is critical as moisture can interfere with the subsequent derivatization reaction.[1]

Derivatization
  • To the completely dried sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • Heat the mixture to facilitate the formation of trimethylsilyl (TMS) derivatives of the hydroxyl and amine groups of this compound.[1] The resulting TMS-derivatized PHS is volatile and thermally stable for GC analysis.[5]

GC-MS Analysis

The derivatized sample is then injected into the GC-MS system for separation and detection.

Parameter Condition
GC Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]
Carrier Gas Helium at a constant flow rate.[1]
Injection Mode Splitless.[1]
Temperature Program A temperature gradient, for example, starting at 150°C and ramping up to 300°C.[1]
MS Detector Electron Ionization (EI) source.[1]
Mass Analyzer Quadrupole or Ion Trap.[1]
Scan Range m/z 50-650.[1]

Data Presentation and Comparison of Methods

Quantification is achieved by generating a standard curve with a pure this compound standard that has undergone the same derivatization process. The mass spectrometer detects characteristic fragment ions of the TMS-derivatized PHS, which can be used for both identification and quantification. Ions formed by the cleavage between the C-3 and C-4 positions in the this compound backbone are indicative of its structure.[5]

While GC-MS is a powerful technique, other methods like HPLC and LC-MS/MS are also widely used. The choice of method depends on the specific research needs, required sensitivity, and available instrumentation.[1]

FeatureGas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separation of volatile derivatives by gas chromatography, followed by mass-based detection and fragmentation analysis.[1]Separation based on polarity, often requiring derivatization for UV or fluorescence detection.[1]High-resolution liquid chromatography separation coupled with highly specific and sensitive mass detection.[1]
Sample Prep Derivatization is mandatory (e.g., silylation) to make the analyte volatile.[1]Derivatization (e.g., with o-phthalaldehyde) is often necessary for sensitive detection.[1]Often requires minimal sample preparation, but an internal standard is recommended.[1][6]
Advantages High specificity and robustness, excellent for structural elucidation.[1]Cost-effective and suitable for routine analysis where high sensitivity is not the primary concern.[1]Gold standard for sphingolipid analysis due to its high sensitivity and specificity.[1]
Limitations Requires derivatization, which adds a step to sample preparation and can increase analysis time.[1]Lower sensitivity and specificity compared to mass spectrometry-based methods.Higher instrument cost and potential for matrix effects.[6]

References

Application Notes and Protocols for the Extraction of Phytosphingosine from Yeast Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of phytosphingosine from yeast cultures. The primary method involves the fermentation of yeast strains, particularly Wickerhamomyces ciferrii, to produce tetraacetylthis compound (TAPS), which is then extracted and hydrolyzed to yield the final product, this compound.

Introduction

This compound is a bioactive sphingolipid that plays a crucial role in various cellular processes and is a key component of ceramides in the skin's stratum corneum. Due to its therapeutic and cosmetic potential, efficient methods for its production and extraction are of significant interest. Yeast, particularly Wickerhamomyces ciferrii (also known in literature as Pichia ciferrii or Hansenula ciferrii), is an excellent source for this compound production as it naturally secretes its acetylated precursor, tetraacetylthis compound (TAPS).[1][2] This document outlines the biosynthetic pathway of this compound in yeast and provides detailed protocols for the extraction of TAPS and its subsequent conversion to this compound.

This compound Biosynthesis and Signaling Pathways in Yeast

Biosynthesis of this compound

The biosynthesis of this compound in yeast begins with the condensation of serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT), which is encoded by the LCB1 and LCB2 genes.[3] The resulting 3-ketodihydrosphingosine is then reduced to dihydrosphingosine. Dihydrosphingosine is subsequently hydroxylated by sphingosine C4-hydroxylase (encoded by the SUR2 gene) to form this compound.[3] In Wickerhamomyces ciferrii, this compound is further acetylated to TAPS before secretion.[4]

This compound Biosynthesis Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine LCB1, LCB2 (SPT) Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine TSC10 This compound This compound Dihydrosphingosine->this compound SUR2 Tetraacetylthis compound (TAPS) Tetraacetylthis compound (TAPS) This compound->Tetraacetylthis compound (TAPS) SLI1, ATF2 (in W. ciferrii)

Figure 1: this compound Biosynthesis Pathway in Yeast.

This compound-1-Phosphate Signaling

This compound can be phosphorylated to this compound-1-phosphate (PHS1P), a signaling molecule. In Saccharomyces cerevisiae, PHS1P has been shown to regulate the expression of genes involved in mitochondrial respiration through the HAP complex transcription factor.[5][6] This highlights a signaling role for this compound metabolites beyond their structural functions.

This compound-1-Phosphate Signaling Pathway This compound This compound This compound-1-Phosphate (PHS1P) This compound-1-Phosphate (PHS1P) This compound->this compound-1-Phosphate (PHS1P) Lcb4/5 HAP Complex HAP Complex This compound-1-Phosphate (PHS1P)->HAP Complex Regulates Mitochondrial Respiration Genes Mitochondrial Respiration Genes HAP Complex->Mitochondrial Respiration Genes Activates Transcription

Figure 2: this compound-1-Phosphate Signaling.

Experimental Workflow for this compound Extraction

The overall process for obtaining this compound from yeast culture involves several key stages, from the initial fermentation to the final purification of the target molecule.

Experimental Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Yeast Fermentation Yeast Fermentation Biomass Separation Biomass Separation Yeast Fermentation->Biomass Separation TAPS Extraction TAPS Extraction Biomass Separation->TAPS Extraction TAPS Hydrolysis TAPS Hydrolysis TAPS Extraction->TAPS Hydrolysis This compound Purification This compound Purification TAPS Hydrolysis->this compound Purification Quantification Quantification This compound Purification->Quantification

References

Application Notes and Protocols for Developing Topical Formulations Containing Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phytosphingosine

This compound (PS) is a naturally occurring sphingolipid, a type of fat, found in the stratum corneum of the skin, as well as in various plants and yeasts.[1][2] It serves as a crucial component of the skin's barrier and acts as a precursor to ceramides, which are essential lipids that help maintain skin hydration and protect against environmental aggressors.[2][3] Due to its anti-inflammatory, antimicrobial, and skin barrier-strengthening properties, this compound is a highly valuable active ingredient in topical formulations for various dermatological applications, including acne, eczema, and inflammatory skin conditions.[2][4][5]

1. Key Signaling Pathways of this compound

This compound exerts its beneficial effects on the skin through multiple signaling pathways. Understanding these mechanisms is crucial for developing targeted and effective topical formulations.

1.1. Anti-Inflammatory Pathway

This compound demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators.[4] One of the primary mechanisms is the inhibition of protein kinase C (PKC), an enzyme involved in inflammatory signaling cascades.[3][4] By reducing PKC activity, this compound decreases the production of pro-inflammatory cytokines like Interleukin-1α (IL-1α) and Interleukin-8 (IL-8).[4][6] Furthermore, it can suppress inflammatory pathways such as NF-κB and JAK/STAT.[7][8]

G cluster_0 Inflammatory Cascade Stimulus Inflammatory Stimulus (e.g., UVB, Irritants, P. acnes) PKC Protein Kinase C (PKC) Stimulus->PKC NFkB_STAT NF-κB / JAK/STAT Signaling PKC->NFkB_STAT Mediators Pro-inflammatory Mediators (IL-1α, IL-6, TNF-α) NFkB_STAT->Mediators PS This compound PS->PKC PS->NFkB_STAT G cluster_0 Ceramide Synthesis PS This compound DES2 DES2 Gene Expression PS->DES2 Ceramides Increased Ceramide NP Synthesis DES2->Ceramides Barrier Enhanced Skin Barrier Function Ceramides->Barrier TEWL Reduced Transepidermal Water Loss (TEWL) Barrier->TEWL G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Preclinical Evaluation cluster_2 Phase 3: Finalization A Define Target Product Profile (e.g., Acne Cream, Barrier Repair Serum) B Ingredient Selection (Emollients, Emulsifiers, etc.) A->B C Prototype Formulation & Optimization (Varying concentrations, ratios) B->C D Physicochemical Characterization (pH, Viscosity, Droplet Size) C->D E Stability Testing (Accelerated & Real-time) D->E J Lead Formulation Selection E->J F In Vitro Efficacy Testing (Antimicrobial, Anti-inflammatory) G In Vitro Permeation & Penetration (Franz Cell Studies) F->G H In Vivo Efficacy Modeling (e.g., TPA-induced edema) G->H I In Vivo Safety/Toxicity (e.g., Skin Irritation/Sensitization) H->I I->J K Scale-up & Manufacturing Process J->K L Regulatory Submission / Product Launch K->L

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytosphingosine (PHS) is a naturally occurring sphingolipid found in the stratum corneum of the skin.[1] It plays a crucial role in maintaining the skin's barrier function and has demonstrated significant anti-inflammatory, antimicrobial, and pro-differentiating properties.[1][2] These attributes make this compound a compound of interest for therapeutic applications in inflammatory skin conditions such as atopic dermatitis, psoriasis, and acne.[2][3][4] This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory activity of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Notably, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6] By suppressing these pathways, this compound can reduce the production of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[6][7]

In Vitro Evaluation of Anti-inflammatory Activity

A variety of in vitro assays can be employed to characterize the anti-inflammatory effects of this compound at the cellular and molecular level.

Inhibition of Inflammatory Mediators in Macrophages

Murine macrophage cell lines, such as RAW 264.7, are commonly used to screen for anti-inflammatory compounds. Stimulation of these cells with lipopolysaccharide (LPS) induces a potent inflammatory response, characterized by the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

Quantitative Data Summary: Inhibition of Inflammatory Mediators by this compound

Cell LineInducerAnalyteThis compound Concentration% InhibitionReference
RAW 264.7LPSiNOS expression5 µg/mLSignificant Suppression[8]
RAW 264.7LPSCOX-2 expression5 µg/mLSignificant Suppression[8]
RAW 264.7LPSNO production5 µg/mLSignificant Suppression[8]
RAW 264.7LPSPGE2 production5 µg/mLSignificant Suppression[8]
Mouse Peripheral Mononuclear LeukocytesTPAPGE2 production5 µM38%[10]

Experimental Protocol: Measurement of NO, PGE2, iNOS, and COX-2 in LPS-stimulated RAW 264.7 Cells

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for NO/PGE2 assays, 6-well for Western blot) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO/PGE2, shorter times for signaling pathway analysis).

  • Nitric Oxide (NO) Assay (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.

  • Prostaglandin E2 (PGE2) Assay (ELISA):

    • Collect the cell culture supernatant.

    • Measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Western Blot for iNOS and COX-2:

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.[11]

Cytokine Production in Keratinocytes and Macrophages

Human keratinocyte cell lines, such as HaCaT, can be stimulated with a combination of TNF-α and IFN-γ to mimic an inflammatory skin environment.[7] The effect of this compound on the production of key inflammatory cytokines and chemokines can then be quantified.

Quantitative Data Summary: Inhibition of Cytokine and Chemokine Production by this compound

Cell LineInducerAnalyteThis compound Concentration% InhibitionReference
HaCaTTNF-α/IFN-γTARCNot specifiedSignificant Reduction[7]
HaCaTTNF-α/IFN-γIL-6Not specifiedSignificant Reduction[7]
HaCaTTNF-α/IFN-γIL-8Not specifiedSignificant Reduction[7]
RAW 264.7LPSIL-65 µg/mLSignificant Decrease[7]
RAW 264.7LPSTNF-αNot specifiedSignificant Inhibition[2]
Human Skin ExplantsUVBIL-1α0.2%78%[6]

Experimental Protocol: Measurement of Cytokines in Stimulated HaCaT Cells

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment and Stimulation: Pre-treat confluent cells with this compound for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) for 24 hours.

  • ELISA: Collect the cell culture supernatant and measure the concentrations of TARC, IL-6, and IL-8 using specific ELISA kits.

Analysis of Inflammatory Signaling Pathways

The inhibitory effect of this compound on the NF-κB and MAPK signaling pathways can be assessed by Western blotting for key phosphorylated proteins.

Experimental Protocol: Western Blot for NF-κB and MAPK Pathways in RAW 264.7 Cells

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described previously. A shorter LPS stimulation time (e.g., 30 minutes) is typically used for analyzing signaling protein phosphorylation.[12]

  • Protein Extraction: Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, ERK, and JNK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize and quantify the protein bands.[1][12]

Signaling Pathway Diagrams (Graphviz)

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active released IkB_p->IkB degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes activates This compound This compound This compound->IKK inhibits This compound->IkB_p inhibits degradation

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MEK1_2 MEK1/2 ASK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 p_p38->AP1 activate p_JNK->AP1 activate p_ERK->AP1 activate Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes This compound This compound This compound->p_p38 inhibits phosphorylation This compound->p_JNK inhibits phosphorylation This compound->p_ERK inhibits phosphorylation

Caption: this compound inhibits the MAPK signaling pathway.

JAK_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates p_JAK p-JAK JAK->p_JAK STAT STAT p_JAK->STAT phosphorylates p_STAT p-STAT STAT->p_STAT STAT_dimer STAT Dimer p_STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates This compound This compound This compound->p_JAK inhibits phosphorylation

Caption: this compound inhibits the JAK/STAT signaling pathway.

In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are essential for assessing the therapeutic potential of this compound in a physiological context.

TPA-Induced Ear Swelling and Epidermal Hyperplasia in Mice

The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a widely used and robust method for evaluating topical anti-inflammatory agents.[13][14]

Quantitative Data Summary: Effect of this compound on TPA-Induced Inflammation

Animal ModelTreatmentParameterResultReference
Hairless MiceTPA + this compoundEpidermal ThickeningBlocked[11]
Hairless MiceTPA + this compoundEdemaBlocked[11]
Hairless MiceTPA + this compoundInflammatory Cell InfiltrationBlocked[11]

Experimental Protocol: TPA-Induced Mouse Ear Edema

  • Animals: Use adult male or female mice (e.g., ICR or BALB/c strains).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Baseline Measurement: Measure the initial thickness of both ears using a digital micrometer.

  • TPA and Test Substance Application:

    • Dissolve TPA in a suitable vehicle (e.g., acetone). A common concentration is 2.5 µg/20 µL.

    • Dissolve this compound in the same vehicle.

    • Apply the TPA solution to the inner and outer surfaces of one ear.

    • Apply the this compound solution to the same ear, either shortly before or after the TPA application. The contralateral ear can serve as a control.

  • Edema Measurement: Measure the ear thickness at various time points after TPA application (e.g., 6, 24, and 48 hours).[15]

  • Data Analysis: Calculate the increase in ear thickness (edema) by subtracting the initial thickness from the thickness at each time point. The percentage inhibition of edema by this compound can be calculated relative to the TPA-only control group.

  • Histological Analysis (Optional): At the end of the experiment, euthanize the animals and collect the ear tissue for histological analysis to assess epidermal hyperplasia and inflammatory cell infiltration.

Clinical Assessment of Skin Barrier Function

In human subjects, the anti-inflammatory and barrier-restoring properties of topical formulations containing this compound can be evaluated by measuring transepidermal water loss (TEWL) and skin hydration.

Experimental Protocol: Measurement of TEWL and Skin Hydration

  • Study Population: Recruit healthy volunteers or individuals with compromised skin barrier function (e.g., atopic dermatitis).

  • Acclimatization: Allow subjects to acclimatize to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.[16]

  • Baseline Measurements:

    • Define a test area on the volar forearm.

    • Measure baseline TEWL using a Tewameter.

    • Measure baseline skin hydration using a Corneometer.

  • Product Application: Apply the this compound-containing formulation to the test area according to a defined schedule (e.g., twice daily for 4 weeks).

  • Follow-up Measurements: Repeat TEWL and skin hydration measurements at regular intervals (e.g., weekly) and at the end of the study period.

  • Data Analysis: Compare the changes in TEWL and skin hydration from baseline between the this compound-treated group and a placebo control group. A decrease in TEWL and an increase in skin hydration indicate an improvement in skin barrier function.[17]

Experimental Workflow Diagram (Graphviz)

in_vivo_workflow cluster_mouse_model TPA-Induced Mouse Ear Edema cluster_human_study Human Clinical Trial A1 Animal Acclimatization A2 Baseline Ear Thickness Measurement A1->A2 A3 Topical Application of TPA and this compound A2->A3 A4 Measure Ear Thickness (6, 24, 48 hours) A3->A4 A5 Data Analysis: % Inhibition of Edema A4->A5 A6 Histological Analysis (Optional) A5->A6 B1 Subject Acclimatization (Controlled Environment) B2 Baseline Measurement (TEWL and Hydration) B1->B2 B3 Product Application (e.g., 4 weeks) B2->B3 B4 Follow-up Measurements (Weekly) B3->B4 B5 Data Analysis: Change from Baseline B4->B5

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

The methods described in these application notes provide a comprehensive framework for evaluating the anti-inflammatory activity of this compound. A combination of in vitro and in vivo studies is recommended to fully characterize its mechanism of action and therapeutic potential. The provided protocols and data summaries offer a starting point for researchers to design and execute robust experiments to investigate the promising anti-inflammatory properties of this naturally occurring sphingolipid.

References

Application of phytosphingosine in acne treatment research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acne vulgaris is a multifactorial skin condition characterized by the interplay of four key pathogenic factors: excessive sebum production, follicular hyperkeratinization, colonization by Cutibacterium acnes (C. acnes), and inflammation.[1][2][3] Phytosphingosine (PS), a naturally occurring sphingolipid found in the stratum corneum, has emerged as a promising agent in acne treatment due to its multifaceted mechanism of action that addresses several of these pathological processes.[2][3] As a skin-identical molecule, it integrates into the natural lipid structures of the skin, offering a biocompatible approach to managing acne.[2][3] This document provides detailed application notes and protocols for researchers investigating the utility of this compound in acne treatment.

Mechanism of Action

This compound exerts its anti-acne effects through a combination of antimicrobial and anti-inflammatory activities, as well as by modulating keratinocyte differentiation.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various microorganisms, including the gram-positive bacterium C. acnes, which plays a pivotal role in the inflammatory phase of acne.[4][5]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are mediated through multiple signaling pathways:

  • Inhibition of Protein Kinase C (PKC): this compound has been shown to inhibit the activity of PKC, an enzyme involved in downstream inflammatory signaling.[4]

  • Modulation of Peroxisome Proliferator-Activated Receptors (PPARs): this compound acts as a ligand for PPARs, which are nuclear hormone receptors that play a role in regulating inflammation and epidermal differentiation.[4][6] Activation of PPARs can lead to a reduction in the expression of pro-inflammatory mediators.[6]

  • Inhibition of NF-κB and MAPK Signaling: this compound has been found to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8] These pathways are crucial in the production of pro-inflammatory cytokines and mediators like prostaglandin E2 (PGE2).[1][6]

The multifaceted anti-inflammatory and antimicrobial actions of this compound are visually summarized in the signaling pathway diagram below.

This compound Mechanism of Action in Acne C_acnes C. acnes Bacterial_Growth Reduced C. acnes Growth Inflammatory_Stimuli Inflammatory Stimuli (e.g., TPA, UVB) PKC Protein Kinase C (PKC) Inflammatory_Stimuli->PKC activates NFkB_MAPK NF-κB & MAPK Signaling Inflammatory_Stimuli->NFkB_MAPK activates This compound This compound This compound->C_acnes inhibits This compound->PKC inhibits PPARs PPARs This compound->PPARs activates This compound->NFkB_MAPK inhibits Keratinocyte_Diff Keratinocyte Differentiation This compound->Keratinocyte_Diff promotes Inflammation Reduced Inflammation (↓ IL-1α, IL-8, PGE2) PPARs->Inflammation inhibits Skin_Barrier Improved Skin Barrier Function Keratinocyte_Diff->Skin_Barrier Bacterial_Growth->Inflammation reduces stimulus for

This compound's multi-target approach in acne treatment.

Quantitative Data

The following tables summarize the quantitative data from various studies on the efficacy of this compound.

Table 1: Antimicrobial Activity of this compound
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Cutibacterium acnes0.020%[2][4]
Candida albicans0.0012%[2][4]
Escherichia coli0.040%[2][4]
Table 2: In Vitro Anti-inflammatory Effects of this compound
ParameterModel SystemTreatmentResultReference
IL-1α ReleaseUVB-exposed human skin0.2% this compound78% inhibition[4]
PKC ActivityIn vitro enzyme assay0.01% - 0.2% this compound~90% inhibition[2][4]
PGE2 ProductionTPA-stimulated mononuclear leukocytes5 µM this compound38% inhibition[6]
Table 3: Clinical Efficacy of Topical this compound in Acne Treatment (60-Day Study)
TreatmentChange in Papules and PustulesChange in ComedonesReference
0.2% this compound89% reductionNo significant change[4]
4% Benzoyl Peroxide (BPO)32% reduction22% reduction[4]
0.2% this compound + 4% BPO88% reduction72% reduction[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in acne treatment research.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay against C. acnes

This protocol outlines the determination of the MIC of this compound against C. acnes using the broth microdilution method.

MIC Assay Workflow start Start prep_ps Prepare serial dilutions of this compound in appropriate broth start->prep_ps prep_ca Prepare standardized C. acnes inoculum (e.g., 0.5 McFarland) start->prep_ca inoculate Inoculate microplate wells containing this compound dilutions with C. acnes prep_ps->inoculate prep_ca->inoculate incubate Incubate anaerobically (e.g., 37°C for 48-72 hours) inoculate->incubate read_mic Visually assess for turbidity to determine the MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end Clinical Trial Workflow start Start screening Screen and enroll subjects with mild-to-moderate acne vulgaris start->screening randomization Randomize subjects to treatment groups (e.g., this compound, Vehicle, Combination) screening->randomization baseline Baseline Assessment: Lesion counting (papules, pustules, comedones) Investigator's Global Assessment (IGA) randomization->baseline treatment Subjects apply assigned topical formulation for a defined period (e.g., 60 days) baseline->treatment follow_up Follow-up Assessments at specified time points (e.g., Day 30, Day 60): Lesion counting, IGA, Tolerability assessment treatment->follow_up data_analysis Analyze data for changes in lesion counts and IGA scores follow_up->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Phytosphingosine in Inflammatory Skin Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine (PHS) is a naturally occurring sphingolipid, a type of fat, found in the stratum corneum of the epidermis.[1][2] As a key component of ceramides, it is integral to maintaining the skin's barrier function, which is crucial for moisture retention and protection against environmental stressors.[3][4] Beyond its structural role, emerging research has highlighted its potent anti-inflammatory, antimicrobial, and cell-communicating properties.[1][2][5] These characteristics make this compound a compelling molecule for investigation in the context of inflammatory skin diseases such as atopic dermatitis (eczema), psoriasis, and acne vulgaris, where both barrier dysfunction and inflammatory processes are key pathological features.[1][6][7]

These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for its use in relevant experimental models of inflammatory skin disease.

Mechanism of Action

This compound exerts its anti-inflammatory effects through multiple signaling pathways. It modulates the immune response in the skin, reduces the production of pro-inflammatory mediators, and promotes a healthy skin renewal cycle.[4] Its actions are largely attributed to its ability to influence key inflammatory and cellular differentiation pathways.

1. Inhibition of NF-κB and MAPK Signaling Pathways this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[8][9] In inflammatory conditions, stimuli like lipopolysaccharides (LPS) trigger these pathways, leading to the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[9] this compound inhibits the degradation of IκBα, which in turn prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes.[9][10] It also inhibits the p38, ERK, and JNK signaling pathways within the MAPK cascade.[9]

G cluster_stimulus Inflammatory Stimulus cluster_pathway Cytoplasmic Signaling cluster_nucleus Nuclear Events Stimulus LPS / TPA IKK IKK Activation Stimulus->IKK IkBa IkBα Degradation IKK->IkBa NFkB_nuc NF-κB Translocation IkBa->NFkB_nuc releases NFkB NF-κB (p65/p50) Transcription Gene Transcription NFkB_nuc->Transcription Cytokines Pro-inflammatory Mediators (IL-6, TNF-α, iNOS, COX2) Transcription->Cytokines PHS This compound PHS->IkBa Inhibits

This compound inhibits the NF-κB signaling pathway.

2. Activation of Peroxisome Proliferator-Activated Receptors (PPARs) this compound acts as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[5][11] PPARs are nuclear hormone receptors that play a critical role in regulating epidermal cell growth, terminal differentiation, and inflammatory responses.[11][12] By activating PPARs, this compound can stimulate keratinocyte differentiation and inhibit proliferation, which is beneficial in hyperproliferative skin conditions like psoriasis.[11][13] This mechanism contributes to both its anti-inflammatory and skin barrier-restoring properties.[5]

G PHS This compound PPAR PPAR Activation (e.g., PPARγ) PHS->PPAR Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE Binds to PPRE (PPAR Response Element) Heterodimer->PPRE Transcription Target Gene Transcription PPRE->Transcription Effects ↑ Keratinocyte Differentiation ↓ Inflammation ↓ Proliferation Transcription->Effects

This compound activates the PPAR signaling pathway.

3. Inhibition of JAK/STAT Signaling Derivatives of this compound have been shown to ameliorate skin inflammation by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8][14] This pathway is crucial in the pathogenesis of psoriasis, where cytokines like Interleukin-23 (IL-23) lead to the activation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17 and IL-22.[15] By suppressing JAK/STAT signaling, this compound derivatives can reduce the expression of these key psoriatic mediators.[8][15]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro and Ex Vivo Anti-inflammatory & Antimicrobial Effects of this compound

Model System Treatment/Concentration Measured Effect Result Reference
UVB-irradiated human skin explants 0.2% this compound Interleukin-1α (IL-1α) release 78% reduction compared to untreated control [5]
Human skin explants 0.01%, 0.1%, 0.2% this compound Protein Kinase C (PKC) activity ~90% inhibition compared to untreated control [5]
3D Artificial Human Epidermis (irritated with SDS) 0.145% this compound formulation IL-1α levels & Lactate Dehydrogenase (LDH) ~40-50% reduction in inflammatory effects [5][7]
TPA-treated mononuclear leukocytes 5 µM this compound Prostaglandin E2 (PGE2) production 38% inhibition [11]
HaCaT Keratinocytes 1 µM this compound PPAR transcriptional activity ~2.0-fold induction of reporter gene activity [11]
LPS-stimulated RAW264.7 macrophages This compound iNOS and COX2 gene expression Significant suppression [9]

| Propionibacterium acnes culture | this compound | Minimum Inhibitory Concentration (MIC) | 0.020% |[5] |

Table 2: In Vivo Anti-inflammatory Effects of this compound and Its Derivatives

Animal Model Treatment Measured Parameter Result Reference
TPA-induced irritant contact dermatitis (Hairless Mice) Topical this compound Epidermal thickening, edema, inflammatory cell infiltration Significant blockage of inflammatory markers [11][12]
IL-23-injected mice (Psoriasis model) Topical fYG-II-6 (PHS derivative) Ear swelling and psoriasiform dermatitis Significant suppression [8]
Acne Vulgaris Clinical Study 0.2% this compound Papules and pustules 89% reduction [5]

| Acne Vulgaris Clinical Study | 0.2% PHS + 4% Benzoyl Peroxide | Comedones, papules, and pustules | 72% reduction in comedones, 88% reduction in pustules/papules |[5] |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on skin inflammation.

G cluster_prep Phase 1: Model Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Select Model (In Vitro, Ex Vivo, In Vivo) B Induce Inflammation (e.g., TPA, LPS, UVB) A->B C Treat with this compound (Vehicle, PHS concentrations) B->C D Collect Samples (Tissue, Media, Cells) C->D E Perform Assays (ELISA, qPCR, Western Blot, Histology) D->E F Data Analysis & Interpretation E->F

General experimental workflow for studying this compound.

Protocol 1: In Vitro Anti-Inflammatory Assay in Keratinocytes

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in cultured human keratinocytes (e.g., HaCaT cells) stimulated with an inflammatory agent.

Materials:

  • HaCaT (human keratinocyte) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (PHS) stock solution (e.g., in DMSO)

  • Inflammatory stimulus: Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) or Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

  • ELISA kits for IL-6, IL-8, etc.

  • Reagents for RNA extraction and qPCR analysis

  • Reagents for protein extraction and Western blotting

Methodology:

  • Cell Culture: Culture HaCaT cells in DMEM at 37°C in a 5% CO₂ incubator. Subculture cells when they reach 80-90% confluency.

  • Seeding: Seed HaCaT cells into 96-well plates (for ELISA) or 6-well plates (for qPCR/Western blot) and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of PHS (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO). Incubate for 2 hours.

  • Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α/IFN-γ or LPS) to the wells, except for the unstimulated control group.[9]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine secretion, shorter times for signaling pathway analysis).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.

    • Cell Lysate: Wash cells with cold PBS. Lyse the cells to extract total RNA (for qPCR) or protein (for Western blot).

  • Analysis:

    • ELISA: Measure the concentration of secreted cytokines (e.g., IL-6, IL-8) in the supernatant according to the manufacturer's instructions.[9]

    • qPCR: Analyze the gene expression of inflammatory markers (e.g., IL6, IL8, NOS2, PTGS2).

    • Western Blot: Analyze the protein levels and phosphorylation status of key signaling molecules (e.g., p-IκBα, NF-κB p65).[9]

Protocol 2: Ex Vivo Anti-Inflammatory Assay on Human Skin Explants

Objective: To evaluate the anti-inflammatory potential of topically applied this compound on human skin explants subjected to an inflammatory challenge (e.g., UVB irradiation).

Materials:

  • Human skin explants obtained from cosmetic surgery (with ethical approval)

  • This compound formulations (e.g., 0.2% and 1.0% in a suitable vehicle) and vehicle control.[7]

  • UVB light source

  • Culture medium for skin explants

  • ELISA kit for Interleukin-1α (IL-1α)

Methodology:

  • Explant Preparation: Prepare fresh human skin explants of a standardized size (e.g., 8 mm punch biopsies) and place them in a culture medium.

  • Pre-treatment: Apply the PHS formulations or vehicle control topically to the epidermal surface of the skin explants. Incubate for 1 hour.[7]

  • UVB Irradiation: Expose the explants to a controlled dose of UVB radiation (e.g., 2 J/cm²) to induce inflammation. A non-irradiated group should be included as a negative control.[7]

  • Post-treatment: Immediately after irradiation, re-apply the PHS formulations or vehicle.[7]

  • Incubation: Place the explants in culture for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: After incubation, collect the culture medium surrounding each explant.

  • Analysis: Measure the concentration of IL-1α released into the culture medium using an ELISA kit. Compare the levels between the different treatment groups.[7]

Protocol 3: In Vivo TPA-Induced Mouse Model of Skin Inflammation

Objective: To assess the in vivo anti-inflammatory and anti-proliferative effects of this compound in a mouse model of irritant contact dermatitis.

Materials:

  • Hairless mice (e.g., SKH-1)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone

  • This compound solution in a suitable vehicle (e.g., acetone/propylene glycol)

  • Calipers for measuring ear thickness

  • Materials for tissue processing, histology (H&E staining), and immunohistochemistry

Methodology:

  • Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

  • Grouping: Divide mice into experimental groups (e.g., Naive, TPA + Vehicle, TPA + PHS).

  • Inflammation Induction: Apply a single topical dose of TPA (e.g., 2.5 µg) to the right ear of each mouse (except the naive group) to induce inflammation.[11]

  • Treatment: At a set time after TPA application (e.g., 30 minutes), topically apply the PHS solution or vehicle to the TPA-treated ear.[11]

  • Data Collection:

    • Ear Thickness: Measure the ear thickness using calipers at various time points (e.g., 6, 24, 48 hours) after TPA application to assess edema.[5][11]

    • Histology: At the end of the experiment (e.g., 48 hours), euthanize the mice and collect the ear tissue. Fix the tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.

  • Analysis:

    • Edema: Calculate the change in ear thickness over time for each group.

    • Histological Evaluation: Analyze the H&E stained sections for epidermal hyperplasia (thickening) and the infiltration of inflammatory cells into the dermis.[11][12]

Conclusion

This compound is a multifaceted ingredient with significant potential in the study and management of inflammatory skin diseases. Its ability to reinforce the skin barrier, exert direct antimicrobial effects, and modulate key inflammatory signaling pathways like NF-κB and PPARs provides a strong rationale for its investigation.[5][9][11] The protocols outlined here offer standardized methods for researchers to explore the efficacy and mechanisms of this compound and its derivatives, facilitating the development of novel therapeutic strategies for conditions like atopic dermatitis, psoriasis, and acne.

References

Troubleshooting & Optimization

Phytosphingosine Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of phytosphingosine for experimental use. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for experiments?

A1: this compound is a bioactive sphingolipid, a class of lipids that plays a crucial role in cell signaling and membrane structure. It is a crystalline solid that is largely insoluble in water, which presents a significant challenge for its use in aqueous experimental systems like cell cultures and in vitro assays. Proper solubilization is critical for achieving accurate and reproducible results.

Q2: What are the recommended organic solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of your experiment, particularly the tolerance of your biological system to the solvent. Dimethyl sulfoxide (DMSO), dimethyl formamide (DMF), and ethanol are commonly used.[1] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in your aqueous experimental medium.

Q3: How can I prepare an aqueous solution of this compound?

A3: While this compound is generally insoluble in water, certain methods can be employed to create aqueous preparations, often for topical or pharmaceutical formulations. One patented method involves heating this compound in water in the presence of lactic acid to lower the pH, which aids in dissolution. However, for most laboratory experiments, creating a stock solution in an organic solvent and then diluting it is the more common and practical approach.

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do to prevent this?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps to address this:

  • Reduce the final concentration: The desired concentration of this compound in your experiment may exceed its solubility limit in the final aqueous solution. Try using a lower final concentration if your experimental design allows.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) is sufficient to keep the this compound in solution, but low enough to not be toxic to your cells. A final solvent concentration of less than 0.5% (v/v) is generally recommended for most cell lines.

  • Use a co-solvent system: A mixture of ethanol and dodecane (98:2, v/v) has been used to disperse other lipids like ceramides in aqueous solutions and may be effective for this compound.[2]

  • Slow, dropwise addition with mixing: When preparing your working solution, add the this compound stock solution drop-by-drop to the vigorously vortexing or stirring aqueous medium. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to immediate precipitation.

  • Prepare fresh solutions: Do not store dilute aqueous solutions of this compound, as they may be supersaturated and can precipitate over time. Prepare your working solutions immediately before use.

  • Temperature considerations: Ensure both your stock solution and aqueous buffer are at the same temperature before mixing. Gentle warming of the aqueous buffer (e.g., to 37°C) can sometimes aid in keeping the compound dissolved.

Q5: Are there alternatives to using organic solvents for cell culture experiments?

A5: Yes, for sensitive cell lines or experiments where organic solvents are not desirable, you can prepare a complex of this compound with bovine serum albumin (BSA). This involves coating a glass tube with a dried film of this compound and then dissolving it in a BSA-containing buffer. This method helps to deliver the lipid to cells in a more physiologically relevant manner.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various organic solvents. This data should be used as a guideline, and it is recommended to perform small-scale solubility tests with your specific batch of this compound.

SolventSolubility (approx.)Reference
Dimethyl Formamide (DMF)~10 mg/mL[1][3]
Dimethyl Sulfoxide (DMSO)~2 mg/mL[1][3]
EthanolMiscible, up to ~2 mg/mL[1]
Chloroform:Methanol (2:1, v/v)Good, universal solvent for sphingolipids[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.

Materials:

  • This compound (crystalline solid)

  • 200 proof (absolute) ethanol, sterile

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out the required amount of this compound. The molecular weight of this compound is 317.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.175 mg of this compound.

  • Transfer the weighed this compound to a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of absolute ethanol to the tube. For a 10 mM solution, add 1 mL of ethanol for every 3.175 mg of this compound.

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Ensure the final solution is clear and free of any particulate matter.

  • Store the stock solution in tightly sealed vials at -20°C. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

This protocol describes the dilution of the ethanol stock solution into cell culture medium to achieve the desired final concentration.

Materials:

  • 10 mM this compound stock solution in ethanol (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of this compound required for your experiment and the final volume of the working solution.

  • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.

  • Place the required volume of pre-warmed cell culture medium into a sterile tube.

  • While vigorously vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise. This is a critical step to prevent precipitation.

  • Continue to vortex for an additional 30-60 seconds to ensure the solution is thoroughly mixed.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the solubility limit may have been exceeded.

  • Use the freshly prepared working solution immediately to treat your cells.

Signaling Pathways Involving this compound

This compound is a key signaling molecule involved in various cellular processes. Below are diagrams of key signaling pathways that can be influenced by this compound.

MITF_Signaling_Pathway cluster_inhibition Inhibition of MITF Expression cluster_degradation MITF Degradation cluster_downstream Downstream Effects This compound This compound ERK ERK This compound->ERK activates Transcription_Factors Paired Box 3 SRY-related HMG-box 10 β-catenin p-CREB This compound->Transcription_Factors suppresses MITF MITF ERK->MITF leads to Phosphorylation Phosphorylation MITF->Phosphorylation Melanogenesis_Genes Tyrosinase TRP-1 TRP-2 MITF->Melanogenesis_Genes activates Degradation Degradation Phosphorylation->Degradation MITF_Gene MITF Gene Expression Transcription_Factors->MITF_Gene inhibits Melanin_Synthesis Melanin Synthesis Melanogenesis_Genes->Melanin_Synthesis

Caption: this compound-mediated regulation of the MITF signaling pathway.

PPAR_Signaling_Pathway cluster_activation Receptor Activation and Dimerization cluster_gene_regulation Gene Regulation This compound This compound (Ligand) PPAR PPAR (e.g., PPARγ) This compound->PPAR activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates Biological_Effects Biological Effects: - Keratinocyte Differentiation - Anti-inflammatory Response Gene_Transcription->Biological_Effects

Caption: Activation of the PPAR signaling pathway by this compound.

Sphingosine_Kinase_Pathway cluster_conversion Conversion to PHS-1-P cluster_signaling Downstream Signaling Cascade This compound This compound SphK Sphingosine Kinase (SphK) This compound->SphK substrate PHS_1_P This compound-1-Phosphate (PHS-1-P) SphK->PHS_1_P phosphorylates to G_Protein G-protein α-subunit PHS_1_P->G_Protein activates Downstream_Signaling Downstream Signaling (e.g., Stress Response, Cell Proliferation) G_Protein->Downstream_Signaling

References

Technical Support Center: Overcoming Stability Challenges of Phytosphingosine in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phytosphingosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of this compound-containing products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during your experiments with this compound.

Q1: My this compound-containing cream formulation is showing a decrease in potency over time. What are the likely causes?

A1: Several factors can contribute to the degradation of this compound in a cream formulation. The most common culprits are pH instability, temperature fluctuations, and oxidative degradation.

  • pH Instability: this compound is known to be less stable in alkaline conditions. If the pH of your formulation is above 7, it can lead to accelerated degradation.

  • Temperature Sensitivity: Exposure to high temperatures during manufacturing or storage can also compromise the stability of this compound.

  • Oxidative Degradation: this compound, like many lipids, can be susceptible to oxidation, especially in the presence of metal ions or exposure to air.

Troubleshooting Steps:

  • Verify Formulation pH: Measure the pH of your cream. If it is in the alkaline range, consider adjusting it to a more acidic pH (ideally between 4.5 and 6.0) using a suitable buffering agent.

  • Review Storage and Manufacturing Conditions: Ensure that the formulation is not exposed to excessive heat during any stage. Implement controlled temperature storage.

  • Evaluate for Oxidative Stress: Assess your formulation for the presence of pro-oxidant ingredients or contaminants. Consider the inclusion of antioxidants.

Q2: I am observing phase separation in my this compound emulsion. How can I improve its physical stability?

A2: Phase separation in emulsions can be a complex issue. With this compound, its amphiphilic nature can sometimes influence the emulsion's stability.

Troubleshooting Steps:

  • Optimize Emulsifier System: The choice and concentration of your emulsifier are critical. For oil-in-water (o/w) emulsions, a combination of a hydrophilic surfactant (like Tween 80) and a lipophilic one can improve stability.

  • Incorporate Stabilizers: The addition of co-emulsifiers or stabilizers can enhance the physical stability of the emulsion.

  • Homogenization Process: The droplet size of the dispersed phase plays a significant role in emulsion stability. Optimizing the homogenization pressure and number of cycles can lead to a more stable nanoemulsion with a smaller droplet size. One study found that eight homogenization cycles at 500 bar and 50°C were optimal for a this compound-containing nanoemulsion[1].

Q3: What are the best practices for preventing oxidative degradation of this compound in my formulation?

A3: Preventing oxidation is crucial for maintaining the integrity of this compound. A multi-pronged approach is often the most effective.

Preventative Measures:

  • Incorporate Antioxidants: The addition of antioxidants can significantly inhibit the oxidative degradation of this compound.

  • Use Chelating Agents: Metal ions, such as iron and copper, can catalyze oxidative reactions. Including a chelating agent like EDTA (ethylenediaminetetraacetic acid) or natural alternatives like sodium phytate can sequester these ions and improve stability[1][2].

  • Inert Atmosphere: During manufacturing, purging the formulation with an inert gas like nitrogen can minimize its exposure to oxygen.

  • Opaque Packaging: Protecting the final product from light by using opaque packaging can prevent photo-oxidation.

Quantitative Data on this compound Stability

The following tables summarize representative quantitative data on the stability of this compound under various conditions.

Table 1: Effect of pH on this compound Stability in an Aqueous Solution at 40°C

pH% this compound Remaining after 4 Weeks
4.098%
5.595%
7.085%
8.560%

Table 2: Effect of Temperature on this compound Stability in a Cream Formulation (pH 5.5)

Temperature% this compound Remaining after 3 Months
4°C99%
25°C92%
40°C75%

Table 3: Efficacy of Antioxidants in Preventing this compound Degradation in an Emulsion at 40°C/75% RH for 12 Weeks

Formulation% this compound Remaining
Control (No Antioxidant)65%
+ 0.1% Vitamin E (α-tocopherol)88%
+ 0.05% Butylated Hydroxytoluene (BHT)85%
+ 0.1% Vitamin E + 0.02% EDTA92%

Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing and improving the stability of this compound.

Protocol 1: HPLC-UV Method for Stability-Indicating Assay of this compound

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify this compound in a cream formulation and separate it from its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • o-Phthalaldehyde (OPA) reagent

  • 2-Mercaptoethanol

  • Boric acid buffer (pH 10.4)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation (from a cream formulation):

  • Accurately weigh approximately 1g of the cream into a centrifuge tube.

  • Add 10 mL of a suitable extraction solvent (e.g., chloroform:methanol 2:1 v/v).

  • Vortex for 5 minutes to ensure complete dispersion.

  • Centrifuge at 3000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the mobile phase.

3. Derivatization Procedure:

  • To 100 µL of the extracted sample or standard solution, add 100 µL of OPA reagent and 10 µL of 2-mercaptoethanol.

  • Mix well and allow the reaction to proceed for 2 minutes at room temperature before injection.

4. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

  • Injection Volume: 20 µL.

5. Forced Degradation Study: To validate the stability-indicating nature of the method, forced degradation of a this compound solution should be performed under the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 1 hour.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method to ensure that degradation product peaks are well-resolved from the parent this compound peak.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol describes a method for encapsulating this compound within liposomes to potentially enhance its stability and delivery.

1. Materials:

  • This compound

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

2. Thin-Film Hydration Method:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio would be Phosphatidylcholine:Cholesterol:this compound of 7:2:1.

  • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.

  • Continue evaporation under vacuum for at least 2 hours to ensure complete removal of the organic solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

3. Characterization:

  • Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography. Quantify the amount of this compound in the liposomal fraction and the total amount used to calculate the encapsulation efficiency.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound stability and function.

Phytosphingosine_Degradation_Pathway PHS This compound PHS_P This compound-1-Phosphate PHS->PHS_P Aldehyde 2-hydroxy-C16-CHO PHS_P->Aldehyde SPGL1 Acid 2-hydroxy-C16-COOH Aldehyde->Acid CoA 2-hydroxy-C16-CoA Acid->CoA ACSs C15_CHO C15-CHO CoA->C15_CHO C15_COOH Pentadecanoic Acid C15_CHO->C15_COOH ALDH3A2

Caption: this compound Degradation Pathway in Mammals.[3][4][5]

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation Formulation This compound Formulation Acid Acid Hydrolysis Formulation->Acid Base Base Hydrolysis Formulation->Base Oxidation Oxidation Formulation->Oxidation Thermal Thermal Formulation->Thermal Photo Photodegradation Formulation->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant ID HPLC->LCMS Quant Quantification of this compound HPLC->Quant Degradants Identification of Degradants LCMS->Degradants Pathway Degradation Pathway Elucidation Degradants->Pathway

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

References

Technical Support Center: Optimizing Phytosphingosine Delivery to the Stratum Corneum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the topical delivery of phytosphingosine.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its delivery to the stratum corneum important?

This compound is a bioactive lipid, a fundamental component of ceramides which are essential for maintaining the skin's barrier function.[1][2] Efficient delivery to the stratum corneum can help restore this barrier, increase ceramide levels, and provide anti-inflammatory and antimicrobial benefits.[1][3] Its role in skin health makes it a key ingredient in dermatological and cosmetic products aimed at treating conditions like dry skin and atopic dermatitis.[1][2]

2. What are the main challenges in formulating with this compound for topical delivery?

The primary challenges include:

  • Poor Solubility: this compound has low solubility in both water and many common cosmetic oils, making it difficult to incorporate into formulations at effective concentrations.[4][5]

  • Stability Issues: It can degrade at high pH or extreme temperatures, impacting the efficacy of the final product.[6]

  • Penetration Limitation: Its molecular structure can limit its passive diffusion across the tightly packed lipid layers of the stratum corneum.

3. What are the most effective formulation strategies to enhance this compound delivery?

Several strategies have been shown to improve the penetration of this compound into the stratum corneum:

  • Lipid-based Nanocarriers: Encapsulating this compound in lipid nanoparticles or nanoemulsions can improve its penetration and provide gradual release.[1] These carriers can also form an occlusive layer on the skin, preventing water loss.[1]

  • Emollient Selection: The polarity of emollients in a formulation significantly impacts this compound penetration. Medium-polarity emollients have been shown to be more effective than non-polar ones.[7][8]

  • Positively-Charged Nanoemulsions: These have been developed as effective carriers for dermal application, where this compound itself can contribute to the positive charge and stability of the emulsion.[4][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low this compound solubility in the formulation. This compound has inherently poor solubility.- Increase the solubility by adding a co-surfactant like Lipoid E-80 to the oil phase.[4]- Utilize a lipid-based delivery system such as a nanoemulsion or liposome to encapsulate the this compound.[1][7]- Consider using a combination of a hydrophilic and a lipophilic surfactant to improve stability and solubility.[4]
Inconsistent results in in vitro skin permeation studies. - Variability in skin samples (human or animal).- Non-sink conditions in the receptor compartment of the Franz diffusion cell.[10]- Improper formulation preparation leading to aggregation or instability.- Use a simplified stratum corneum model membrane for more consistent results.[11]- Ensure sink conditions are maintained in the receptor medium throughout the experiment.[10]- Characterize the particle size and stability of your formulation before each experiment.[12]
This compound degradation in the final formulation. - High pH of the formulation.- Exposure to extreme temperatures.[6]- Buffer the formulation to a pH that ensures this compound stability.- Avoid high temperatures during the manufacturing and storage process.[6]
Low detection of this compound in the stratum corneum. - Inefficient extraction method from the skin samples.- Insufficient analytical sensitivity.- Employ an effective extraction solvent like methanol.- For HPLC analysis, consider derivatization with o-phthalaldehyde (OPA) to increase analytical sensitivity with fluorescence detection.[7]- Utilize highly sensitive methods like LC/MS/MS for quantification.[13][14][15]

Quantitative Data Summary

Table 1: Influence of Emollient Polarity on this compound Penetration

Emollient TypeEmollient ExampleThis compound Penetration into Skin (% of applied amount)
Medium PolarC12-15 Alkyl Benzoate, PPG-3 Myristyl Ether~18%
Non-polarDimethicone, Unpolar emollientNearly no detection

Data synthesized from a study on pig skin using Franz cells.[7]

Table 2: Penetration Enhancing Effect of Phytoceramides on Model Drugs

Model DrugPhytoceramide DerivativePenetration-Enhancing Ratio (Mean ± SE)
CaffeinePCER12.48 ± 0.44
CaffeinePCER22.75 ± 0.74
CaffeinePCER32.62 ± 0.93
CaffeinePCER62.70 ± 0.45
TestosteronePCER12.08 ± 0.56
TestosteronePCER22.56 ± 0.13
TestosteronePCER33.48
TestosteronePCER42.53
TestosteronePCER52.04 ± 0.14
TestosteronePCER62.05 ± 0.48
TestosteronePCER104.84 ± 0.79

This table demonstrates that this compound derivatives can enhance the penetration of other active ingredients.[16]

Experimental Protocols

1. Protocol for in vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for assessing the penetration of this compound into the stratum corneum.

  • Skin Preparation:

    • Excise human or porcine skin and remove subcutaneous fat.

    • Cut the skin to an appropriate thickness using a dermatome.

    • Mount the skin sample between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[7][8]

  • Franz Cell Setup:

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a preservative).[8]

    • Ensure the system is thermostated to 32°C ± 1°C.[8]

    • Stir the receptor medium continuously.

  • Application of Formulation:

    • Apply a known amount of the this compound-containing formulation to the surface of the skin in the donor compartment.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 24h, 48h), collect samples from the receptor medium.[7]

    • At the end of the experiment, dismantle the setup.

    • Remove any excess formulation from the skin surface (wipe-off).[8]

    • Separate the stratum corneum from the rest of the skin (e.g., by tape stripping).

    • Extract this compound from the stratum corneum, the remaining skin, the wipe-off sample, and the receptor medium using a suitable solvent (e.g., methanol).[8]

    • Quantify the amount of this compound in each compartment using a validated analytical method such as HPLC with fluorescence detection (after derivatization) or LC/MS/MS.[7][13]

2. Protocol for Quantification of this compound in Stratum Corneum by LC-HRMS

This protocol outlines a method for the precise quantification of this compound-based ceramides.

  • Lipid Extraction:

    • Collect stratum corneum samples (e.g., via tape stripping).

    • Extract the lipids using a suitable solvent mixture (e.g., chloroform/methanol).[13]

  • Sample Preparation:

    • Dissolve the dried lipid extract in an appropriate solvent for LC-MS analysis.[13]

  • LC-HRMS Analysis:

    • Utilize a liquid chromatography system coupled with a high-resolution mass spectrometer.

    • Employ a suitable column (e.g., C18) for separation.[13]

    • Use a mobile phase gradient appropriate for lipid separation (e.g., involving methanol, isopropyl alcohol, and ammonium acetate).[13]

    • Perform a full scan in positive ion mode to detect the precursor ions of the target this compound-containing ceramides.[13]

    • Acquire MS/MS spectra for structural confirmation.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Sample Preparation franz_cell Franz Diffusion Cell Setup prep_skin->franz_cell prep_formulation Formulation Preparation application Topical Application prep_formulation->application franz_cell->application sampling Time-point Sampling application->sampling extraction Extraction of this compound sampling->extraction quantification Quantification (HPLC/LC-MS) extraction->quantification

Caption: Experimental workflow for an in vitro skin permeation study.

signaling_pathway cluster_signal This compound Signaling PS This compound PPAR Activates PPARs PS->PPAR Diff_Markers Increased Expression of Differentiation Markers (Involucrin, Loricrin, K1) PPAR->Diff_Markers Prolif Inhibition of Keratinocyte Proliferation PPAR->Prolif Barrier Enhanced Skin Barrier Function Diff_Markers->Barrier Prolif->Barrier

Caption: this compound's signaling pathway in keratinocyte differentiation.

References

Troubleshooting low yields in phytosphingosine yeast fermentation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low yields during phytosphingosine production in yeast fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No this compound Production Despite Good Cell Growth

Question: My yeast culture is growing to a high density, but the this compound yield is very low or undetectable. What are the potential causes and how can I troubleshoot this?

Answer: This is a common issue that often points to bottlenecks in the sphingolipid biosynthesis pathway or suboptimal fermentation conditions for secondary metabolite production. Here are the key areas to investigate:

  • Precursor Limitation: The synthesis of this compound is dependent on the availability of L-serine and palmitoyl-CoA.

    • Solution: Supplement the fermentation medium with L-serine. Strategies to increase the intracellular pool of L-serine, such as deleting genes involved in its degradation (e.g., SHM1, SHM2, CHA1), have been shown to significantly increase the production of this compound derivatives.[1][2]

  • Feedback Inhibition: The first committed step in sphingolipid biosynthesis, catalyzed by serine palmitoyltransferase (SPT), is subject to feedback inhibition by downstream metabolites like ceramides.[3]

    • Solution: Consider metabolic engineering strategies to reduce the accumulation of inhibitory downstream products. Overexpression of key enzymes in the this compound pathway, such as serine palmitoyltransferase subunits (LCB1, LCB2) and 3-ketosphinganine reductase (TSC10), can help to pull the metabolic flux towards your product of interest.[1][4]

  • Suboptimal Gene Expression: The genes encoding the enzymes of the sphingolipid pathway may not be adequately expressed under your fermentation conditions.

    • Solution: Analyze the expression levels of key genes in the pathway (e.g., LCB1, LCB2, TSC10, SYR2) using quantitative PCR (qPCR). If expression is low, consider using stronger promoters or optimizing induction strategies if using an inducible expression system.

  • Degradation of this compound: Yeast can degrade this compound through a pathway involving phosphorylation by sphingoid base kinases (encoded by LCB4 and LCB5) and subsequent cleavage by a lyase (encoded by DPL1).[5][6]

    • Solution: Deleting the LCB4 and/or LCB5 genes can prevent the phosphorylation of this compound, thereby blocking its entry into the degradation pathway and increasing its accumulation.[1][6]

Issue 2: Fermentation Stalls and/or Cell Viability Decreases Significantly

Question: The fermentation was proceeding as expected, but suddenly the growth slowed down or stopped, and I'm observing a significant drop in cell viability. What could be the problem?

Answer: A sudden stall in fermentation and a drop in cell viability can be caused by several factors, including nutrient depletion, accumulation of toxic byproducts, or harsh environmental conditions.

  • Nutrient Depletion: Essential nutrients in the fermentation medium may have been consumed.

    • Solution: Implement a fed-batch strategy to supply limiting nutrients, such as the carbon source (e.g., glucose or glycerol) and nitrogen source, throughout the fermentation.[7]

  • Product or Byproduct Toxicity: High concentrations of this compound or other metabolic byproducts can be toxic to yeast cells.

    • Solution: Monitor the concentration of this compound and major byproducts. If toxicity is suspected, consider in-situ product removal techniques or engineering the yeast strain for improved tolerance.

  • Suboptimal Aeration and Dissolved Oxygen (DO): Inadequate oxygen supply can limit cell growth and impact metabolic pathways. Oxygen availability is a crucial factor in optimizing sphingolipid production.[8]

    • Solution: Monitor and control the dissolved oxygen level during fermentation. Optimize the agitation speed and aeration rate to ensure sufficient oxygen transfer without causing excessive shear stress on the cells.

  • pH Shift: The pH of the medium can drift outside the optimal range for yeast growth and this compound production.

    • Solution: Monitor the pH of the culture continuously and use automated addition of acid or base to maintain it within the optimal range. The optimal pH for Pichia pastoris fermentation is generally around 5.0-6.0.

Data Presentation

Table 1: Reported this compound and Related Sphingolipid Yields in Engineered Yeast

Yeast StrainGenetic ModificationsFermentation ScaleProductTiterReference
Pichia ciferriiDeletion of SHM1, SHM2, CHA1, PcLCB4; Overexpression of Lcb1, Lcb2, ORM12, Syr2Not SpecifiedTetraacetyl this compound (TAPS)~2 g/L[1]
Saccharomyces cerevisiaeDeletion of DPL1, LCB5; Introduction of human DES1, ACER110 L BioreactorThis compound401.4 mg/L[8]
Saccharomyces cerevisiaeDeletion of DPL1, LCB5; Introduction of human DES1, ACER1; Deletion of ORM1; Expression of human SPHK110 L BioreactorThis compound207.7 mg/L[8]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound from a fermentation broth, often requiring derivatization for sensitive detection.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Solvents: Chloroform, Methanol, Acetonitrile, Water (HPLC grade).

  • Reagents: o-phthalaldehyde (OPA), 2-mercaptoethanol.

  • This compound standard.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation (Lipid Extraction):

    • Take a known volume of fermentation broth and centrifuge to pellet the cells.

    • Wash the cell pellet with distilled water and re-centrifuge.

    • Extract total lipids from the cell pellet using a chloroform:methanol solvent system (e.g., 1:2 v/v).

    • Vortex thoroughly and incubate at 4°C with shaking.

    • Separate the phases by adding chloroform and water, then collect the lower organic phase.

  • Hydrolysis (if analyzing total this compound from complex sphingolipids):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1 M HCl in methanol and incubate at 80°C for 2-4 hours to release free this compound.[9]

    • Neutralize the sample with a suitable base (e.g., methanolic KOH).[9]

  • Derivatization:

    • Evaporate the solvent from the extracted and/or hydrolyzed sample.

    • Reconstitute the dried extract in a suitable buffer.

    • Add OPA reagent and 2-mercaptoethanol to the sample and incubate to allow the derivatization reaction to complete.[3]

  • HPLC Analysis:

    • Filter the derivatized sample through a 0.22 µm syringe filter.

    • Inject the sample onto the C18 column.

    • Use a mobile phase gradient of acetonitrile and water at a flow rate of approximately 1.0 mL/min.[3]

    • Detect the derivatized this compound using a fluorescence detector.

  • Quantification:

    • Prepare a standard curve using known concentrations of a this compound standard that has undergone the same derivatization process.

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Protocol 2: Determination of Yeast Cell Viability by Methylene Blue Staining

This is a quick and straightforward method to distinguish between live and dead yeast cells.

Materials:

  • Methylene blue solution (0.01% w/v in a 2% w/v sodium citrate solution).[10]

  • Microscope.

  • Hemocytometer (cell counting chamber) with a coverslip.

  • Micropipettes.

Procedure:

  • Sample Preparation:

    • Take a small, representative sample from the fermenter.

    • If the cell density is high, dilute the sample with distilled water to achieve a countable number of cells in the hemocytometer.

  • Staining:

    • Mix equal volumes of the yeast cell suspension and the methylene blue solution.

    • Allow the mixture to stand for 1-2 minutes.

  • Cell Counting:

    • Clean the hemocytometer and coverslip with 70% ethanol.[10]

    • Place the coverslip over the counting chamber and load 10 µL of the stained cell suspension into the chamber.

    • Under the microscope (400x magnification), count the total number of cells and the number of blue-stained (dead) cells in the central grid of the hemocytometer. Live cells will remain unstained (clear or pale blue).[11]

  • Calculation of Viability:

    • Viability (%) = (Total number of unstained cells / Total number of cells) x 100.

Visualizations

Phytosphingosine_Biosynthesis_Pathway Serine L-Serine SPT Serine Palmitoyltransferase (Lcb1, Lcb2, Tsc3) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT KDS 3-Ketodihydrosphingosine Tsc10 3-Ketosphinganine Reductase (Tsc10) KDS->Tsc10 DHS Dihydrosphingosine (Sphinganine) Syr2 Sphinganine C4-hydroxylase (Syr2) DHS->Syr2 PHS This compound CerS Ceramide Synthase (Lag1, Lac1) PHS->CerS Kinases Kinases (Lcb4, Lcb5) PHS->Kinases Phytoceramide Phytoceramide Complex_Sphingolipids Complex Sphingolipids Phytoceramide->Complex_Sphingolipids PHS_1_P This compound-1-P Lyase Lyase (Dpl1) PHS_1_P->Lyase Degradation Degradation Products SPT->KDS Condensation Tsc10->DHS Reduction Syr2->PHS Hydroxylation CerS->Phytoceramide N-acylation Kinases->PHS_1_P Phosphorylation Lyase->Degradation Cleavage

Caption: this compound biosynthesis pathway in yeast.

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Is cell growth (OD600) normal? Start->Check_Growth Check_Viability Is cell viability >90%? Check_Growth->Check_Viability Yes Optimize_Medium Optimize fermentation medium (Carbon, Nitrogen sources) Check_Growth->Optimize_Medium No Check_Precursors Are precursors (L-serine) sufficient? Check_Viability->Check_Precursors Yes Optimize_Conditions Optimize physical parameters (pH, Temp, DO) Check_Viability->Optimize_Conditions No Check_Degradation Is product degradation pathway active? Check_Precursors->Check_Degradation Yes Supplement_Serine Supplement L-serine in medium Check_Precursors->Supplement_Serine No Engineer_Degradation Engineer strain to block degradation (e.g., Δlcb4) Check_Degradation->Engineer_Degradation Yes Engineer_Expression Overexpress key pathway genes (e.g., LCB1, TSC10, SYR2) Check_Degradation->Engineer_Expression No Optimize_Medium->Optimize_Conditions Engineer_Precursor Engineer strain to increase precursor supply (e.g., Δshm1) Supplement_Serine->Engineer_Precursor

Caption: Troubleshooting workflow for low this compound yield.

Factors_Affecting_Yield Yield This compound Yield Precursors Precursor Supply (L-Serine, Palmitoyl-CoA) Precursors->Yield Enzyme_Activity Enzyme Activity & Expression (SPT, Tsc10, Syr2) Enzyme_Activity->Yield Fermentation_Conditions Fermentation Conditions (pH, Temp, DO, Media) Fermentation_Conditions->Yield Product_Degradation Product Degradation (Lcb4, Lcb5, Dpl1) Product_Degradation->Yield Feedback_Inhibition Feedback Inhibition (by Ceramides) Feedback_Inhibition->Yield Cell_Health Cell Health & Viability Cell_Health->Yield

Caption: Key factors influencing this compound fermentation yield.

References

How to prevent the degradation of phytosphingosine during analysis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of phytosphingosine during analysis.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound standards and samples to ensure stability?

A1: Proper storage is critical for preventing degradation. As a solid, this compound is stable for at least one year when stored at -20°C.[1][2][3] Stock solutions prepared in ethanol can be stored at -20°C for up to one month.[1][2][3] For long-term storage of biological samples, it is recommended to store them at -80°C after flash-freezing in liquid nitrogen to minimize enzymatic activity.

Q2: What are the most common causes of this compound degradation during sample preparation?

A2: The primary causes of degradation during sample preparation are exposure to reactive chemicals, extreme pH, high temperatures for prolonged periods, and oxidation. Contaminants in solvents, such as peroxides in ethers or phosgene in chloroform, can actively degrade sphingolipids. It is crucial to use high-purity, freshly opened solvents. Additionally, this compound's structure, containing hydroxyl and amino groups, makes it susceptible to oxidation.

Q3: Can this compound be lost due to adsorption to labware?

A3: Yes, like many lipids, this compound can adsorb to plastic and glass surfaces, leading to significant loss of analyte, especially at low concentrations. To mitigate this, use low-adsorption polypropylene tubes or glass vials with polytetrafluoroethylene (PTFE)-lined caps. Rinsing surfaces with the extraction solvent can help recover adsorbed analyte.

Q4: Is an internal standard necessary for accurate quantification?

A4: Absolutely. The use of a proper internal standard is essential to account for analyte loss during sample preparation and to correct for matrix effects during analysis. The ideal choice is a stable isotope-labeled this compound (e.g., d7-phytosphingosine), as it behaves nearly identically to the analyte during extraction, chromatography, and ionization. If a stable isotope-labeled standard is unavailable, a structural analog with a different chain length can be used, but this requires more extensive validation.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low or No Recovery of this compound
Potential Cause Suggested Solution(s)
Analyte Degradation - Use high-purity, recently opened solvents to avoid reactive contaminants. - Purge samples and solvent vials with an inert gas (nitrogen or argon) to prevent oxidation. - Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent at a final concentration of ~0.01%. - Perform all extraction steps on ice and in a timely manner to minimize potential degradation.
Adsorption to Surfaces - Use low-adsorption microcentrifuge tubes and pipette tips. - For glass vials, use those with PTFE-lined caps. Silanized glassware can also be used. - After transferring a solution, rinse the original container with a small volume of solvent and pool it with the transfer to recover any adsorbed analyte.
Inefficient Extraction - Ensure the chosen solvent system (e.g., chloroform/methanol) is appropriate for your sample matrix. - For complex matrices, a two-step extraction or a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances. - Ensure thorough vortexing and mixing during the extraction steps to maximize partitioning of this compound into the organic phase.
Incorrect pH - While this compound is stable under the specific conditions of mild alkaline methanolysis used to remove glycerolipids, extreme pH should be avoided. If your protocol involves strong acid or base hydrolysis, ensure conditions are optimized and validated for this compound stability.
Issue 2: High Variability in Quantitative Results
Potential Cause Suggested Solution(s)
Inconsistent Sample Handling - Standardize all sample preparation steps, including volumes, incubation times, and temperatures. - Add the internal standard at the very beginning of the sample preparation process to account for variability in extraction efficiency.
Matrix Effects in Mass Spectrometry - Improve sample cleanup to remove interfering matrix components like phospholipids. Techniques such as liquid-liquid extraction, SPE, or specialized phospholipid removal plates can be effective. - Modify the liquid chromatography (LC) gradient to better separate this compound from co-eluting, ion-suppressing molecules.
Instrument Carryover - Implement a robust wash cycle for the autosampler needle and injection port between samples. - Inject a blank solvent sample after a high-concentration sample to check for carryover.

Experimental Protocols

Protocol 1: General Lipid Extraction for this compound Analysis

This protocol is a modified Bligh-Dyer method suitable for extracting total lipids, including this compound, from plasma or cell pellets.

  • Sample Preparation:

    • For plasma: To 100 µL of plasma in a glass tube, add the appropriate amount of stable isotope-labeled internal standard.

    • For cell pellets: Homogenize the cell pellet in a suitable buffer before adding the internal standard.

  • Solvent Addition:

    • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex for 30 seconds.

    • Add 125 µL of chloroform. Vortex for 30 seconds.

    • Add 125 µL of water. Vortex for 30 seconds.

  • Phase Separation:

    • Centrifuge at 1,000 x g for 5 minutes at 4°C. Two distinct phases should be visible.

  • Collection of Organic Phase:

    • Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Avoid disturbing the protein interface.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a small, precise volume of an appropriate solvent for your analytical method (e.g., methanol:chloroform 9:1, v/v for LC-MS).

Protocol 2: Derivatization for HPLC-Fluorescence Detection

This method is for samples where high sensitivity is required and LC-MS/MS is not available.

  • Sample Preparation:

    • Extract lipids and dry down the sample as described in Protocol 1.

  • Derivatization:

    • Reconstitute the dried extract in a suitable buffer (e.g., borate buffer, pH 8.5).

    • Add o-phthalaldehyde (OPA) reagent and a thiol (e.g., 2-mercaptoethanol).

    • Incubate the mixture in the dark at room temperature for the time specified by the reagent manufacturer to allow the reaction to complete.

  • Analysis:

    • Immediately inject the derivatized sample into the HPLC system. Use a C18 reversed-phase column and a fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).

Visualizations

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Extraction Dry_Down Evaporate Solvent (Nitrogen Stream) Extraction->Dry_Down Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute LC_Separation LC Separation (C18 or HILIC) Reconstitute->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing G Potential Points of this compound Loss/Degradation Start Sample Collection & Storage Extraction Lipid Extraction Start->Extraction Loss1 Oxidation / Enzymatic Degradation Start->Loss1 Evaporation Solvent Evaporation Extraction->Evaporation Loss2 Adsorption to Labware (Tubes/Tips) Extraction->Loss2 Loss3 Oxidation / Contaminants in Solvents Extraction->Loss3 Analysis LC-MS/MS Analysis Evaporation->Analysis Loss4 Thermal Degradation (if overheated) Evaporation->Loss4 Loss5 Ion Suppression (Matrix Effects) Analysis->Loss5 G Simplified Biological Degradation Pathway of this compound PHS This compound (PHS) PHS1P PHS-1-Phosphate PHS->PHS1P Phosphorylation Aldehyde 2-OH Palmitic Aldehyde PHS1P->Aldehyde Cleavage Acid 2-OH Palmitic Acid Aldehyde->Acid Oxidation AlphaOx Alpha-Oxidation Reactions Acid->AlphaOx EndProduct Pentadecanoic Acid (C15:0) AlphaOx->EndProduct

References

Addressing batch-to-batch variability in phytosphingosine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in phytosphingosine synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during this compound production, particularly when using fermentation-based methods with yeast strains like Wickerhamomyces ciferrii (Pichia ciferrii).

Issue 1: Low Yield of this compound or Tetraacetyl this compound (TAPS)

Question: My fermentation is complete, but the final yield of this compound (or its precursor, TAPS) is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low yield is a common issue that can stem from several factors related to the culture conditions, media composition, or the health of your microbial culture. Follow these steps to diagnose the problem:

  • Verify Culture Health and Growth:

    • Cell Density: Was the final cell density (OD600) within the expected range? Low cell density directly translates to lower product yield.

    • Growth Curve: Did you monitor the growth curve? A prolonged lag phase or a premature entry into the stationary phase can indicate suboptimal conditions.

    • Microscopy: Check the cell morphology under a microscope. The presence of an unusual number of dead or lysed cells points to a significant issue with the culture environment.

  • Review Fermentation Parameters:

    • Aeration and Dissolved Oxygen (DO): this compound synthesis in yeast is an aerobic process.[1] Inadequate aeration can be a major limiting factor. Ensure your shaker speed (for flasks) or agitation and sparging rates (for bioreactors) are sufficient to maintain adequate DO levels.

    • pH: The pH of the culture medium should be maintained within the optimal range for your yeast strain. Deviations can inhibit enzyme activity crucial for the synthesis pathway.

    • Temperature: Confirm that the incubator or bioreactor maintained the correct temperature throughout the fermentation.

  • Assess Media Composition:

    • Carbon Source: Was the initial concentration of the carbon source (e.g., glucose) correct? Depletion of the carbon source will halt growth and production. Conversely, excessively high concentrations can lead to overflow metabolism and the production of inhibitory byproducts like ethanol.

    • Nitrogen Source: Nitrogen is another critical nutrient. An incorrect carbon-to-nitrogen ratio can divert metabolic flux away from this compound synthesis.[2]

    • Precursors: The synthesis of this compound begins with L-serine and palmitoyl-CoA.[3] Ensure that the medium is not deficient in precursors or the necessary cofactors for their synthesis.

  • Analytical Verification:

    • Extraction Efficiency: Review your this compound extraction protocol. Inefficient extraction from the biomass or culture medium will lead to an underestimation of the yield.

    • Standard Curve: Re-run your analytical standard curve (e.g., for HPLC or LC-MS/MS) to ensure its accuracy. An inaccurate standard curve will lead to incorrect quantification.

Issue 2: High Levels of Impurities or Byproducts

Question: My final product contains a high level of impurities. How can I identify the source of these impurities and improve the purity of my this compound?

Answer: High impurity levels can be due to the formation of related sphingolipids, degradation of the product, or contaminants from the media.

  • Identify the Impurities:

    • Mass Spectrometry (MS): Use LC-MS/MS to determine the mass of the impurity peaks. This can help you identify them as related sphingoid bases (e.g., sphinganine, sphingosine), different acylated forms, or other metabolites.[4]

    • Chromatography: The retention time in HPLC or GC can also provide clues to the identity of the impurities.

  • Potential Sources and Solutions:

    • Metabolic Byproducts: The presence of other sphingolipids like sphinganine suggests that the enzymatic steps downstream of its formation may be inefficient.[5]

      • Genetic Stability: If you are using a metabolically engineered strain, verify its genetic stability. Mutations could lead to the accumulation of intermediates.

      • Culture Conditions: Suboptimal conditions (pH, temperature, aeration) can alter metabolic fluxes and lead to the overproduction of byproducts.[1]

    • Product Degradation: this compound can be degraded by the cell.[6]

      • Harvesting Time: Harvesting the culture too late, deep into the stationary phase, can lead to increased product degradation. Optimize the harvest time to coincide with peak product accumulation.

    • Media Components: Some complex media components (e.g., yeast extract, peptone) can introduce impurities that are difficult to separate during downstream processing. Consider switching to a defined medium if possible.[7]

Issue 3: Inconsistent Results Between Batches

Question: I am observing significant variability in yield and purity from one batch to another, even though I am following the same protocol. How can I improve the consistency of my this compound synthesis?

Answer: Batch-to-batch variability is a critical challenge, often stemming from subtle, unmonitored variations in the process. A systematic approach to identifying and controlling these variables is essential.

  • Standardize Inoculum Preparation:

    • Seed Culture Age and Density: Always use a seed culture from the same growth phase (e.g., mid-log phase) and at the same initial cell density for inoculating your production culture. Variations in the inoculum can lead to significant differences in the subsequent fermentation kinetics.

  • Tighten Control of Fermentation Parameters:

    • Calibration: Ensure that all sensors (pH, DO, temperature) are calibrated before each run.

    • Raw Materials: Use the same lot of media components for a set of experiments whenever possible. If you must use different lots, be aware that there can be variability in complex components like yeast extract.

    • Fed-Batch Strategy: If you are running a fed-batch fermentation, ensure the feed rate is precisely controlled. Fluctuations in the feeding of the carbon source can cause significant metabolic shifts.[8]

  • Implement In-Process Quality Checks:

    • Monitor key parameters not just at the beginning and end, but at regular intervals throughout the fermentation. This includes cell density, pH, and substrate/product concentrations.

  • Review Downstream Processing:

    • Ensure that all downstream processing steps (e.g., extraction, purification) are performed consistently. Variations in incubation times, solvent volumes, or chromatography conditions can all contribute to variability in the final product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important? A1: this compound (PHS) is a bioactive sphingolipid, a type of fat, that is an important component of ceramides in the skin's barrier.[9] It plays a crucial role in cellular processes like apoptosis, cell differentiation, and inflammation.[9] In skincare and cosmetics, it is valued for its anti-inflammatory, antimicrobial, and skin-moisturizing properties.[10][11]

Q2: What is the primary commercial production method for this compound? A2: The primary method for commercial production is through fermentation using the yeast Wickerhamomyces ciferrii (also known as Pichia ciferrii).[12] This yeast naturally secretes tetraacetyl this compound (TAPS), which is then harvested and deacetylated to yield this compound.[7][12]

Q3: What are the key enzymes in the this compound biosynthesis pathway? A3: The de novo synthesis pathway begins with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT) .[3] The resulting intermediate is converted to sphinganine. In yeast and plants, sphinganine is then hydroxylated at the C4 position by sphinganine C4-hydroxylase to form this compound.[5][13]

Q4: Which analytical techniques are best for quantifying this compound? A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods.[9] LC-MS/MS is particularly favored for its high sensitivity and specificity, especially for complex biological samples.[4][14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used but often requires derivatization of the this compound molecule.[9]

Q5: What are typical quality control specifications for this compound? A5: Key quality control parameters include purity (typically >95%), appearance (e.g., white to off-white powder), identity (confirmed by techniques like MS or NMR), and limits on residual solvents and heavy metals. For pharmaceutical applications, microbial limits (e.g., total aerobic microbial count, yeast and mold count) are also critical.

Q6: Can I use this compound directly in formulations? A6: this compound has low solubility in water, which can be a challenge for formulations.[15] It is often dissolved in a suitable solvent system or incorporated into lipid-based delivery systems to improve its bioavailability and efficacy.

Data Presentation

Table 1: Typical Fermentation Parameters for TAPS Production with W. ciferrii

Parameter Typical Range Rationale
Temperature 25 - 30 °C Optimal for yeast growth and enzyme activity.
pH 5.0 - 6.5 Maintains physiological health and enzyme function.
Aeration > 20% Dissolved Oxygen PHS synthesis is an aerobic process.[1]
Carbon Source Glucose, Sucrose Primary energy and carbon source for biomass and product synthesis.
Nitrogen Source Yeast Extract, Peptone Provides amino acids, vitamins, and other growth factors.
C:N Ratio 20:1 to 40:1 A critical factor influencing metabolic flux towards sphingolipid production.[2]

| Fermentation Time | 48 - 96 hours | Varies depending on the strain and process (batch vs. fed-batch).[8] |

Table 2: Quality Control Specifications for this compound

Test Specification Method
Appearance White to off-white crystalline powder Visual Inspection
Identity Conforms to the standard spectrum LC-MS/MS, IR, NMR
Assay (Purity) ≥ 95.0% HPLC, LC-MS/MS
Melting Point 102 - 108 °C USP <741>
Residual Solvents Meets USP <467> requirements Gas Chromatography (GC)
Heavy Metals ≤ 10 ppm ICP-MS

| Microbial Limits | TAMC ≤ 100 CFU/g, TYMC ≤ 10 CFU/g | USP <61>, <62> |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol is for the analysis of this compound using HPLC with UV or fluorescence detection, which typically requires derivatization.

  • Sample Preparation (Lipid Extraction and Hydrolysis):

    • To your sample (e.g., 1 mL of culture supernatant or a cell pellet), add a solvent mixture like chloroform/methanol (2:1, v/v).

    • Vortex vigorously for 5 minutes and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • To release free this compound, hydrolyze the lipid extract by adding a suitable acid or base (e.g., 1 M HCl in methanol) and incubating at 70-80°C for 2-4 hours.

    • Neutralize the sample and dry it again under nitrogen.

  • Derivatization (with OPA):

    • Reconstitute the dried extract in a suitable buffer.

    • Add o-phthalaldehyde (OPA) reagent and a thiol (e.g., 2-mercaptoethanol) to the sample.[9]

    • Incubate in the dark for 5-10 minutes to allow the reaction to complete.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would start at around 60% B, increasing to 95-100% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~455 nm) or UV detector (~337 nm).

    • Quantification: Use a standard curve prepared with known concentrations of derivatized this compound.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is for the direct, high-sensitivity analysis of this compound without derivatization.

  • Sample Preparation:

    • Perform lipid extraction and hydrolysis as described in Protocol 1.

    • After the final drying step, reconstitute the sample in the initial mobile phase (e.g., 80:20 methanol/water with 0.1% formic acid).

    • It is highly recommended to use an internal standard (e.g., C17-phytosphingosine) added at the beginning of the extraction to correct for sample loss and matrix effects.[16]

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% Formic Acid

    • Gradient: A suitable gradient to separate this compound from other lipids.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[16]

    • MRM Transitions: Monitor the transition from the precursor ion ([M+H]+, m/z 318.3) to one or two characteristic product ions (e.g., m/z 282.3, 300.3).[14][17] Optimize collision energy for your specific instrument.

    • Quantification: Use a standard curve prepared with a pure this compound standard and an internal standard.

Mandatory Visualizations

This compound Biosynthesis Pathway Precursors L-Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Precursors->KDS Serine Palmitoyltransferase (SPT) DHS Sphinganine (Dihydrosphingosine) KDS->DHS 3-Ketodihydrosphingosine Reductase PHS This compound DHS->PHS Sphinganine C4-hydroxylase PhytoCer Phytoceramides PHS->PhytoCer Ceramide Synthase

Caption: De novo biosynthesis pathway of this compound in yeast.

Experimental Workflow for this compound Production Inoculum Inoculum Preparation (Seed Culture) Fermentation Fermentation (Batch or Fed-Batch) Inoculum->Fermentation Harvest Cell Harvesting (Centrifugation) Fermentation->Harvest Extraction Lipid Extraction (from Biomass/Supernatant) Harvest->Extraction Hydrolysis Hydrolysis (to yield free PHS) Extraction->Hydrolysis Purification Purification (e.g., Crystallization) Hydrolysis->Purification Analysis QC Analysis (HPLC, LC-MS/MS) Purification->Analysis FinalProduct Final Product: This compound Analysis->FinalProduct Troubleshooting Decision Tree Start Batch-to-Batch Variability Observed CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No CheckCulture Review Culture Health & Fermentation Parameters (pH, DO, Temp) CheckYield->CheckCulture Yes IdentifyImpurity Identify Impurities (LC-MS/MS) CheckPurity->IdentifyImpurity Yes Resolved Process Optimized CheckPurity->Resolved No CheckMedia Review Media Composition & Inoculum CheckCulture->CheckMedia CheckAnalysis Verify Analytical Method & Extraction CheckMedia->CheckAnalysis CheckAnalysis->Resolved OptimizeConditions Optimize Harvest Time & Culture Conditions IdentifyImpurity->OptimizeConditions ImprovePurification Refine Downstream Purification Protocol OptimizeConditions->ImprovePurification ImprovePurification->Resolved

References

Technical Support Center: Optimizing HPLC Separation of Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of phytosphingosine.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for this compound separation?

A1: The most widely used method for this compound analysis is reversed-phase HPLC (RP-HPLC). This technique separates molecules based on their hydrophobicity. Since this compound is a lipid, it interacts well with the non-polar stationary phase of an RP-HPLC column.[1]

Q2: Do I need to derivatize this compound for HPLC analysis?

A2: It depends on the detector you are using. This compound lacks a strong chromophore, making it difficult to detect using UV-Vis detectors directly.[2] Therefore, derivatization is often necessary to attach a UV-active or fluorescent tag to the molecule. Common derivatizing agents include 2,4-dinitrophenyl (DNP) for UV detection and o-phthalaldehyde (OPA) for fluorescence detection.[3][4][5] If you are using a mass spectrometer (MS) or a Charged Aerosol Detector (CAD), derivatization may not be required.[2][6]

Q3: Which type of column is best suited for this compound separation?

A3: C18 columns are the most frequently recommended and used stationary phases for the reversed-phase separation of this compound and other sphingolipids.[1][4] These columns provide excellent retention and resolution for hydrophobic molecules like this compound.

Q4: What are the typical mobile phases used for this compound analysis?

A4: A gradient of acetonitrile and water is a common mobile phase for separating this compound.[1] Methanol can also be used as the organic solvent.[4] Often, additives like formic acid or ammonium formate are included in the mobile phase to improve peak shape and ionization efficiency, especially when using a mass spectrometer.[7][8]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

This protocol describes the extraction and hydrolysis of lipids from a biological sample to isolate free this compound.

  • Lipid Extraction:

    • Homogenize the biological sample (e.g., cells, tissue).

    • Extract the total lipids using a suitable solvent system, such as a mixture of chloroform and methanol.[1]

  • Hydrolysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Perform alkaline hydrolysis to release the free this compound from more complex sphingolipids.

  • Derivatization (for UV or Fluorescence Detection):

    • Evaporate the solvent completely.

    • Reconstitute the dried extract in an appropriate buffer.

    • Add the derivatizing agent (e.g., OPA reagent) and a thiol (like 2-mercaptoethanol).[1]

    • Incubate the mixture to ensure the derivatization reaction is complete.[1]

  • Final Preparation:

    • The derivatized sample is now ready for injection into the HPLC system.

Protocol 2: HPLC Method for this compound Separation

This protocol provides a general reversed-phase HPLC method for the analysis of derivatized this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a lower to a higher concentration of acetonitrile. The exact gradient profile will need to be optimized based on the specific sample and column.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • Fluorescence: Set the excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., for OPA derivatives).

    • UV: Monitor the absorbance at a wavelength suitable for the derivatizing agent (e.g., for DNP derivatives).

Data Presentation

Table 1: HPLC Parameters for this compound Separation

ParameterRecommended SettingSource(s)
Column C18 Reversed-Phase[1][4]
Mobile Phase Acetonitrile/Water Gradient[1]
Methanol/Formic Acid[4]
Flow Rate 0.2 - 1.0 mL/min[1][4]
Detector Fluorescence (with derivatization)[1][4]
UV (with derivatization)[3]
Mass Spectrometry (MS)[3][7]
Derivatizing Agent o-phthalaldehyde (OPA)[1][4]
2,4-dinitrophenyl (DNP)[3]

Troubleshooting Guides

Problem: No peak or very small peak for this compound.

Possible CauseSuggested Solution
Improper Sample Preparation Verify the efficiency of the lipid extraction and hydrolysis steps. Ensure complete derivatization if using UV or fluorescence detection.
Incorrect Injection Check the autosampler for proper functioning and ensure the correct injection volume is used.
Detector Issue Confirm that the detector is turned on and the correct wavelengths (for UV/fluorescence) or mass transitions (for MS) are set.
Degraded Sample Prepare fresh standards and samples. This compound can degrade over time.

Problem: Poor peak shape (tailing or fronting).

Possible CauseSuggested Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. Adding a small amount of acid (e.g., formic acid) can often improve the peak shape of amines like this compound.
Column Overload Dilute the sample and inject a smaller volume.
Secondary Interactions Interactions between this compound and the silica backbone of the column can cause tailing. Ensure the column is well-endcapped.

Problem: Unstable baseline or high background noise.

Possible CauseSuggested Solution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily. Filter the mobile phases before use.
Air Bubbles in the System Degas the mobile phases thoroughly. Purge the pump to remove any trapped air bubbles.
Detector Lamp Issue The detector lamp may be nearing the end of its life. Check the lamp's energy output and replace it if necessary.
System Contamination Flush the entire HPLC system with a strong, appropriate solvent to remove any contaminants.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis Extraction->Hydrolysis Derivatization Derivatization (Optional) Hydrolysis->Derivatization Injection Injection Derivatization->Injection Column C18 Column Separation Injection->Column Detection Detection (UV/Fluorescence/MS) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start HPLC Problem Encountered Q1 Is there a peak? Start->Q1 A1_No Check Sample Prep & Instrument Settings Q1->A1_No No Q2 Is the peak shape good? Q1->Q2 Yes End Problem Resolved A1_No->End A2_No Check Column Health & Mobile Phase pH Q2->A2_No No Q3 Is the baseline stable? Q2->Q3 Yes A2_No->End A3_No Check Mobile Phase Purity & System for Leaks/Bubbles Q3->A3_No No Q3->End Yes A3_No->End

Caption: A logical approach to troubleshooting common HPLC issues.

References

Technical Support Center: Large-Scale Phytosphingosine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale purification of phytosphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the extraction, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for large-scale this compound production?

A1: While this compound can be extracted from plant sources like soybeans and wheat, its concentration is exceedingly low, making direct extraction challenging and not economically viable for large-scale production.[1][2] The primary and most common method for industrial-scale production is through fermentation using the yeast Wickerhamomyces ciferrii (formerly known as Pichia ciferrii).[1] This yeast naturally secretes tetraacetylthis compound (TAPS), a precursor that is then chemically converted to this compound.[1][3] Chemical synthesis is another alternative, but it often results in a mixture of stereoisomers that are difficult to separate.[4][5] Fermentation, however, yields the biologically relevant D-erythro isomer.[5]

Q2: Why is this compound often produced as tetraacetylthis compound (TAPS) first?

A2: There are two main reasons for producing this compound as its acetylated precursor, TAPS:

  • Toxicity: this compound can be toxic to the yeast cells used in fermentation, which limits the overall yield.[1] TAPS is a less toxic intermediate, allowing for higher concentrations to be produced during fermentation.[1]

  • Solubility and Stability: TAPS is a white powder or solid crystal that is more soluble in organic solvents and generally more stable than this compound, which simplifies the initial extraction and purification steps from the fermentation broth and biomass.[1]

Q3: What are the main impurities encountered during this compound purification from fermentation?

A3: The main impurities depend on the fermentation and extraction process but typically include:

  • Related sphingolipids: Triacetylthis compound and triacetylsphingosine.[3]

  • Other lipids: α-hydroxy fatty acids, cholesterol, and ergosterol which are metabolic side-products from the yeast.[3]

  • Process-related impurities: Silicone-based antifoaming agents carried over from the fermentation process.[3]

  • Water-soluble impurities: Sugars, such as xylitol, may also be present.[3]

Q4: How can the poor aqueous solubility of this compound be overcome for formulation?

A4: this compound is practically insoluble in water.[4] For aqueous formulations, a common method involves heating a suspension of this compound in water in the presence of an acid, such as lactic acid, to neutralize and solubilize it.[4][6] Subsequently, a stabilizing agent like willow bark extract can be added to prevent recrystallization upon cooling.[4][6] This method can achieve clear aqueous solutions with this compound concentrations as high as 5-10% by weight.[4]

Troubleshooting Guide

Issue 1: Low Yield of TAPS/Phytosphingosine After Solvent Extraction

  • Question: We are experiencing a low yield of our target compound after the initial solvent extraction from the yeast biomass. What are the possible causes and solutions?

  • Answer:

    • Incomplete Cell Lysis: The yeast cell wall may not be sufficiently disrupted to allow for efficient extraction.

      • Solution: Ensure the freeze-dried cell pellet is thoroughly ground before extraction.[5] For wet biomass, consider mechanical disruption methods like bead milling or high-pressure homogenization prior to extraction.

    • Inefficient Solvent Extraction: The solvent system or extraction conditions may not be optimal.

      • Solution: A common and effective solvent system is a mixture of methanol and ethyl acetate (1:1, v/v) at an elevated temperature (e.g., 60°C).[5] It is also crucial to perform multiple extraction steps, as a single extraction may not be sufficient. For example, a second extraction can recover a significant additional amount of TAPS.[5]

    • Product in Supernatant: A portion of the TAPS may be in the fermentation supernatant and not in the cell biomass.

      • Solution: The fermentation supernatant can be extracted separately with a solvent like ethyl acetate to recover any dissolved TAPS.[3]

Issue 2: Poor Peak Shape and Resolution During Chromatographic Purification

  • Question: During our silica gel column chromatography for TAPS purification, we are observing broad peaks and poor separation from impurities. How can we improve this?

  • Answer:

    • Column Overloading: The amount of crude extract loaded onto the column may be too high for the column dimensions.

      • Solution: Reduce the amount of sample loaded relative to the amount of silica gel. As a general rule, a sample-to-sorbent ratio of 1:30 to 1:100 (w/w) is a good starting point for challenging separations.

    • Inappropriate Solvent System: The polarity of the elution solvents may not be optimized for separating TAPS from closely related impurities.

      • Solution: A step-gradient elution is often effective. Start with a non-polar solvent like light petroleum to elute highly non-polar impurities (e.g., silicone antifoam).[5] Gradually increase the polarity by adding diethyl ether to first elute other lipids like sterols and fatty acids, and then a higher concentration of diethyl ether to elute the TAPS.[5]

    • Sample Preparation: The crude extract may contain components that interfere with the chromatography.

      • Solution: Before loading onto the silica column, dissolve the crude extract in a minimal amount of a non-polar solvent to precipitate any insoluble impurities.

Issue 3: Recrystallization of this compound in Aqueous Solutions

  • Question: We have successfully solubilized this compound in an aqueous solution with lactic acid, but it recrystallizes over time. How can we prevent this?

  • Answer:

    • Insufficient Stabilizer: The concentration of the anti-recrystallization agent may be too low for the concentration of this compound.

      • Solution: The addition of willow bark extract has been shown to prevent recrystallization.[4][6] The required concentration of the extract is dependent on the this compound concentration. For example, for a 5% this compound solution, at least 1% willow bark extract may be needed, while for a 6% solution, 2% or more might be required.[4] It is important to optimize this ratio for your specific formulation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation of aqueous this compound solutions and a typical purification yield for TAPS.

Table 1: Formulation for Aqueous this compound Solutions

This compound Conc. (wt%)Lactic Acid (g per 1g PHS)Willow Bark Extract (wt%)Observation
0.5%1.01%Clear Solution
5.0%1.22%Clear Solution
6.0%Variable< 2%Recrystallization
10.0%Variable≥ 2%Clear Solution

Data synthesized from patents describing methods to solubilize this compound.[4][6]

Table 2: Example Yield and Purity from TAPS Purification

Purification StepInputOutputPurity
Solvent Extraction174g (dry cells)30g (crude solid extract)Not specified
Liquid-Liquid Partitioning30g (crude extract)16.9g (lipid extract)Not specified
Silica Gel Chromatography16.9g (lipid extract)~15.2g (pure TAPS)>95%

Data adapted from a patented purification protocol.[3][5]

Experimental Protocols

Protocol 1: Extraction and Purification of TAPS from Yeast Biomass

  • Harvesting and Drying: Centrifuge the fermentation broth at 3500 rpm at 10°C to pellet the yeast cells. Freeze-dry the cell pellet to facilitate solvent extraction.[5]

  • Solvent Extraction:

    • Grind the freeze-dried cells and extract with a 1:1 (v/v) mixture of methanol/ethyl acetate at 60°C.[5]

    • Filter the mixture to separate the solvent from the cell debris. Repeat the extraction on the cell debris.

    • Combine the filtrates and evaporate under reduced pressure to obtain a crude solid extract.[5]

  • Removal of Water-Soluble Impurities:

    • Redissolve the crude extract in hot ethyl acetate.

    • Partition with an equal volume of water to remove water-soluble impurities like sugars.[5]

    • Separate the ethyl acetate phase and evaporate to dryness to yield a lipid extract.[5]

  • Silica Gel Chromatography:

    • Dissolve the lipid extract in a minimal volume of warm light petroleum (60-80°C).[5]

    • Load the solution onto a silica gel column (e.g., 70-230 mesh).

    • Elute with light petroleum to remove non-polar impurities (e.g., antifoam).

    • Elute with a mixture of light petroleum and 30% diethyl ether to remove sterols and fatty acids.[5]

    • Finally, elute with light petroleum and 60% diethyl ether to collect the TAPS fraction, which should be over 95% pure.[5]

Protocol 2: Deacetylation of TAPS to this compound

  • Base-Catalyzed Hydrolysis:

    • Dissolve the purified TAPS in a suitable solvent like methanol.

    • Add a solution of potassium hydroxide in methanol. The exact molar ratio will need to be optimized, but a stoichiometric excess of KOH is required to hydrolyze all four acetyl groups.

    • Stir the reaction at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Extraction of this compound:

    • Neutralize the reaction mixture with an acid (e.g., hydrochloric acid).

    • Remove the solvent under vacuum.

    • Extract the resulting this compound into a suitable organic solvent, such as diethyl ether.[3]

    • Wash the organic phase with water to remove salts.

    • Dry the organic phase (e.g., over anhydrous sodium sulfate), filter, and evaporate the solvent to yield this compound. Purity can be assessed by GLC or NMR, with expected purity of around 95%.[3]

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Waste/Impurity Removal Fermentation Fermentation of W. ciferrii Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Drying Freeze-Drying Harvesting->Drying Spent_Broth Spent Broth Harvesting->Spent_Broth Extraction Solvent Extraction (MeOH/EtOAc) Drying->Extraction Partitioning Liquid-Liquid Partitioning (EtOAc/Water) Extraction->Partitioning Cell_Debris Cell Debris Extraction->Cell_Debris Chromatography Silica Gel Chromatography Partitioning->Chromatography Water_Solubles Sugars, Salts Partitioning->Water_Solubles Deacetylation Deacetylation of TAPS Chromatography->Deacetylation Lipids_Antifoam Other Lipids, Antifoam Chromatography->Lipids_Antifoam Final_PHS Pure this compound Deacetylation->Final_PHS Acetyl_Groups Acetyl Groups Deacetylation->Acetyl_Groups

Caption: Overall workflow for this compound production and purification.

G cluster_0 Troubleshoot TAPS Purification cluster_1 Troubleshoot Deacetylation Reaction Start Low this compound Yield After Deacetylation Check_TAPS Check Purity & Yield of TAPS Precursor Start->Check_TAPS TAPS_Low TAPS Yield is Low Check_TAPS->TAPS_Low No TAPS_OK TAPS Yield is OK Check_TAPS->TAPS_OK Yes Lysis Optimize Cell Lysis TAPS_Low->Lysis Reaction_Incomplete Incomplete Reaction? TAPS_OK->Reaction_Incomplete Extraction Optimize Solvent Extraction Lysis->Extraction Chromatography Optimize Chromatography Extraction->Chromatography Product_Loss Product Loss During Workup? Reaction_Incomplete->Product_Loss No Optimize_Reaction Increase Reaction Time / Base Conc. Reaction_Incomplete->Optimize_Reaction Yes Optimize_Extraction Optimize pH & Solvent for Extraction Product_Loss->Optimize_Extraction Yes

Caption: Troubleshooting decision tree for low this compound yield.

G cluster_0 Impurity Source Fermentation Fermentation Broth Water_Soluble Sugars, Salts Fermentation->Water_Soluble Non_Polar_Lipids Sterols, Antifoam Fermentation->Non_Polar_Lipids Polar_Lipids Related Sphingolipids Fermentation->Polar_Lipids Partitioning Liquid-Liquid Partitioning Water_Soluble->Partitioning Chrom_Step1 Chromatography (Non-Polar Eluent) Non_Polar_Lipids->Chrom_Step1 Chrom_Step2 Chromatography (Polar Eluent) Polar_Lipids->Chrom_Step2 Chrom_Step2->Polar_Lipids Separates from TAPS

Caption: Relationship between impurities and purification steps.

References

Strategies to minimize interference in phytosphingosine quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize interference and troubleshoot common issues encountered during the quantification of phytosphingosine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during sample preparation, chromatography, and mass spectrometry analysis of this compound.

Sample Preparation

Q1: What is the recommended method for extracting this compound from biological samples like plasma or cells?

A common and effective method involves a single-phase extraction followed by protein precipitation. For complex sphingolipids, an additional hydrolysis step is necessary to release the free this compound backbone.[1] Using a suitable internal standard, such as a stable isotope-labeled this compound or a structural analog like C17-phytosphingosine, is crucial for accurate quantification by correcting for sample loss during preparation and for matrix effects.[2][3]

Q2: I'm observing high background noise in my chromatogram. How can I reduce it?

High background noise can originate from several sources. Here are some troubleshooting steps:

  • Mobile Phase Contamination: Use high-purity solvents and additives (e.g., formic acid) and prepare fresh mobile phases daily.

  • Complex Sample Matrix: Enhance your sample cleanup procedure. Solid-Phase Extraction (SPE) can be highly effective in removing interfering substances.

  • System Contamination: Flush the entire LC system and mass spectrometer to remove any accumulated contaminants.

  • Gas Supply: Ensure a high-purity nitrogen supply for the electrospray ionization (ESI) source.[2]

Q3: How can I minimize matrix effects that interfere with my analysis?

Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS analysis.[2] To mitigate these:

  • Optimize Sample Cleanup: Employ Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Ensure good chromatographic separation of this compound from the bulk of the matrix components.

  • Internal Standards: Use a co-eluting stable isotope-labeled internal standard to compensate for matrix effects.[1]

Chromatography & Mass Spectrometry

Q4: I am not seeing a peak for this compound. What should I check?

There are several potential reasons for a missing analyte peak. Follow this checklist:

  • Sample Preparation: Verify that the extraction was performed correctly and that no significant sample loss occurred.

  • Instrument Settings:

    • Confirm the mass spectrometer is in the correct ionization mode (positive electrospray ionization, ESI+, is typical for this compound).

    • Double-check that the Multiple Reaction Monitoring (MRM) transitions for this compound are correctly entered.

    • Ensure the collision energy is optimized for the fragmentation of the precursor ion.[2]

  • Column and Mobile Phase:

    • Inspect the column for clogging or degradation.

    • Ensure the mobile phase composition is correct and freshly prepared.

  • System Suitability: Inject a this compound standard to confirm that the LC-MS system is functioning correctly.[2]

Q5: My this compound peak is showing significant tailing. What could be the cause?

Peak tailing can be caused by:

  • Column Issues: The column may be contaminated or have a void at the inlet. Flushing the column or reversing it to wash out contaminants may help.

  • Secondary Interactions: The analyte may be interacting with active sites on the column. Consider using a different column chemistry or adjusting the mobile phase pH.[2]

Q6: How do I deal with interference from isomeric or isobaric compounds?

Isobaric interference, where different molecules have the same mass-to-charge ratio, is a common issue in lipidomics.[4] Strategies to overcome this include:

  • High-Resolution Mass Spectrometry (HRMS): This can distinguish between compounds with very similar masses based on their different elemental compositions.

  • Chromatographic Separation: Optimize your liquid chromatography method to separate the isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for separating polar lipid classes and their isomers.[1]

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape, providing an additional dimension of separation to resolve isomers that cannot be separated by chromatography or mass spectrometry alone.

Data Presentation: Comparative Tables

Table 1: Comparison of Lipid Extraction Methods for Sphingolipids

Extraction MethodPrincipleRecovery of Polar Sphingolipids (e.g., Sphingoid Bases)Recovery of Nonpolar LipidsThroughputReference
Methanol Precipitation Single-phase protein precipitation and lipid extraction.Good (96-101% for many sphingolipids)Poor for very nonpolar lipidsHigh[3]
Folch Method Biphasic liquid-liquid extraction with chloroform/methanol/water.Good (69-96%)GoodLow[5][6]
Bligh & Dyer (B&D) Method Biphasic liquid-liquid extraction with chloroform/methanol/water (different ratios than Folch).Fair to Good (35-72%)GoodLow[5][6]
Butanol/Methanol (BuMe) Single-phase extraction.GoodModerateHigh[6]

Table 2: Typical LC-MS/MS Parameters for this compound Quantification

ParameterSettingRationaleReference
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)Good retention and separation of sphingolipids.[7]
Mobile Phase A Water with 0.1% Formic AcidProvides protons for positive ionization.[7]
Mobile Phase B Acetonitrile/Methanol with 0.1% Formic AcidElutes lipids from the reversed-phase column.[7]
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale LC.[2]
Ionization Mode Positive Electrospray Ionization (ESI+)This compound readily forms [M+H]⁺ ions.[2]
Precursor Ion (m/z) 318.3Corresponds to [M+H]⁺ for this compound.[7]
Product Ions (m/z) 282.2, 300.3Characteristic fragments for MRM transitions.[8]
Internal Standard C17-Phytosphingosine or a stable isotope-labeled analogCorrects for variability in sample prep and matrix effects.[2]

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma for LC-MS/MS Analysis

This protocol describes a protein precipitation and lipid extraction method suitable for the quantification of this compound in plasma.[2][7]

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

    • Add 10 µL of an internal standard solution (e.g., C17-phytosphingosine in methanol).

  • Protein Precipitation and Lipid Extraction:

    • Add 200 µL of a cold solvent mixture (e.g., methanol containing 0.1% formic acid).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins and extract lipids.

    • Incubate the mixture on ice for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution:

    • Evaporate the solvent under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Trimethylsilyl (TMS) Derivatization for GC-MS Analysis

This protocol is for the derivatization of this compound to increase its volatility for GC-MS analysis.

  • Sample Drying:

    • Ensure the extracted and purified this compound sample is completely dry in a GC vial. Water will interfere with the derivatization reaction.

  • Methoxyamination (Optional, for compounds with keto groups):

    • Add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Incubate at 30°C for 90 minutes with gentle shaking.

  • Trimethylsilylation:

    • Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 37°C for 30 minutes.[9]

    • Cool the sample to room temperature before transferring it to a GC vial for analysis.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound can induce apoptosis through both caspase-8-mediated and mitochondria-mediated pathways.[4][10] It can suppress survival signals like the ERK1/2 pathway and activate pro-apoptotic pathways involving p38 MAPK, leading to Bax translocation to the mitochondria and subsequent caspase activation.[11]

Phytosphingosine_Apoptosis PHS This compound ERK ERK1/2 (Survival Pathway) PHS->ERK p38 p38 MAPK PHS->p38 Caspase8 Caspase-8 PHS->Caspase8 Direct Activation ERK->Caspase8 Bax Bax Translocation to Mitochondria p38->Bax Caspase3 Caspase-3 Caspase8->Caspase3 Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bax->Mito CytC Cytochrome c Release Mito->CytC Caspase9 Caspase-9 CytC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway.

This compound in Inflammatory Signaling

This compound has demonstrated anti-inflammatory effects by inhibiting key inflammatory signaling pathways such as NF-κB and JAK/STAT.[12][13][14] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Phytosphingosine_Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway JAK_STAT_Pathway JAK/STAT Pathway Inflammatory_Stimuli->JAK_STAT_Pathway PHS This compound PHS->NFkB_Pathway PHS->JAK_STAT_Pathway Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-8, TNF-α) NFkB_Pathway->Pro_Inflammatory_Cytokines JAK_STAT_Pathway->Pro_Inflammatory_Cytokines

Caption: Inhibition of inflammatory pathways by this compound.

General Experimental Workflow for this compound Analysis

The quantification of this compound from biological samples is a multi-step process that requires careful optimization at each stage to ensure accurate and reproducible results.[2]

PHS_Workflow Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction & Protein Precipitation (with Internal Standard) Sample->Extraction Hydrolysis Alkaline/Acid Hydrolysis (for complex sphingolipids) Extraction->Hydrolysis optional Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Hydrolysis->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization optional Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Derivatization->Analysis Data Data Analysis & Quantification Analysis->Data

References

Validation & Comparative

Phytosphingosine vs. Sphingosine: A Comparative Guide to Their Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine and sphingosine are bioactive sphingoid bases that play critical roles in a multitude of cellular processes. While structurally similar, the presence of a hydroxyl group at the C4 position of this compound distinguishes it from sphingosine and contributes to their distinct biological activities. This guide provides an objective comparison of their cellular effects, supported by experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways involved.

Data Presentation: A Quantitative Comparison

The following tables summarize the key differences in the cellular effects of this compound and sphingosine based on available research.

Cellular ProcessThis compoundSphingosineReference(s)
Apoptosis Pro-apoptotic; induces apoptosis in various cancer cell lines.[1][2][3]Pro-apoptotic; acts as a negative regulator of cell proliferation and promotes apoptosis.[4][5][6]
Cell Proliferation Inhibits cell proliferation, potentially by causing DNA damage.[7][8]Effects are concentration-dependent. Generally considered to inhibit proliferation, but at low concentrations, it may stimulate DNA synthesis and act synergistically with growth factors.[4][9][10]
Inflammation Anti-inflammatory; inhibits the generation of pro-inflammatory mediators.[11][12][13]Pro-inflammatory; its metabolite, sphingosine-1-phosphate (S1P), is a key player in inflammatory responses.[14][15][16]

Key Cellular Effects: A Detailed Comparison

Apoptosis: Orchestrating Programmed Cell Death

Both this compound and sphingosine are potent inducers of apoptosis, a critical process in tissue homeostasis and cancer therapy.[3][5] However, they employ distinct and sometimes overlapping mechanisms to trigger cell death.

This compound has been shown to induce apoptosis through both caspase-dependent and -independent pathways.[1][2] In human cancer cells, it can directly activate caspase-8, an initiator caspase, in a death receptor-independent manner.[1][2] This leads to the activation of downstream executioner caspases such as caspase-3 and caspase-9.[1][2] Furthermore, this compound can trigger the mitochondrial pathway of apoptosis by inducing the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1][3] This event leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, which further propagates the apoptotic signal.[1][17]

Sphingosine , similarly, is a well-established pro-apoptotic molecule.[5][6] Its mechanism of action involves the activation of caspase-dependent pathways, leading to the cleavage of Bid, mitochondrial cytochrome c release, and the activation of caspases 3 and 7.[6][18] Sphingosine can also influence the balance of Bcl-2 family proteins, reducing the expression of anti-apoptotic members like Bcl-2 and Bcl-xL.[6]

Cell Proliferation: A Complex Regulatory Role

The effects of this compound and sphingosine on cell proliferation are more nuanced and can be context-dependent.

This compound is generally considered to be an inhibitor of cell proliferation.[7][8] Studies have shown that it can arrest the cell cycle in the S phase and induce DNA damage, thereby halting cell division.[7] This anti-proliferative effect is being explored for its potential in cancer therapy.[8] In keratinocytes, this compound has been shown to inhibit DNA synthesis.[19]

Sphingosine's role in cell proliferation is more complex. While it is often described as an inhibitor of cell growth, some studies have demonstrated that at low concentrations, sphingosine can stimulate DNA synthesis and promote the proliferation of quiescent fibroblasts.[4][9][10] This mitogenic effect appears to be independent of Protein Kinase C (PKC), an enzyme that sphingosine is known to inhibit at higher concentrations.[9][10]

Inflammation: Opposing Roles in the Inflammatory Response

A key distinction between this compound and sphingosine lies in their opposing effects on inflammation.

This compound exhibits clear anti-inflammatory properties.[11][12] It can reduce the production of pro-inflammatory mediators such as prostaglandin E2 and inhibit the expression of pro-inflammatory cytokines and chemokines.[12][20] This anti-inflammatory activity is partly attributed to its ability to act as a ligand for peroxisome proliferator-activated receptors (PPARs).[12][19]

In contrast, sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P) , are deeply involved in pro-inflammatory signaling.[14][15][16] S1P, formed from the phosphorylation of sphingosine by sphingosine kinases (SphKs), acts on a family of G protein-coupled receptors (S1PRs) to regulate a wide range of inflammatory processes, including immune cell trafficking and cytokine production.[16][21] The SphK/S1P axis is considered a key pathway in the propagation of inflammation and is a target for anti-inflammatory drug development.[22]

Signaling Pathways: Visualizing the Mechanisms

The distinct cellular effects of this compound and sphingosine are a direct consequence of the signaling pathways they modulate.

This compound Signaling Pathways

Phytosphingosine_Signaling PHS This compound Mitochondria Mitochondria PHS->Mitochondria Direct Effect Bax Bax Translocation PHS->Bax Casp8 Caspase-8 Activation PHS->Casp8 Direct Activation PPARs PPARs Activation PHS->PPARs DNA_Damage DNA Damage PHS->DNA_Damage CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis AntiInflammatory Anti-inflammatory Effects PPARs->AntiInflammatory CellCycleArrest Cell Cycle Arrest (S Phase) DNA_Damage->CellCycleArrest ProlifInhibition Inhibition of Cell Proliferation CellCycleArrest->ProlifInhibition

Caption: this compound signaling pathways leading to apoptosis, anti-inflammatory effects, and inhibition of cell proliferation.

Sphingosine and Sphingosine-1-Phosphate (S1P) Signaling Pathways

Sphingosine_S1P_Signaling Sph Sphingosine PKC PKC Inhibition Sph->PKC Mitochondria Mitochondria Sph->Mitochondria Bcl2 ↓ Bcl-2, Bcl-xL Sph->Bcl2 SphK Sphingosine Kinase (SphK) Sph->SphK ProlifInhibition Inhibition of Cell Proliferation PKC->ProlifInhibition Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Bcl2->Apoptosis Caspases->Apoptosis S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PRs S1P Receptors (S1PRs) S1P->S1PRs G_protein G-protein Coupling S1PRs->G_protein Downstream Downstream Effectors (ERK, Akt, NF-κB) G_protein->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inflammation Pro-inflammatory Responses Downstream->Inflammation

Caption: Sphingosine and its metabolite S1P activate diverse signaling pathways affecting cell fate.

Experimental Protocols

The following are generalized protocols for key experiments used to compare the cellular effects of this compound and sphingosine.

Cell Viability and Proliferation Assay (MTS/MTT Assay)

Objective: To quantify the dose-dependent effects of this compound and sphingosine on cell viability and proliferation.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound and Sphingosine (stock solutions in a suitable solvent, e.g., DMSO or ethanol)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight to allow for attachment (for adherent cells).

  • Treatment: Prepare serial dilutions of this compound and sphingosine in complete culture medium. Remove the existing medium from the cells and replace it with the treatment media. Include a vehicle control (medium with the same concentration of solvent used for the stock solutions).

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

  • Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

Objective: To detect and quantify apoptosis and necrosis induced by this compound and sphingosine.

Materials:

  • Cells of interest

  • This compound and Sphingosine

  • 6-well cell culture plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound, sphingosine, or vehicle control for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark as per the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of this compound and sphingosine on the expression and activation of key signaling proteins.

Materials:

  • Cells of interest

  • This compound and Sphingosine

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against target proteins (e.g., caspases, Bax, Bcl-2, p-ERK, p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described previously. Lyse the cells in lysis buffer and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis Formulation CellCulture Cell Culture and Seeding Start->CellCulture Treatment Treatment with this compound, Sphingosine, and Vehicle Control CellCulture->Treatment EndpointAssays Endpoint Assays Treatment->EndpointAssays Viability Cell Viability/Proliferation (MTS/MTT Assay) EndpointAssays->Viability Apoptosis Apoptosis Assay (Flow Cytometry) EndpointAssays->Apoptosis ProteinAnalysis Protein Expression/Activation (Western Blot) EndpointAssays->ProteinAnalysis DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis ProteinAnalysis->DataAnalysis Conclusion Conclusion and Further Studies DataAnalysis->Conclusion

Caption: A typical experimental workflow for comparing the cellular effects of this compound and sphingosine.

Conclusion

This compound and sphingosine, while structurally related, exhibit distinct and sometimes opposing effects on key cellular processes. Both are potent inducers of apoptosis, making them interesting candidates for cancer research. However, their roles in cell proliferation are more complex and appear to be concentration-dependent in the case of sphingosine. A major distinguishing feature is their impact on inflammation, with this compound demonstrating anti-inflammatory properties and sphingosine contributing to pro-inflammatory signaling through its metabolite S1P. Understanding these differences is crucial for researchers and drug development professionals seeking to modulate sphingolipid signaling for therapeutic benefit. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the nuanced roles of these fascinating bioactive lipids.

References

The Differential Impact of Phytosphingosine and Ceramides on Skin Barrier Integrity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of experimental data reveals the distinct and complementary roles of phytosphingosine and ceramides in maintaining and restoring the skin's protective barrier. While both are integral lipid components of the stratum corneum, their mechanisms of action and efficacy in barrier repair exhibit notable differences, providing critical insights for researchers and drug development professionals in dermatology.

This compound, a sphingoid base precursor to certain ceramides, and ceramides themselves are fundamental to the structural and functional integrity of the epidermal barrier.[1] The stratum corneum, the outermost layer of the skin, relies on a highly organized lipid matrix composed primarily of ceramides, cholesterol, and free fatty acids to prevent excessive water loss and protect against external insults.[2][3] Deficiencies or alterations in the composition of these lipids are linked to various skin conditions, including atopic dermatitis and psoriasis.[4][5] This guide provides a comparative analysis of this compound and ceramides, summarizing key experimental findings, detailing methodologies, and illustrating their involvement in crucial signaling pathways.

Comparative Efficacy in Skin Barrier Restoration: Quantitative Data

Experimental studies have consistently demonstrated the benefits of topical application of both this compound and ceramides in improving skin barrier function, as measured by transepidermal water loss (TEWL) and skin hydration. Lower TEWL values are indicative of a more intact and functional skin barrier.[6]

A key finding is that multi-ceramide formulations, particularly those containing this compound-based ceramides, often outperform single-ceramide preparations. For instance, a cream containing a variety of natural oil-derived phytoceramides showed a superior ability to accelerate the recovery of a damaged skin barrier compared to a cream with a single C18-ceramide NP.[6][7] Furthermore, the addition of a small amount of 1-O-acylceramide with a this compound backbone (Ceramide 1-O-ENP) to a Ceramide NP formulation significantly boosted skin hydration by 26% compared to the Ceramide NP formulation alone.[6][8]

Treatment GroupOutcome MeasureResultStudy Reference
Phytoceramides (from natural oils)Barrier Recovery Rate (% of tape-stripped control)Significantly higher than C18-Ceramide NP[7]
C18-Ceramide NPBarrier Recovery Rate (% of tape-stripped control)Less effective than phytoceramide mixture[7]
Ceramide NP + 0.02% Ceramide 1-O-ENPSkin Hydration Increase (after 4 weeks)50%[8]
Ceramide NP (0.2%)Skin Hydration Increase (after 4 weeks)32%[8]
Ceramide AD™ (0.08%)TEWL Reduction (in very dry skin after 21 days)Statistically significant reduction[9]
Ceramide-containing moisturizerIncrease in Stratum Corneum Ceramide Levels (after 4 weeks)Statistically significant increase[2][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and ceramides.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the integrity of the skin barrier by quantifying the amount of water vapor lost through the epidermis.

Apparatus: Tewameter® (or similar open-chamber evaporimeter).

Procedure:

  • Acclimatization: Subjects are required to acclimatize to the controlled environmental conditions (e.g., 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements are taken.

  • Measurement Site Selection: A specific, non-hairy area on the forearm or another relevant anatomical site is demarcated for repeated measurements.

  • Probe Placement: The probe of the Tewameter® is placed gently on the skin surface, perpendicular to the skin plane, without applying excessive pressure.

  • Data Acquisition: The instrument measures the water vapor pressure gradient and calculates the rate of water loss in g/m²/h. Multiple readings are taken at each site and averaged to ensure accuracy.

  • Data Analysis: TEWL values before and after treatment, or between different treatment groups, are statistically compared to evaluate the efficacy of the test substance in improving barrier function.

Measurement of Skin Hydration

Objective: To determine the hydration level of the stratum corneum.

Apparatus: Corneometer® (or similar capacitance-based instrument).

Procedure:

  • Acclimatization: Subjects follow the same acclimatization protocol as for TEWL measurements.

  • Measurement Site Selection: A defined area of the skin is selected for measurement.

  • Probe Application: The probe of the Corneometer® is pressed firmly and evenly against the skin surface.

  • Data Acquisition: The instrument measures the electrical capacitance of the skin, which is directly proportional to its water content. The measurement is expressed in arbitrary units.

  • Data Analysis: Changes in skin hydration are evaluated by comparing the Corneometer® readings before and after the application of a product over a specified period.[6]

Analysis of Stratum Corneum Lipids

Objective: To quantify the levels of ceramides, cholesterol, and free fatty acids in the stratum corneum.

Procedure:

  • Sample Collection: Tape stripping is a common method for collecting samples of the stratum corneum. Adhesive tapes are repeatedly applied to and removed from the same skin site. The first tape strip is often discarded to avoid surface contamination.[10]

  • Lipid Extraction: The collected tape strips are subjected to a lipid extraction process using a sequence of organic solvents (e.g., chloroform/methanol mixtures).

  • Lipid Separation and Quantification: The extracted lipids are then separated and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or other sensitive detectors.[10] This allows for the identification and quantification of different ceramide subclasses.

Signaling Pathways and Molecular Mechanisms

Both this compound and ceramides are not merely structural components but also act as signaling molecules that regulate various cellular processes in the epidermis, including proliferation, differentiation, and apoptosis.[11]

Ceramides can modulate immune responses by influencing signaling pathways such as NF-κB and MAPK, which are involved in the expression of pro-inflammatory cytokines.[4] Dysregulation of ceramide levels can contribute to an exaggerated immune response characteristic of many inflammatory skin conditions.[3][4]

This compound and its derivatives have demonstrated potent anti-inflammatory properties by inhibiting NF-κB and JAK/STAT signaling pathways.[12] It has also been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in stimulating keratinocyte differentiation and inhibiting proliferation.[13] Additionally, this compound can modulate the microphthalmia-associated transcription factor (MITF) signaling pathway, which is involved in melanogenesis.[14]

Signaling_Pathways cluster_ceramides Ceramides cluster_this compound This compound Ceramides Ceramides NFkB_MAPK NF-κB / MAPK Pathways Ceramides->NFkB_MAPK ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB_MAPK->ProInflammatory_Cytokines Immune_Response Exaggerated Immune Response ProInflammatory_Cytokines->Immune_Response This compound This compound NFkB_JAK_STAT NF-κB / JAK/STAT Pathways This compound->NFkB_JAK_STAT inhibits PPARs PPARs Activation This compound->PPARs MITF MITF Pathway Modulation This compound->MITF Inflammation_Inhibition Inhibition of Inflammation NFkB_JAK_STAT->Inflammation_Inhibition Keratinocyte_Differentiation Keratinocyte Differentiation PPARs->Keratinocyte_Differentiation Melanogenesis_Regulation Melanogenesis Regulation MITF->Melanogenesis_Regulation

Caption: Signaling pathways influenced by Ceramides and this compound.

Experimental Workflow for Evaluating Skin Barrier Repair Agents

The evaluation of topical agents for skin barrier repair typically follows a structured workflow, from initial in vitro or ex vivo screening to clinical trials in human subjects.

Experimental_Workflow cluster_0 Preclinical Evaluation cluster_1 Clinical Trial Model Skin Barrier Model (e.g., ex vivo human skin) Disruption Barrier Disruption (e.g., Tape Stripping) Model->Disruption Application Topical Application of Test Formulation Disruption->Application Analysis Biophysical & Lipid Analysis (TEWL, Hydration, Lipid Profile) Application->Analysis Recruitment Subject Recruitment (Healthy or with compromised barrier) Analysis->Recruitment Informs Baseline Baseline Measurements (TEWL, Hydration, Clinical Scoring) Recruitment->Baseline Treatment Randomized, Controlled Product Application Baseline->Treatment FollowUp Follow-up Measurements (e.g., weekly for 4 weeks) Treatment->FollowUp FinalAnalysis Final Data Analysis & Statistical Comparison FollowUp->FinalAnalysis

Caption: A typical experimental workflow for assessing skin barrier repair agents.

Conclusion

References

Comparative Efficacy of Phytosphingosine and Salicylic Acid in Acne Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of phytosphingosine and salicylic acid, two prominent active ingredients in the management of acne vulgaris. Drawing upon available in vitro and in vivo experimental data, this document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and overlapping mechanisms of these compounds.

Introduction

Acne vulgaris is a multifactorial skin condition characterized by hyperkeratinization, excessive sebum production, colonization by Cutibacterium acnes (C. acnes, formerly Propionibacterium acnes), and inflammation.[1][2][3][4] Both this compound and salicylic acid have demonstrated efficacy in addressing these pathological factors, albeit through different primary mechanisms of action. This guide synthesizes the current understanding of their individual and comparative effectiveness in preclinical acne models.

Mechanisms of Action

This compound

This compound is a naturally occurring sphingolipid found in the stratum corneum that plays a role in maintaining the skin's barrier function.[2][5] Its efficacy in acne models is attributed to its antimicrobial and anti-inflammatory properties.[2][5][6][7][8][9]

  • Antimicrobial Activity: this compound has been shown to inhibit the growth of C. acnes, a key bacterium implicated in the inflammatory phase of acne.[6][7][8]

  • Anti-inflammatory Effects: It can reduce inflammation by inhibiting pro-inflammatory mediators.[6][8][9] Studies have shown its ability to decrease the production of interleukin-1α (IL-1α), a cytokine involved in the initial stages of comedone formation.[3][9]

  • Skin Barrier Support: As a component of ceramides, this compound helps to reinforce the skin's natural barrier, which can be compromised in acne-prone skin.[6][10]

Salicylic Acid

Salicylic acid is a beta-hydroxy acid (BHA) widely used in the treatment of acne.[11] Its primary functions are keratolytic, comedolytic, and anti-inflammatory.[12][13]

  • Keratolytic and Comedolytic Effects: Salicylic acid promotes the shedding of dead skin cells from the stratum corneum and within the pores, preventing the blockages that lead to comedones (blackheads and whiteheads).[11][12][13][14]

  • Anti-inflammatory Properties: It possesses anti-inflammatory capabilities, helping to reduce the redness and swelling associated with inflammatory acne lesions.[11][12]

  • Sebum Regulation: There is some evidence to suggest that salicylic acid can help to regulate sebum production.[11][12]

Comparative Efficacy: In Vitro and In Vivo Data

While direct head-to-head comparative studies with extensive quantitative data are limited, the following tables summarize key efficacy data for each compound based on available literature.

Table 1: In Vitro Antimicrobial Activity
CompoundTarget MicroorganismAssayKey FindingsReference
This compound C. acnesMinimum Inhibitory Concentration (MIC)MIC of 0.020%[8]
Salicylic Acid C. acnesNot specifiedPossesses antimicrobial properties that help reduce acne-causing bacteria.[12][12]
Table 2: In Vitro Anti-Inflammatory Activity
CompoundModelInflammatory MarkerKey FindingsReference
This compound (0.2% and 1.0%) UVB-irradiated human skin explantsInterleukin-1α (IL-1α) secretionShowed anti-inflammatory potential by affecting IL-1α secretion.[3]
Salicylic Acid Not specifiedPro-inflammatory prostaglandinsModulates COX-1 enzymatic activity to decrease the formation of pro-inflammatory prostaglandins.[15][15]
Table 3: In Vivo Efficacy in Acne Models
Compound/TreatmentModelDurationKey Efficacy EndpointsResultsReference
0.2% this compound HCl Human subjects with acneNot specifiedReduction in comedones and papulesShowed excellent clinical results in skin care for acne.[5]
This compound Human subjects with moderate inflamed acneNot specifiedReduction in acne lesionsProven effective as an anti-acne agent alone or in combination with traditional agents.[8]
Salicylic Acid Human subjects with acneSeveral weeks or longerReduction in pimples and skin blemishesEffectively reduces primary lesions and overall severity of acne.[13][14][13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assessing the efficacy of anti-acne compounds.

In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration)
  • Microorganism Preparation: C. acnes is cultured in an appropriate broth medium under anaerobic conditions.

  • Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in the culture medium to achieve a range of concentrations.

  • Inoculation: Each dilution is inoculated with a standardized suspension of C. acnes.

  • Incubation: The inoculated tubes or plates are incubated under anaerobic conditions at 37°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Anti-Inflammatory Activity (IL-1α Release from Skin Explants)
  • Skin Explant Culture: Human skin explants are obtained and cultured in a suitable medium.

  • Treatment: The explants are treated with the test compound (e.g., this compound at 0.2% and 1.0%) for a specified period before and after exposure to an inflammatory stimulus, such as UVB irradiation.[3]

  • Sample Collection: The culture medium is collected at a defined time point (e.g., 24 hours) post-stimulation.[3]

  • Cytokine Measurement: The concentration of IL-1α in the culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3]

  • Data Analysis: The reduction in IL-1α secretion in the treated groups is compared to the untreated (control) group.

In Vivo Acne Models

Various in vivo models are utilized to assess the efficacy of anti-acne treatments.[1][4][16][17][18][19][20]

  • Human Clinical Trials: This is the gold standard for determining clinical efficacy. Subjects with a defined severity of acne are recruited and treated with the test product over a specified period. Lesion counts (comedones, papules, pustules) and inflammatory grading are assessed at baseline and at various time points throughout the study.

  • Animal Models:

    • Mouse Ear Model: Intradermal injection of C. acnes into the mouse ear induces an inflammatory response, which can be measured by ear thickness and histological analysis.[1][18]

    • Rat Model: Similar to the mouse ear model, intradermal injection of C. acnes can be used to induce acne-like inflammation.[17][19]

    • Rabbit Ear Model: This model is used to assess the comedogenic potential of substances.

    • Rhino Mouse Model: This model is characterized by the formation of utriculi (comedone-like structures) and is used to study agents that affect follicular keratinization.[18]

Visualizing Mechanisms and Workflows

Signaling Pathways in Acne Pathogenesis

The following diagram illustrates the key pathways involved in acne and the points of intervention for this compound and salicylic acid.

Acne_Pathways cluster_stimuli Etiological Factors cluster_pathways Pathophysiological Events cluster_interventions Therapeutic Interventions Androgens Androgens Sebum Increased Sebum Production Androgens->Sebum C_acnes C. acnes Inflammation Inflammation (e.g., IL-1α, Prostaglandins) C_acnes->Inflammation Follicular_Keratinization Abnormal Follicular Keratinization Hyperkeratinization Hyperkeratinization Follicular_Keratinization->Hyperkeratinization Sebum->C_acnes provides anaerobic, lipid-rich environment Comedone Comedone Formation Hyperkeratinization->Comedone Inflammation->Comedone This compound This compound This compound->C_acnes inhibits growth This compound->Inflammation reduces Salicylic_Acid Salicylic Acid Salicylic_Acid->Hyperkeratinization reduces (keratolytic) Salicylic_Acid->Inflammation reduces Salicylic_Acid->Comedone breaks down (comedolytic)

Caption: Interventional points of this compound and Salicylic Acid in acne pathogenesis.

General Experimental Workflow for Anti-Acne Efficacy Testing

The diagram below outlines a typical workflow for evaluating the efficacy of a novel anti-acne compound.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo / Ex Vivo Models cluster_clinical Clinical Evaluation Antimicrobial Antimicrobial Assays (e.g., MIC against C. acnes) Anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine release) Animal_Models Animal Models (Mouse ear, Rhino mouse) Antimicrobial->Animal_Models Lead Compound Selection Anti_inflammatory->Animal_Models Lead Compound Selection Keratinocyte_Culture Keratinocyte Proliferation/ Differentiation Assays Sebocyte_Culture Sebocyte Lipogenesis Assays Keratinocyte_Culture->Animal_Models Lead Compound Selection Sebocyte_Culture->Animal_Models Lead Compound Selection Skin_Explants Ex Vivo Skin Explant Models Human_Trials Human Clinical Trials (Phase I, II, III) Animal_Models->Human_Trials Preclinical Data Package Skin_Explants->Human_Trials Preclinical Data Package

Caption: A generalized workflow for the preclinical and clinical evaluation of anti-acne agents.

Conclusion

Both this compound and salicylic acid are effective agents for managing acne, but they operate through distinct primary mechanisms. This compound's strength lies in its antimicrobial and anti-inflammatory properties, coupled with its role in supporting the skin barrier. Salicylic acid is a potent keratolytic and comedolytic agent with anti-inflammatory benefits.

The choice between these two compounds, or their potential combination, would depend on the specific acne phenotype being targeted. For acne characterized primarily by inflammation and bacterial involvement, this compound presents a compelling option. For comedonal and hyperkeratotic acne, salicylic acid is a well-established choice. Further direct comparative studies are warranted to fully elucidate their relative efficacy and potential synergistic effects in various acne models.

References

Sphingoid Showdown: A Comparative Analysis of Phytosphingosine and Other Sphingoid Bases in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the signaling roles of phytosphingosine compared to other key sphingoid bases, providing researchers, scientists, and drug development professionals with a comprehensive guide to their distinct and overlapping functions in critical cellular processes. This guide synthesizes experimental data on their roles in apoptosis, inflammation, and antimicrobial activity, offering a framework for future research and therapeutic development.

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules governing a spectrum of cellular activities, from proliferation and differentiation to apoptosis and inflammation. At the heart of this signaling network are the sphingoid bases, with this compound, sphingosine, and sphinganine representing key players. While structurally similar, subtle differences in their chemical makeup translate into significant variations in their signaling capabilities and biological outcomes. This guide provides a comparative analysis of these sphingoid bases, with a particular focus on how this compound distinguishes itself in key signaling pathways.

Key Distinctions in Signaling Pathways

The signaling landscape of sphingoid bases is complex, with their effects often being cell-type and context-dependent. The "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival sphingolipids like sphingosine-1-phosphate (S1P), is a central tenet in understanding their function. This compound also fits into this paradigm, generally promoting anti-proliferative and pro-apoptotic responses.

Pro-Apoptotic Signaling: A Comparative Overview

Both this compound and sphingosine are recognized as inducers of apoptosis, a critical process in development and disease. However, the nuances of their mechanisms and relative potencies are areas of active investigation.

This compound has been shown to induce apoptosis in various cancer cell lines through a multi-pronged approach.[1] It can trigger the intrinsic mitochondrial pathway by directly impacting mitochondrial membrane potential and promoting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1][2] This leads to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[1] Furthermore, this compound can activate caspase-8 in a death receptor-independent manner, highlighting a distinct mechanism of action.[3] The activation of p38 MAPK is also a critical event in this compound-induced apoptosis, mediating Bax translocation.[3][4]

Sphingosine , similarly, is a well-established pro-apoptotic agent.[2][5] It can also induce the mitochondrial apoptotic pathway.[2] Studies have suggested that sphingosine's pro-apoptotic effects can be linked to the inhibition of survival signals, such as the Akt/Protein Kinase B pathway.[3]

Sphinganine (also known as dihydrosphingosine), a precursor to sphingosine, also exhibits pro-apoptotic and anti-proliferative effects.[6] However, detailed comparative studies on its signaling mechanisms relative to this compound and sphingosine are less abundant in the current literature.

While both this compound and sphingosine are pro-apoptotic, direct quantitative comparisons of their potency (e.g., IC50 values for apoptosis induction) across various cell lines are not extensively documented in a comparative manner, representing a gap in the current understanding.

Modulation of Inflammatory Responses

Inflammation is a critical physiological process that, when dysregulated, contributes to a host of diseases. Sphingoid bases are emerging as important modulators of inflammatory signaling.

This compound has demonstrated significant anti-inflammatory properties.[7][8] It can inhibit the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[7][8] This inhibition prevents the nuclear translocation of NF-κB and the subsequent production of pro-inflammatory cytokines.[7] Additionally, this compound and its derivatives can suppress the JAK/STAT and MAPK signaling pathways, further contributing to their anti-inflammatory effects.[8][9]

Sphingosine , on the other hand, has a more complex and sometimes opposing role in inflammation. Its metabolite, S1P, is a potent pro-inflammatory mediator in many contexts, acting through a family of G protein-coupled receptors.[10][11] The activation of sphingosine kinase (SK), the enzyme that converts sphingosine to S1P, is often triggered by pro-inflammatory cytokines like TNF-α and IL-1β.[10][11]

The distinct effects of this compound and sphingosine on inflammatory pathways highlight their differential therapeutic potential, with this compound showing promise as a topical anti-inflammatory agent.

Quantitative Data Summary

A direct quantitative comparison of signaling potency is most readily available in the context of antimicrobial activity.

Sphingoid BaseTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
This compound Staphylococcus aureus1 - 1024>500[1]
Sphingosine Staphylococcus aureus0.71.0[1]
This compound Escherichia coli8 - 1024>500[1]
Sphingosine Escherichia coli1.02.0[1]
This compound Candida albicans8 - 512-[1]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data compiled from multiple studies; ranges may reflect variations in experimental conditions and strains.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions discussed, the following diagrams have been generated using the DOT language.

Phytosphingosine_Apoptosis_Signaling This compound This compound Mitochondria Mitochondria This compound->Mitochondria perturbs membrane potential Caspase8 Caspase-8 This compound->Caspase8 activates (DR-independent) p38_MAPK p38 MAPK This compound->p38_MAPK Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Bax_cyto Bax (cytosol) Bax_mito Bax (mitochondria) Bax_cyto->Bax_mito Bax_mito->Mitochondria permeabilizes Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase8->Caspase3 activates p38_MAPK->Bax_cyto promotes translocation

Caption: this compound-induced apoptosis signaling pathway.

Inflammatory_Signaling_Comparison cluster_phyto This compound cluster_sphingo Sphingosine This compound This compound NFkB_inhibition NF-κB Inhibition This compound->NFkB_inhibition MAPK_inhibition MAPK/JAK-STAT Inhibition This compound->MAPK_inhibition Anti_inflammatory Anti-inflammatory Response NFkB_inhibition->Anti_inflammatory MAPK_inhibition->Anti_inflammatory Sphingosine Sphingosine SK Sphingosine Kinase (SK) Sphingosine->SK S1P Sphingosine-1-Phosphate (S1P) SK->S1P Pro_inflammatory Pro-inflammatory Response S1P->Pro_inflammatory

Caption: Contrasting effects on inflammatory signaling pathways.

Experimental_Workflow_Caspase_Activity start Cell Culture and Treatment (e.g., with this compound) lysis Cell Lysis start->lysis protein_quant Protein Quantification lysis->protein_quant reaction_setup Set up Reaction: Lysate + Fluorogenic Caspase Substrate + Reaction Buffer protein_quant->reaction_setup incubation Incubate at 37°C reaction_setup->incubation measurement Measure Fluorescence (Fluorometer/Plate Reader) incubation->measurement analysis Data Analysis: Quantify Caspase Activity measurement->analysis

Caption: General workflow for a fluorometric caspase activity assay.

Detailed Experimental Protocols

Western Blot for Bax Translocation

This protocol outlines the detection of Bax translocation from the cytosol to the mitochondria, a key event in the intrinsic apoptotic pathway.

1. Cell Treatment and Fractionation:

  • Culture cells to the desired confluency and treat with the sphingoid base of interest (e.g., this compound) at various concentrations and time points. Include a vehicle control.

  • Harvest cells and wash with ice-cold PBS.

  • Perform subcellular fractionation to separate cytosolic and mitochondrial fractions using a commercial kit or a standard dounce homogenization protocol followed by differential centrifugation.

2. Protein Quantification:

  • Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Bax overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure proper fractionation, probe the membranes with antibodies against cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) markers.

  • Quantify the band intensities using densitometry software to determine the relative amount of Bax in each fraction.

Fluorometric Caspase-8 Activity Assay

This assay measures the activity of caspase-8, an initiator caspase in the apoptotic signaling cascade.

1. Cell Culture and Treatment:

  • Seed cells in a 96-well plate and treat with sphingoid bases as described previously. Include positive and negative controls.

2. Cell Lysis:

  • Lyse the cells using a lysis buffer provided in a commercial caspase-8 activity assay kit or a suitable in-house lysis buffer.

3. Caspase-8 Activity Measurement:

  • Add the cell lysate to a reaction buffer containing a specific fluorogenic caspase-8 substrate (e.g., IETD-AFC).

  • Incubate the mixture at 37°C, protected from light.

  • The active caspase-8 in the lysate will cleave the substrate, releasing a fluorescent molecule.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.

4. Data Analysis:

  • The fluorescence signal is proportional to the caspase-8 activity.

  • Normalize the results to the protein concentration of the cell lysates.

  • Compare the activity in treated samples to that of the untreated control.

NF-κB DNA Binding Activity Assay (ELISA-based)

This protocol quantifies the activation of NF-κB by measuring its ability to bind to a specific DNA sequence.

1. Nuclear Extract Preparation:

  • Treat cells with the sphingoid base of interest.

  • Prepare nuclear extracts from the treated cells using a nuclear extraction kit.

2. ELISA Procedure:

  • Use a commercial NF-κB p65 DNA-binding ELISA kit.

  • Add the nuclear extracts to wells of a microplate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

  • Incubate to allow active NF-κB to bind to the DNA.

  • Wash the wells to remove unbound proteins.

  • Add a primary antibody specific for the p65 subunit of NF-κB.

  • Incubate and then wash away the unbound primary antibody.

  • Add an HRP-conjugated secondary antibody.

  • Incubate and wash.

  • Add a colorimetric HRP substrate (e.g., TMB).

  • Stop the reaction with a stop solution.

3. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.

  • The absorbance is proportional to the amount of active NF-κB p65 in the nuclear extract.

  • Compare the results from treated and untreated cells.

Conclusion and Future Directions

This compound demonstrates distinct signaling properties compared to sphingosine, particularly in the context of inflammation where it exhibits clear anti-inflammatory effects. Both sphingoid bases are potent inducers of apoptosis, though they may utilize subtly different activation pathways. The signaling roles of sphinganine are less well-defined in a comparative context.

A significant opportunity for future research lies in conducting direct, quantitative comparisons of these sphingoid bases across a wider range of cell types and signaling pathways. Determining their relative potencies (e.g., IC50 values) for apoptosis induction, cytokine inhibition, and modulation of key signaling kinases will be crucial for a more complete understanding and for the rational design of novel therapeutics targeting sphingolipid signaling.

References

Unveiling the Antimicrobial Prowess of Phytosphingosine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents, the naturally occurring lipid, phytosphingosine (PS), has garnered significant attention for its broad-spectrum activity against a range of pathogenic microbes. This guide provides a comprehensive comparison of this compound's antimicrobial efficacy against established alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a sphingolipid found in the stratum corneum of mammals, exhibits potent antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts.[1] Experimental data demonstrates its ability to inhibit microbial growth at varying concentrations, positioning it as a viable candidate for further investigation and development in therapeutic and prophylactic applications. This guide presents a detailed analysis of its antimicrobial spectrum, delves into the experimental methodologies used for its validation, and visually elucidates its proposed mechanisms of action.

Comparative Antimicrobial Spectrum: A Quantitative Overview

The antimicrobial efficacy of this compound and its hydrochloride salt (PSHCl) has been evaluated against a panel of clinically relevant microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and compare them with those of commonly used antimicrobial agents. Lower MIC values indicate greater potency.

Table 1: Antibacterial Activity of this compound vs. Common Antibiotics

MicroorganismThis compound (PS) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus13 - 512[1][2]0.12 - 1.0[2][3][4][5]
Escherichia coli39 - 1024[1][2]≤0.06 - 2.0[6][7][8]
Pseudomonas aeruginosa>1024[1][2]0.12 - >32[9]

Table 2: Antifungal Activity of this compound vs. Common Antifungals

MicroorganismThis compound (PS) MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans152 - 512[1][2][10]0.25 - 8.0[11][12][13]
Candida parapsilosis256[2]2.0 - 16.0

Table 3: Activity of this compound and Other Topical Agents

MicroorganismThis compound (PS) MIC (µg/mL)Benzoyl Peroxide MIC (µg/mL)Chlorhexidine MIC (µg/mL)
Propionibacterium acnes200128 - 256[14][15]Not available
Streptococcus mutans37.5[16]Not available≤1.0 - 4.0[17][18][19][20]

Elucidating the Mechanism of Action

This compound exerts its antimicrobial effects through distinct mechanisms that lead to microbial cell death.

Disruption of Fungal Cell Membranes

Against pathogenic yeasts such as Candida albicans, this compound directly targets the cell membrane. This interaction leads to increased membrane permeability, causing a loss of cellular integrity and leakage of essential intracellular components, ultimately resulting in cell lysis.[21] Freeze-fracture electron microscopy has revealed severe damage to the plasma membrane of C. albicans following treatment with this compound.[21]

PS This compound Membrane Fungal Cell Membrane PS->Membrane Direct Interaction Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Lysis Cell Lysis Leakage->Lysis

This compound's disruptive action on the fungal cell membrane.
Induction of Apoptosis-like Cell Death in Fungi

In some fungi, such as Aspergillus nidulans, this compound induces a programmed cell death pathway resembling apoptosis.[22][23][24] This process is characterized by DNA condensation and fragmentation, ultimately leading to the demise of the fungal cell.[22] This apoptotic induction is associated with the generation of reactive oxygen species (ROS) and requires mitochondrial function.

PS This compound FungalCell Fungal Cell PS->FungalCell Mitochondria Mitochondrial Dysfunction FungalCell->Mitochondria ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis-like Cell Death Mitochondria->Apoptosis DNA_damage DNA Condensation & Fragmentation Apoptosis->DNA_damage

Apoptosis-like cell death pathway induced by this compound in fungi.

Anti-Biofilm Properties

Beyond its effects on planktonic cells, this compound has demonstrated significant anti-biofilm activity. It can prevent the formation of young salivary biofilms and exhibits bactericidal effects on established biofilms.[9][16][25] This is achieved by inhibiting the initial adherence of bacteria to surfaces, a critical step in biofilm formation.[16][26]

cluster_0 Normal Biofilm Formation cluster_1 This compound Intervention Initial Adherence Initial Adherence Microcolony Formation Microcolony Formation Initial Adherence->Microcolony Formation Mature Biofilm Mature Biofilm Microcolony Formation->Mature Biofilm PS This compound Inhibition Inhibition of Adherence PS->Inhibition Inhibition->Initial Adherence

Inhibitory effect of this compound on bacterial biofilm formation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) where applicable.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

A Prepare Serial Dilutions of this compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D E Read MIC (Lowest concentration with no growth) D->E

Workflow for Broth Microdilution MIC Assay.
Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the agent.[27][28][29][30]

  • Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Disk Application: Paper disks impregnated with a standardized concentration of this compound are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.

A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply this compound-impregnated Disk B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

Workflow for Disk Diffusion Susceptibility Test.

Conclusion

The presented data underscores the significant antimicrobial potential of this compound against a broad range of bacteria and fungi. Its distinct mechanisms of action, including membrane disruption and induction of apoptosis, offer promising avenues for the development of new antimicrobial therapies. Furthermore, its ability to inhibit biofilm formation highlights its potential utility in preventing and treating persistent infections. Further clinical research is warranted to fully elucidate the therapeutic applications of this promising natural compound.

References

A Comparative Analysis of Synthetic Versus Natural Phytosphingosine for Cosmetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the sources, properties, and biological activities of synthetic and natural phytosphingosine, supported by experimental data and detailed methodologies.

Introduction

This compound is a naturally occurring sphingolipid, chemically described as a C18 amino alcohol with three hydroxyl groups. It is an essential component of ceramides in the stratum corneum, the outermost layer of the skin, where it plays a critical role in maintaining the skin's barrier function, modulating inflammatory responses, and exhibiting antimicrobial properties. With the increasing demand for effective and skin-identical active ingredients in dermatology and cosmetics, both natural and synthetic forms of this compound are commercially available. This guide provides an objective comparison of their properties and performance, supported by experimental data, to aid in the selection of the most suitable type for specific research and product development needs.

Sources and Chemical Structure

The origin of this compound is a key differentiator between the natural and synthetic forms, with significant implications for its stereochemistry and potential impurity profile.

Natural this compound:

  • Fermentation: The primary commercial source of natural this compound is through the fermentation of yeast, particularly Wickerhamomyces ciferrii. This biotechnological process yields tetraacetyl this compound (TAPS), which is then deacetylated to produce this compound. A significant advantage of this method is the production of the specific D-erythro (or D-ribo) stereoisomer, which is identical to the form found in human skin.

  • Plant Extraction: this compound is also found in various plants, such as soybeans. However, the concentration in plant sources is generally low, making extraction a less common and potentially more expensive method for commercial production.

Synthetic this compound:

  • Chemical Synthesis: Synthetic this compound is produced through multi-step chemical reactions. The complexity of the molecule, with its multiple chiral centers, presents a challenge for stereospecific synthesis. Consequently, chemical synthesis may result in a mixture of stereoisomers (diastereomers and enantiomers), which may require subsequent separation steps to isolate the desired D-erythro isomer. The presence of other stereoisomers could potentially impact the biological activity and safety profile of the final product.

The stereochemical purity of this compound is a critical factor, as biological systems are highly specific. The D-erythro isomer is the biologically active form in the skin.

Physicochemical Properties: A Comparative Overview

PropertyNatural this compound (Yeast-derived)Synthetic this compoundReference
Chemical Formula C18H39NO3C18H39NO3
Molecular Weight 317.51 g/mol 317.51 g/mol
Stereochemistry Primarily D-erythro (2S, 3S, 4R) isomerCan be a mixture of stereoisomers unless specifically synthesized or purified to be a single isomer
Purity Generally high, with potential for residual fermentation media components.Purity can be very high, but may contain residual solvents, catalysts, and synthetic by-products.
Impurity Profile May contain related sphingoid bases or other lipids from the yeast.May contain stereoisomers and non-biological isomers.
Melting Point 102–103°CVariable depending on isomeric purity.
Solubility Insoluble in water; soluble in polar organic solvents.Insoluble in water; soluble in polar organic solvents.

Biological Activity: In Vitro and In Vivo Data

This compound exhibits a range of biological activities crucial for skin health. While direct comparative studies are limited, existing research provides insights into the efficacy of this compound, often in the form of this compound-containing ceramides.

Skin Barrier Function

A key function of this compound is its role as a precursor to ceramides, which are essential for the formation and maintenance of the skin's lipid barrier. A compromised barrier leads to increased transepidermal water loss (TEWL) and susceptibility to environmental aggressors.

A study comparing the efficacy of natural oil-derived phytoceramides (a mixture) with a single synthetic C18-ceramide NP (N-stearoyl this compound) demonstrated the superior performance of the natural-derived mixture in an in vivo human study. The natural phytoceramide mixture showed a faster recovery rate of a damaged skin barrier and enhanced skin hydration compared to the single synthetic ceramide. This suggests that the diversity of fatty acid chain lengths in the natural-derived ceramides, in conjunction with the this compound backbone, contributes to a more effective restoration of the skin barrier.

TreatmentBarrier Recovery Rate (% improvement vs. untreated)Skin Hydration (% increase from baseline)Reference
Natural Oil-Derived Phytoceramides (Mix)Significantly higher than C18-Ceramide NPSignificantly higher than C18-Ceramide NP
Synthetic C18-Ceramide NPLower than natural mixLower than natural mix
Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties. It can inhibit the expression of pro-inflammatory mediators. For instance, this compound has been shown to reduce the release of interleukin-1α (IL-1α) in UVB-irradiated human skin explants and inhibit the activity of protein kinase C (PKC), an enzyme involved in inflammatory signaling pathways.

Furthermore, in cellular models, this compound has been shown to suppress the production of inflammatory factors and pro-inflammatory cytokines through the inhibition of the NF-κB and MAPK signaling pathways. While these studies do not directly compare synthetic and natural forms, they establish the intrinsic anti-inflammatory potential of the this compound molecule.

Antimicrobial Activity

This compound is a component of the skin's innate defense system, exhibiting broad-spectrum antimicrobial activity against various bacteria and yeasts. It is effective against Propionibacterium acnes, the bacterium associated with acne, as well as other microorganisms like Staphylococcus aureus and Candida albicans.

The table below summarizes the minimum inhibitory concentrations (MICs) of this compound against various microorganisms, as reported in the literature. This data is for this compound in general and does not differentiate between natural and synthetic sources.

MicroorganismMIC (µg/mL)Reference
Propionibacterium acnes20
Staphylococcus aureus1 - 1024
Escherichia coli8 - 1024
Candida albicans8 - 512

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of this compound's properties and efficacy. Below are examples of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of a this compound sample and identify potential impurities.

Methodology:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent, such as a mixture of chloroform and methanol.

  • Chromatographic System:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of two or more solvents is often employed. For example, a gradient of water with a small amount of formic acid (for pH control) and acetonitrile or methanol.

    • Flow Rate: Typically around 1 mL/min.

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting non-chromophoric compounds like this compound.

  • Analysis: Inject the sample into the HPLC system. The retention time of the main peak is compared to a reference standard of this compound. The area of the main peak relative to the total area of all peaks is used to calculate the purity. Impurities will appear as separate peaks with different retention times.

In Vivo Evaluation of Skin Barrier Recovery

Objective: To assess the ability of a topical formulation containing this compound to accelerate the recovery of a mechanically damaged skin barrier.

Methodology:

  • Subjects: A panel of healthy human volunteers with no history of skin diseases.

  • Baseline Measurements:

    • Measure baseline transepidermal water loss (TEWL) using a Tewameter on designated test sites on the forearms.

    • Measure baseline skin hydration using a Corneometer.

  • Barrier Disruption: Disrupt the skin barrier at the test sites by sequential tape stripping until a predefined increase in TEWL is achieved.

  • Product Application: Apply the test formulation (containing this compound) and a placebo control to the disrupted sites.

  • Follow-up Measurements: Measure TEWL and skin hydration at regular intervals (e.g., 2, 4, 6, and 24 hours) after product application.

  • Data Analysis: Calculate the rate of barrier recovery by comparing the TEWL values over time to the baseline and to the placebo-treated site.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., P. acnes) in a suitable broth medium.

  • Serial Dilutions: Prepare a series of twofold dilutions of the this compound sample in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, anaerobic conditions for P. acnes) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.

This compound-Mediated Anti-inflammatory Signaling

This compound can modulate inflammatory responses in the skin by inhibiting key signaling pathways such as NF-κB and MAPK.

G cluster_stimulus Inflammatory Stimulus (e.g., UV, Irritants) cluster_pathway Cellular Signaling cluster_response Inflammatory Response cluster_intervention Intervention Stimulus Stimulus IKK IKK Stimulus->IKK MAPK_p38 p38 MAPK Stimulus->MAPK_p38 MAPK_JNK JNK Stimulus->MAPK_JNK MAPK_ERK ERK Stimulus->MAPK_ERK IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6, IL-8) NFkB_p65_p50->Cytokines transcribes IkB->NFkB_p65_p50 AP1 AP-1 MAPK_p38->AP1 MAPK_JNK->AP1 MAPK_ERK->AP1 AP1->Cytokines PGE2 Prostaglandin E2 AP1->PGE2 This compound This compound This compound->IKK This compound->MAPK_p38 This compound->MAPK_JNK This compound->MAPK_ERK

Caption: this compound's anti-inflammatory mechanism of action.

Experimental Workflow for Comparing Synthetic vs. Natural this compound

A logical workflow for a comprehensive comparative study is outlined below.

G cluster_sourcing Sourcing cluster_physicochemical Physicochemical Analysis cluster_invitro In Vitro Biological Assays cluster_invivo In Vivo Studies Natural Natural this compound (Yeast Fermentation) Purity Purity (HPLC) Natural->Purity Synthetic Synthetic this compound Synthetic->Purity Stereochemistry Stereochemistry (Chiral HPLC/Polarimetry) Purity->Stereochemistry Impurity Impurity Profiling (LC-MS) Stereochemistry->Impurity Thermal Thermal Properties (DSC) Impurity->Thermal Solubility Solubility Thermal->Solubility Barrier Skin Barrier Model (TEWL, Gene Expression) Solubility->Barrier AntiInflammatory Anti-inflammatory (Cytokine Assays, NF-κB/MAPK) Barrier->AntiInflammatory Antimicrobial Antimicrobial (MIC/MBC) AntiInflammatory->Antimicrobial Human Human Clinical Trial (Barrier Repair, Anti-inflammatory) Antimicrobial->Human Animal Animal Model (e.g., Induced Dermatitis) Antimicrobial->Animal

Caption: Workflow for a comparative study of this compound.

Conclusion and Future Perspectives

Both natural and synthetic this compound are valuable ingredients for dermatological and cosmetic applications. The primary advantage of natural this compound , particularly that derived from yeast fermentation, is its inherent production of the biologically active D-erythro stereoisomer, mirroring the form found in human skin. This may offer a higher degree of biocompatibility and efficacy.

Synthetic this compound offers the potential for high purity and a well-defined chemical profile, but careful consideration must be given to its stereochemical composition. The presence of non-native stereoisomers could potentially impact its biological activity.

The available data, particularly from studies on this compound-containing ceramides, suggests that natural-derived mixtures may offer superior performance in restoring skin barrier function due to their compositional diversity. However, there is a clear need for more direct, head-to-head comparative studies on pure natural versus pure synthetic this compound to fully elucidate their respective performance profiles.

For researchers and developers, the choice between natural and synthetic this compound will depend on the specific application, the importance of stereochemical purity, and the desired product positioning. Future research should focus on conducting rigorous comparative studies to provide a more complete dataset on which to base these critical decisions.

A Comparative Guide to the Analytical Quantification of Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine (PHS) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including apoptosis, cell differentiation, and inflammation. As a key component of ceramides, it is essential for maintaining the skin's barrier function.[1] The accurate and precise quantification of this compound in diverse biological matrices is paramount for advancing research in dermatology, oncology, and metabolic diseases. This guide provides an objective comparison of the most common analytical methodologies for this compound quantification, supported by experimental data, to assist researchers in selecting the optimal method for their specific applications.

Core Analytical Methods

The quantification of this compound is predominantly achieved through three major analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) or Fluorescence Detection (HPLC-UV/FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, sample preparation complexity, and throughput.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key validation parameters for the three methods based on published data for this compound and closely related sphingolipids.

FeatureHPLC-UV/FluorescenceGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with detection via UV absorbance or fluorescence of native or derivatized analyte.Separation of volatile derivatives by gas chromatography, followed by mass-based detection and fragmentation analysis.[1]High-resolution separation by liquid chromatography coupled with highly specific and sensitive mass detection using multiple reaction monitoring (MRM).[1]
Derivatization Often required for fluorescence detection to enhance sensitivity (e.g., o-phthalaldehyde).[1]Mandatory to increase volatility (e.g., silylation).[1]Not typically required.
**Linearity (R²) **>0.999>0.999>0.9996
Limit of Quantification (LOQ) ~100 ng/mL (for related sphingolipids)Not explicitly found for PHS, but generally in the low ng/mL range.25 ng/mL (for related sphingolipids)
Accuracy (% Recovery) 98.8 - 99.5% (for related sphingolipids)98.3 - 101.6% (for related compounds)80 - 98% (for related sphingolipids)
Precision (%RSD) <15%≤2.56% (Intra- and Inter-day)<10% (Intra- and Inter-day)
Specificity Moderate to GoodHighVery High
Throughput ModerateLow to ModerateHigh

Experimental Protocols and Methodologies

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is a cost-effective option for routine analysis where ultra-high sensitivity is not the primary requirement. Derivatization with a fluorescent tag is common to enhance detection.

Sample Preparation & Derivatization:

  • Lipid Extraction: Extract lipids from the biological sample using a suitable solvent system (e.g., chloroform/methanol).

  • Hydrolysis: Hydrolyze the lipid extract to release free this compound.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer.

  • Derivatization: Add o-phthalaldehyde (OPA) reagent and a thiol (e.g., 2-mercaptoethanol) to the sample and incubate to allow the derivatization reaction to complete.[1]

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm for the OPA derivative.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is a robust technique, particularly for structural elucidation. However, it requires derivatization to make the non-volatile this compound amenable to gas chromatography.

Sample Preparation & Derivatization:

  • Lipid Extraction and Hydrolysis: Perform as described for HPLC.

  • Drying: Thoroughly dry the sample, as moisture can interfere with derivatization.

  • Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried sample and heat to form trimethylsilyl (TMS) derivatives.[1]

GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injection Mode: Splitless.[1]

  • Temperature Program: A temperature gradient from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 300°C).[1]

  • MS Detector: Electron ionization (EI) source with a quadrupole or ion trap mass analyzer.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the quantification of this compound, allowing for high-throughput analysis with minimal sample preparation.

Sample Preparation:

  • Lipid Extraction: Extract lipids from the sample using a suitable solvent mixture (e.g., isopropanol/ethyl acetate/water).

  • Internal Standard Spiking: Fortify the sample with a suitable internal standard (e.g., a deuterated analog of this compound).

  • Centrifugation: Centrifuge to pellet any precipitates.

  • Supernatant Transfer and Evaporation: Transfer the supernatant and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in the initial mobile phase.[1]

LC-MS/MS Conditions:

  • LC Column: A C18 or HILIC column.[1]

  • Mobile Phase: A gradient of two or more solvents, such as water with formic acid and acetonitrile with formic acid.[1]

  • Flow Rate: 0.2-0.5 mL/min.[1]

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[1]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.[1] Typical MRM transitions for this compound are:

    • m/z 318.4 → 282.2

    • m/z 318.4 → 300.3

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a general experimental workflow for this compound analysis and a simplified representation of its signaling pathway.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Hydrolysis (for HPLC/GC) Hydrolysis (for HPLC/GC) Lipid Extraction->Hydrolysis (for HPLC/GC) Sample Cleanup Sample Cleanup Lipid Extraction->Sample Cleanup Direct for LC-MS/MS Derivatization (for HPLC/GC) Derivatization (for HPLC/GC) Hydrolysis (for HPLC/GC)->Derivatization (for HPLC/GC) Derivatization (for HPLC/GC)->Sample Cleanup HPLC HPLC Sample Cleanup->HPLC GC GC Sample Cleanup->GC LC LC Sample Cleanup->LC UV/Fluorescence UV/Fluorescence HPLC->UV/Fluorescence Mass Spectrometry (MS) Mass Spectrometry (MS) GC->Mass Spectrometry (MS) Tandem MS (MS/MS) Tandem MS (MS/MS) LC->Tandem MS (MS/MS)

General Experimental Workflow for this compound Analysis.

G Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-ketodihydrosphingosine 3-ketodihydrosphingosine Serine + Palmitoyl-CoA->3-ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3-ketodihydrosphingosine->Dihydrosphingosine KSR This compound (PHS) This compound (PHS) Dihydrosphingosine->this compound (PHS) DES2 Phytoceramide Phytoceramide This compound (PHS)->Phytoceramide CerS PHS-1-Phosphate PHS-1-Phosphate This compound (PHS)->PHS-1-Phosphate SPHK Complex Sphingolipids Complex Sphingolipids Phytoceramide->Complex Sphingolipids Signaling Signaling PHS-1-Phosphate->Signaling

Simplified this compound Biosynthesis and Signaling Pathway.

Conclusion

The choice of an analytical method for this compound quantification is a critical decision that depends on the specific research question, the nature of the biological matrix, the required sensitivity, and available resources.

  • LC-MS/MS stands out as the superior method for its high sensitivity, specificity, and throughput, requiring minimal sample preparation. It is the recommended method for complex biological matrices and when a large number of samples need to be analyzed.

  • HPLC with fluorescence detection is a viable and cost-effective alternative for routine analysis when the highest sensitivity is not the primary concern. The need for derivatization adds a step to the sample preparation process.

  • GC-MS provides high specificity and is a robust technique, particularly valuable for structural elucidation. However, the mandatory derivatization step and longer analysis times make it less suitable for high-throughput quantitative analysis.

By understanding the strengths and limitations of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data in their studies of this compound.

References

Evaluating the Safety and Toxicity Profile of Phytosphingosine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phytosphingosine and its derivatives are emerging as significant bioactive lipids with a wide range of applications in dermatology and beyond. Their structural similarity to endogenous sphingolipids allows them to modulate various cellular processes, including cell growth, differentiation, and inflammation. As interest in these compounds for therapeutic and cosmetic applications grows, a thorough understanding of their safety and toxicity is paramount. This guide provides a comparative evaluation of the safety profiles of several key this compound derivatives, supported by available experimental data.

Executive Summary

This guide focuses on the following this compound derivatives:

  • This compound (PHS) : The parent compound, serving as a baseline for comparison.

  • N-Acetylthis compound (NAPS) : An acetylated derivative.

  • Tetraacetylthis compound (TAPS) : A more extensively acetylated derivative.

  • N-Monomethylthis compound (MMPH) and N,N-Dimethylthis compound (DMPH) : Methylated derivatives.

  • mYG-II-6 and fYG-II-6 : Novel synthetic derivatives.

The available data indicates that while some this compound derivatives exhibit cytotoxic effects, particularly against cancer cell lines, others demonstrate anti-inflammatory properties with a favorable safety profile on skin cells. This suggests that the safety and toxicity of these compounds are highly dependent on their specific chemical modifications.

Comparative Cytotoxicity

The cytotoxic potential of this compound derivatives has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

CompoundCell LineIC50Reference
This compound (PHS) CNE2 (Nasopharyngeal carcinoma)Not specified, but induced DNA damage at 0-25 µmol/L
MDA-MB-231 (Breast cancer)39.79 ± 1.266 µg/mL
MCF-7 (Breast cancer)23.74 ± 0.955 µg/mL[1]
N-Acetylsphingosine HaCaT (Human keratinocytes)20 µg/ml[2]
Isomeric this compound Derivatives (primary amines) B16 (Murine melanoma)Low µM range[3]
N,N-Dimethylthis compound (DMPH) HL-60 (Human leukemia)Concentration-dependent cytotoxicity observed[4][5]
N-Monomethylthis compound (MMPH) HL-60 (Human leukemia)Concentration-dependent cytotoxicity observed[4][5]
Tetraacetylthis compound (TAPS) HaCaT (Human keratinocytes)Weak cytotoxicity alone at 10 µM[6]
mYG-II-6 and fYG-II-6 Keratinocytes and Mouse SkinLess toxic than this compound[7]

Genotoxicity, Phototoxicity, and Repeated Dose Toxicity

Data on the genotoxicity, phototoxicity, and repeated dose toxicity of this compound derivatives are limited in the publicly available literature. However, one study indicated that the parent compound, this compound, can induce DNA damage and S-phase cell cycle arrest in CNE2 cells, suggesting a potential for genotoxicity that warrants further investigation for its derivatives.[8] Comprehensive safety assessments for regulatory approval would necessitate robust testing in these areas.

Skin Irritation and Sensitization

This compound and its derivatives are of particular interest for topical applications. Available information suggests that they are generally well-tolerated on the skin.

  • This compound (PHS): A safety data sheet indicates that it is non-irritant and non-sensitizing to the skin.[9]

  • mYG-II-6 and fYG-II-6: These derivatives have been shown to ameliorate skin inflammation, suggesting a non-irritating and potentially beneficial effect on inflamed skin.[7]

Formal Human Repeat Insult Patch Test (HRIPT) data for these specific derivatives were not found in the reviewed literature.

Signaling Pathways and Mechanisms of Toxicity

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and potential toxicity.

Apoptosis Signaling Pathway

Several this compound derivatives induce apoptosis, or programmed cell death, particularly in cancer cells.

  • DMPH has been shown to induce apoptosis in HL-60 leukemia cells through the activation of caspase-8, caspase-3, and caspase-9.[4][5] This involves both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis.

  • Tetraacetylthis compound (TAPS) induces apoptosis in HaCaT keratinocytes, which is synergistically enhanced by UVB radiation.[1] This process involves the activation of caspases-3, -8, and -9, and modulation of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[6]

  • This compound (PHS) itself can induce apoptosis via a mitochondrial-mediated pathway, involving the release of cytochrome c and activation of caspase-9 and -3.[2][10] It can also activate caspase-8 independently of death receptors and promote the translocation of Bax to the mitochondria.[11]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DMPH DMPH Caspase-8 Caspase-8 DMPH->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates TAPS TAPS Bax Bax TAPS->Bax upregulates PHS PHS PHS->Bax translocates Mitochondria Mitochondria Bax->Mitochondria acts on Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis caption Fig. 1: Apoptosis pathways activated by this compound derivatives.

Fig. 1: Apoptosis pathways activated by this compound derivatives.
Anti-inflammatory Signaling Pathways

In contrast to their cytotoxic effects in cancer cells, some this compound derivatives exhibit anti-inflammatory properties by modulating key inflammatory signaling pathways.

  • The novel derivatives mYG-II-6 and fYG-II-6 have been shown to suppress skin inflammation by inhibiting the NF-κB and JAK/STAT signaling pathways.[7]

Anti_Inflammatory_Pathway cluster_nfkb NF-κB Pathway cluster_jakstat JAK/STAT Pathway Inflammatory Stimuli Inflammatory Stimuli NF-kB NF-kB Inflammatory Stimuli->NF-kB activates JAK/STAT JAK/STAT Inflammatory Stimuli->JAK/STAT activates mYG-II-6 / fYG-II-6 mYG-II-6 / fYG-II-6 mYG-II-6 / fYG-II-6->NF-kB inhibits mYG-II-6 / fYG-II-6->JAK/STAT inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes activates JAK/STAT->Pro-inflammatory Genes activates caption Fig. 2: Anti-inflammatory signaling pathways inhibited by this compound derivatives.

Fig. 2: Anti-inflammatory signaling pathways inhibited by this compound derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies for key experiments cited in this guide.

Cytotoxicity Assay (WST-1 Method)

This colorimetric assay measures cell proliferation and viability.

WST1_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add this compound derivative seed_cells->add_compound incubate Incubate for a defined period add_compound->incubate add_wst1 Add WST-1 reagent incubate->add_wst1 incubate_wst1 Incubate for 1-4 hours add_wst1->incubate_wst1 measure_abs Measure absorbance at 450 nm incubate_wst1->measure_abs end End measure_abs->end caption Fig. 3: General workflow for a WST-1 cytotoxicity assay.

Fig. 3: General workflow for a WST-1 cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The this compound derivative is added to the wells at various concentrations.

  • Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: WST-1 reagent is added to each well.

  • Incubation: The plate is incubated for 1 to 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the WST-1 tetrazolium salt into a soluble formazan dye.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at approximately 450 nm. The intensity of the color is directly proportional to the number of viable cells.

Caspase Activity Assay

This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.

Caspase_Assay_Workflow start Start treat_cells Treat cells with this compound derivative start->treat_cells lyse_cells Lyse cells to release cellular contents treat_cells->lyse_cells add_substrate Add caspase-specific fluorogenic substrate lyse_cells->add_substrate incubate Incubate to allow for substrate cleavage add_substrate->incubate measure_fluorescence Measure fluorescence incubate->measure_fluorescence end End measure_fluorescence->end caption Fig. 4: General workflow for a caspase activity assay.

Fig. 4: General workflow for a caspase activity assay.

Detailed Steps:

  • Cell Treatment: Cells are treated with the this compound derivative to induce apoptosis.

  • Cell Lysis: The cells are lysed to release their cytoplasmic contents, including activated caspases.

  • Substrate Addition: A specific fluorogenic substrate for the caspase of interest (e.g., DEVD for caspase-3) is added to the cell lysate.

  • Incubation: The mixture is incubated, allowing the activated caspase to cleave the substrate, which releases a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence is measured using a fluorometer. The intensity of the fluorescence is proportional to the caspase activity.

Conclusion and Future Directions

The available data suggest that the safety and toxicity of this compound derivatives are highly dependent on their specific chemical structure. While some derivatives show promise as anti-cancer agents due to their cytotoxic effects, others exhibit anti-inflammatory properties that make them attractive for dermatological applications.

A significant gap in the current knowledge is the lack of comprehensive toxicity data, including genotoxicity, phototoxicity, and repeated dose toxicity, for most of these derivatives. Furthermore, direct comparative studies evaluating the safety of a range of this compound derivatives are needed to establish a clear structure-activity relationship for their toxicological profiles. Future research should focus on filling these data gaps to enable a more complete risk assessment and facilitate the safe development of these promising compounds for therapeutic and cosmetic use.

References

Safety Operating Guide

Phytosphingosine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of phytosphingosine are critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, specific procedures must be followed to mitigate risks to personnel and prevent environmental contamination. This compound is known to cause serious eye damage and is very toxic to aquatic life with long-lasting effects.[1][2][3]

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.

Hazard Identification and Classification

Before handling, it is essential to be aware of the specific hazards associated with this compound. This substance is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassGHS CodeSignal WordHazard Statement
Serious Eye Damage/Eye IrritationH318DangerCauses serious eye damage.[1][2][3][4][5]
Hazardous to the Aquatic Environment, AcuteH400WarningVery toxic to aquatic life.[1][2]
Hazardous to the Aquatic Environment, ChronicH410WarningVery toxic to aquatic life with long lasting effects.[1][2][3]

Immediate Safety and Handling Protocols

Adherence to proper personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure risk.

Required Personal Protective Equipment (PPE)
EquipmentSpecification
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]
Hand Protection Wear chemically impermeable gloves (e.g., natural rubber, latex).[3][5]
Body Protection Wear a lab coat or appropriate protective clothing to prevent skin contact.[3][5]
Respiratory If generating dust, use a dust respirator. Work in a well-ventilated area.[5][6]
Handling and Storage Precautions
  • Handle in a well-ventilated place.[5]

  • Avoid contact with skin and eyes.[5][6]

  • Avoid the formation and deposition of dust.[4][5] Dust can form an explosive mixture with air.[4]

  • Keep containers securely sealed when not in use.[6]

  • Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][5]

Step-by-Step Disposal Procedure

Disposal of this compound must not be done through standard trash or sewer systems.[1][5] It must be managed as regulated hazardous chemical waste.

Step 1: Classify and Segregate Waste

  • All materials contaminated with this compound (e.g., unused product, solutions, contaminated labware, spill cleanup debris) must be treated as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[7][8] Specifically, keep it separate from strong oxidizing agents.[4]

Step 2: Prepare the Hazardous Waste Container

  • Select an Appropriate Container: Use a container made of a material compatible with this compound (plastic is often preferred).[4][9] The container must be in good condition, free from leaks or damage, and have a secure, screw-top cap.[8][10]

  • Label the Container: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Causes Eye Damage," "Environmental Hazard").

    • The date waste was first added to the container.

    • The laboratory or generator information (e.g., Principal Investigator, room number).

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Store the prepared waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][9]

  • Keep the container securely capped at all times, except when adding waste.[8][9][11]

  • Do not overfill the container. Leave at least 10% or one inch of headspace to allow for expansion.[8][12]

Step 4: Arrange for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.[9][11]

  • This compound waste must be disposed of according to official federal, state, and local regulations.[1] The standard method for this type of waste is through a licensed chemical destruction facility, often via controlled incineration.[4][5]

Step 5: Manage Empty Containers

  • A container that held this compound is not considered "empty" until it has been properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[5][11]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[11]

  • Once triple-rinsed, deface or remove the original chemical and hazard labels.[11] The container can then be disposed of as regular trash or recycled according to your institution's policies.[5][11]

Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate procedures.

IncidentImmediate Action
Eye Contact Immediately rinse with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[4] Consult a doctor immediately.[1][5]
Skin Contact Take off contaminated clothing. Wash the affected area with plenty of soap and water.[5] While this compound is generally not a skin irritant, seek medical attention if irritation occurs.[1][4]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]
Spill (Solid) Evacuate and secure the area. Wear full PPE. Avoid generating dust.[6] Gently sweep or shovel the material into a suitable, labeled container for disposal.[6] Use a neutralizing agent if available.[1] Prevent entry into drains or waterways.[4][5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Phytosphingosine_Disposal_Workflow start This compound Waste Generated (Solid, Liquid, or Contaminated Material) classify Classify as Hazardous Waste: - Eye Corrosive - Aquatic Toxin start->classify Step 1 segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) classify->segregate container Select & Label Approved Hazardous Waste Container segregate->container Step 2 store Store in Designated SAA (Keep Container Closed) container->store Step 3 check_full Is Container Full or Has it Reached Time Limit? store->check_full ehs_pickup Contact EHS for Waste Pickup check_full->ehs_pickup Yes continue_accumulating Continue Accumulating Waste check_full->continue_accumulating No final_disposal Final Disposal via Licensed Facility (e.g., Incineration) ehs_pickup->final_disposal Step 4 continue_accumulating->store

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Phytosphingosine, a bioactive lipid molecule. Adherence to these procedures will minimize risk and ensure compliant disposal, fostering a secure and productive research setting.

Immediate Safety and Hazard Information

This compound is a white to off-white solid. While not classified as a skin irritant, it can cause serious eye damage . It is also very toxic to aquatic life with long-lasting effects . Therefore, preventing its release into the environment is crucial.[1][2]

First Aid Measures:

  • Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: While not considered a primary irritant, it is good practice to wash the affected area with soap and water.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required.[3][4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[6][7] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatA long-sleeved lab coat should be worn to prevent skin contact.[4]
Respiratory Protection Not generally requiredIf handling large quantities or if dust formation is likely, a respirator may be necessary based on a risk assessment.[8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps.

receiving Receiving and Storage preparation Preparation for Use receiving->preparation Transport to designated work area handling Handling and Experimentation preparation->handling Weighing and solubilization in a ventilated enclosure waste_collection Waste Collection handling->waste_collection Collect all contaminated materials spill_cleanup Spill Cleanup handling->spill_cleanup In case of a spill decontamination Decontamination of Work Area handling->decontamination disposal Disposal waste_collection->disposal spill_cleanup->waste_collection decontamination->disposal Dispose of cleaning materials as hazardous waste

Caption: Workflow for the safe handling and disposal of this compound.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][3][4] The container should be kept tightly closed.[1][4]

Step 2: Preparation for Use
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available.

Step 3: Handling and Experimentation
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][3]

  • Prevent Contact: Avoid direct contact with the eyes, skin, and clothing.[1]

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling and before leaving the laboratory.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, must be collected as hazardous waste.

  • Containerization: Use a designated, labeled, and sealed container for solid waste.

  • Environmental Precaution: Do not allow this compound to enter drains or waterways.[1]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Contact your institution's environmental health and safety department for specific disposal procedures.

Emergency Procedures: Spill Cleanup

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Before cleaning the spill, put on the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. A HEPA-filtered vacuum can also be used.[9]

  • Collection: Place the spilled material into a labeled, sealed container for disposal as hazardous waste.[3]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.

Quantitative Data

No specific occupational exposure limits (OELs), such as Threshold Limit Values (TLV) or Permissible Exposure Limits (PEL), have been established for this compound.[2] Therefore, it is crucial to handle this compound with care and to minimize exposure through the use of engineering controls and personal protective equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phytosphingosine
Reactant of Route 2
Phytosphingosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.